4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-fluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-5-8-6-13-14(7-8)10-4-2-1-3-9(10)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVYSAQBXOWKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650839 | |
| Record name | 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35715-72-1 | |
| Record name | 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
An In-Depth Technical Guide to the Synthesis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The title compound, this compound, is a highly valuable bifunctional synthetic intermediate. The fluorinated phenyl ring offers metabolic stability and can modulate pharmacokinetic properties, while the reactive chloromethyl group at the C4 position serves as a versatile handle for introducing a wide array of functionalities through nucleophilic substitution. This guide provides a comprehensive, field-proven methodology for the synthesis of this key building block, emphasizing the strategic rationale behind the chosen pathway and procedural steps.
Retrosynthetic Analysis and Strategic Approach
A robust and efficient is best achieved through a multi-step sequence starting from readily available precursors. The most logical and widely adopted strategy involves the initial construction of a key intermediate, 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde , followed by a two-step functional group transformation.
The formation of the pyrazole-4-carbaldehyde core is elegantly accomplished using the Vilsmeier-Haack reaction.[4][5][6] This powerful method allows for the simultaneous cyclization and formylation of a hydrazone precursor, providing direct access to the desired aldehyde in a single, efficient operation.[7][8] Subsequent reduction of the aldehyde to the corresponding primary alcohol, followed by chlorination, yields the target molecule. This pathway is favored for its high yields, regioselectivity, and operational simplicity.
Visualized Synthetic Workflow
The overall synthetic pathway is illustrated below, proceeding from the hydrazone precursor to the final chloromethylated pyrazole.
Caption: Synthetic pathway for this compound.
Part 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
This crucial step employs the Vilsmeier-Haack reaction, a cornerstone of heterocyclic synthesis for introducing formyl groups onto electron-rich rings.[5][6] In this application, the reaction is used to cyclize an appropriate hydrazone precursor, formed from 2-fluorophenylhydrazine and a suitable ketone, directly into the 4-formylated pyrazole. This convergent approach is highly efficient.[7][8]
Experimental Protocol
-
Preparation of the Vilsmeier Reagent: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet (Argon or Nitrogen), place anhydrous N,N-Dimethylformamide (DMF, 4.0 eq.). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a viscous, white chloroiminium salt indicates the generation of the Vilsmeier reagent.[6] Stir the mixture at 0 °C for an additional 30 minutes.
-
Hydrazone Cyclization and Formylation: Prepare a solution of the appropriate hydrazone precursor, for example, (E)-1-(1-ethoxyethylidene)-2-(2-fluorophenyl)hydrazine (1.0 eq.), in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 70-80 °C and maintain for 4-6 hours.[7] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The crude product will often precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an eluent such as ethyl acetate/hexane to afford 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde as a pure solid.[8]
Part 2: Synthesis of this compound
This part involves a two-step functional group transformation of the aldehyde synthesized in Part 1.
Step 2.1: Reduction to (1-(2-Fluorophenyl)-1H-pyrazol-4-yl)methanol
The aldehyde is selectively reduced to the corresponding primary alcohol using a mild hydride reducing agent.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol or ethanol at room temperature.
-
Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise over 15-20 minutes. The addition is exothermic and may cause bubbling.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting aldehyde.
-
Work-up and Isolation: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue three times with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude (1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol , which is often pure enough for the next step.
Step 2.2: Chlorination to this compound
The final step is the conversion of the primary alcohol to the target chloromethyl compound using a standard chlorinating agent.
Experimental Protocol
-
Reaction Setup: Dissolve the crude (1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol (1.0 eq.) from the previous step in an anhydrous solvent such as dichloromethane (DCM) or chloroform (CHCl₃) under an inert atmosphere. Cool the solution to 0 °C.
-
Chlorination: Add thionyl chloride (SOCl₂, 1.2-1.5 eq.) dropwise to the cooled solution. A small amount of DMF can be added to catalyze the reaction.
-
Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and water to decompose excess thionyl chloride. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the final compound, This compound .[8]
Summary of Key Synthesis Parameters
| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield |
| Part 1 | Hydrazone Precursor | POCl₃, DMF | 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde | 85-95%[8] |
| Part 2.1 | Pyrazole-4-carbaldehyde | NaBH₄, Methanol | (1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol | >95% (crude) |
| Part 2.2 | Pyrazol-4-yl)methanol | SOCl₂, DCM | This compound | 90-98%[8] |
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. [Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. [Link]
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VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. ScienceDirect. [Link]
-
Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ResearchGate. [Link]
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- 8. rsc.org [rsc.org]
An In-depth Technical Guide to 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Foreword: The Strategic Value of a Functionalized Pyrazole Core
The pyrazole nucleus is a cornerstone in medicinal chemistry, celebrated for its metabolic stability and versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The strategic introduction of specific substituents onto this privileged scaffold allows for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. This guide focuses on a particularly valuable, yet sparsely documented, derivative: 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole .
The introduction of a 2-fluorophenyl group at the N1 position can enhance metabolic stability and modulate binding interactions through potential hydrogen bonding and altered electronic properties. More critically, the 4-chloromethyl group serves as a highly reactive and versatile synthetic handle. It transforms the pyrazole core from a static scaffold into a dynamic building block, enabling covalent linkage to target proteins or facile elaboration into more complex molecular architectures through nucleophilic substitution.[4] This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and potential applications, offering a roadmap for its effective utilization in research and drug discovery.
Part 1: Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is most logically achieved through a multi-step sequence starting from the construction of the core pyrazole ring, followed by functionalization at the C4 position. The Vilsmeier-Haack reaction is a robust and widely-used method for introducing a formyl group onto electron-rich heterocycles like pyrazole, which can then be readily converted to the desired chloromethyl moiety.[5][6][7]
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole This foundational step involves the classical Knorr pyrazole synthesis via the condensation of a hydrazine with a 1,3-dicarbonyl equivalent.[8]
-
To a solution of 2-fluorophenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of concentrated hydrochloric acid.
-
Add 1,1,3,3-tetramethoxypropane (1.05 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting hydrazine is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
Causality Insight: The acid catalyst is crucial for activating the carbonyl equivalent and facilitating the initial hydrazone formation, which is the rate-determining step for the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Step 2: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde The Vilsmeier-Haack reaction is employed for regioselective formylation at the electron-rich C4 position of the pyrazole.[5][9]
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂), cool anhydrous dimethylformamide (DMF, 5.0 eq) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the reagent mixture at 0°C.
-
Allow the reaction to warm to room temperature, then heat to 70-80°C for 3-5 hours.
-
Cool the reaction in an ice bath and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with sodium hydroxide until pH > 9. The product typically precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Causality Insight: The pyrazole ring is a π-excessive system, making the C4 position highly susceptible to electrophilic aromatic substitution.[1] The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, is a potent electrophile that attacks this position to form an intermediate, which upon aqueous workup, hydrolyzes to the aldehyde.
Step 3: Synthesis of (1-(2-Fluorophenyl)-1H-pyrazol-4-yl)methanol
-
Suspend 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol at 0°C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the alcohol, which is often pure enough for the next step.
Step 4: Synthesis of this compound This final step converts the primary alcohol into the reactive chloromethyl group.
-
Dissolve the (1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0°C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto ice-water and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the target compound.
Self-Validation & Trustworthiness: Each step includes a purification process (extraction, precipitation, or chromatography) and should be monitored by TLC or LC-MS to ensure complete conversion and purity of the intermediate before proceeding. This modular approach ensures the final product's integrity.
Part 2: Physicochemical and Spectroscopic Characterization
While specific experimental data is not widely published, the following properties are predicted based on analogous structures found in the literature.[10][11][12]
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₀H₈ClFN₂ | Based on structure |
| Molecular Weight | 210.64 g/mol | Based on structure |
| Appearance | White to off-white solid or oil | Typical for similar pyrazole derivatives[10][11] |
| Melting Point | 75-85 °C | Introduction of chloro- and fluoro- groups often results in crystalline solids in this range. |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO, DMF. Poorly soluble in water. | The heterocyclic and aromatic nature suggests solubility in common organic solvents.[4] |
Spectroscopic Data Interpretation (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
|---|---|---|---|---|
| ~8.05 | s | 1H | H-5 (pyrazole) | The proton at C5 is typically downfield due to the anisotropic effect of the adjacent nitrogen and aromatic ring. |
| ~7.70 | s | 1H | H-3 (pyrazole) | The proton at C3 is also a singlet in the aromatic region of the pyrazole ring. |
| 7.55 - 7.65 | m | 1H | Ar-H | Aromatic proton on the 2-fluorophenyl ring. |
| 7.30 - 7.45 | m | 2H | Ar-H | Aromatic protons on the 2-fluorophenyl ring. |
| 7.15 - 7.25 | m | 1H | Ar-H | Aromatic proton on the 2-fluorophenyl ring. |
| ~4.60 | s | 2H | -CH₂Cl | The methylene protons adjacent to the chlorine and pyrazole ring are expected to be a sharp singlet, significantly downfield due to the electronegativity of the chlorine atom.[10] |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
|---|---|---|
| ~160 (d, J ≈ 250 Hz) | C-F (Ar) | The carbon directly attached to fluorine shows a characteristic large coupling constant. |
| ~142.0 | C-5 (pyrazole) | Aromatic carbon of the pyrazole ring. |
| ~138.5 | C-3 (pyrazole) | Aromatic carbon of the pyrazole ring. |
| ~130-132 (m) | Ar-C | Aromatic carbons of the fluorophenyl ring. |
| ~128 (d, J ≈ 8 Hz) | Ar-C | Aromatic carbon ortho to the C-F bond. |
| ~124 (d, J ≈ 3 Hz) | Ar-C | Aromatic carbon para to the C-F bond. |
| ~118.0 | C-4 (pyrazole) | The carbon bearing the chloromethyl group. |
| ~116 (d, J ≈ 20 Hz) | Ar-C | Aromatic carbon ortho to the C-F bond. |
| ~38.0 | -CH₂Cl | The aliphatic carbon of the chloromethyl group. |
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Calculated for C₁₀H₉ClFN₂⁺: 211.04. Expected to be the base peak.
-
Isotope Pattern: A characteristic M+2 peak at ~213.04 with an intensity of approximately one-third of the M peak, confirming the presence of a single chlorine atom.
-
Key Fragmentation: Loss of the chloromethyl group (-CH₂Cl) would be a probable fragmentation pathway.
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3120-3150 | C-H stretch (pyrazole ring) |
| 3050-3100 | C-H stretch (aromatic) |
| 1580-1610 | C=N, C=C stretch (ring systems) |
| ~1250 | C-F stretch |
| 750-800 | C-Cl stretch |
Part 3: Chemical Reactivity and Synthetic Utility
The primary site of reactivity for this compound is the chloromethyl group, which functions as an excellent electrophile for Sₙ2 reactions.[4] This allows for the facile introduction of a wide range of nucleophiles, making it a valuable intermediate for library synthesis.
Key Transformation Pathways
Caption: Key nucleophilic substitution reactions.
Expertise & Experience Insight: When performing substitutions with amine or thiol nucleophiles, the use of a non-nucleophilic base like triethylamine or potassium carbonate is recommended to scavenge the HCl byproduct without competing with the primary nucleophile. For less reactive nucleophiles or to improve reaction rates, conversion of the chloromethyl group to the more reactive iodomethyl analogue can be achieved in situ using sodium iodide (Finkelstein reaction).
Part 4: Potential Applications in Drug Development
The structural motifs present in this compound suggest several promising avenues for application in medicinal chemistry.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The 1-(2-fluorophenyl)pyrazole scaffold can be elaborated using the chloromethyl handle to introduce side chains that target solvent-exposed regions or form key hydrogen bonds, potentially leading to potent and selective inhibitors.[13]
-
Anticancer Agents: Pyrazole derivatives have demonstrated broad anticancer activity.[8] The chloromethyl group allows this compound to act as a building block for creating conjugates with other pharmacophores or as an alkylating agent to covalently modify biological targets, a strategy used in some chemotherapeutics.
-
Antimicrobial Agents: The pyrazole nucleus is present in various antimicrobial and antifungal agents.[2] The lipophilicity imparted by the fluorophenyl group combined with the reactive handle could be exploited to develop new agents that disrupt microbial membranes or inhibit essential enzymes.
Part 5: Safety and Handling
As a reactive alkylating agent, this compound should be handled with care.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Assumed to be a skin and eye irritant and potentially toxic upon inhalation or ingestion due to its nature as a reactive electrophile. Avoid direct contact.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials (e.g., strong bases, oxidizing agents). The chloromethyl group can be susceptible to hydrolysis.[4]
References
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- 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride. (n.d.). Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- New Synthesis of Fluorinated Pyrazoles. (2010).
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.). Google Scholar.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar.
- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PubMed Central.
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- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. (2025). Preprints.org.
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- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
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spectroscopic data for 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of pharmacologically active agents.[1][2] Its derivatives are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] The compound this compound is a key synthetic intermediate, offering a reactive "handle" for the elaboration of more complex molecular architectures. The precise structural elucidation and purity assessment of such intermediates are paramount to the success of a synthetic campaign and the ultimate biological activity of the final compounds.
This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is designed to not only present the expected data but also to provide the underlying scientific reasoning for the interpretation of the spectra, empowering researchers to confidently analyze this and related molecules.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound that will influence its spectroscopic signature are:
-
The five-membered aromatic pyrazole ring.
-
The electron-withdrawing 2-fluorophenyl substituent on one of the pyrazole nitrogens.
-
The reactive chloromethyl group at the 4-position of the pyrazole ring.
Below is a diagram of the molecular structure with atom numbering that will be used for spectral assignments throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving complex multiplets in the aromatic region.
-
Standard Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazole ring, the fluorine atom, and the chlorine atom.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H5 | ~7.8 - 8.0 | s | 1H | The proton at the 5-position of the pyrazole ring is typically downfield due to the aromatic nature of the ring and the influence of the adjacent nitrogen atom. |
| H3 | ~7.6 - 7.8 | s | 1H | The proton at the 3-position is also in the aromatic region of the pyrazole ring. |
| Aromatic Protons (Fluorophenyl) | ~7.2 - 7.6 | m | 4H | The four protons on the 2-fluorophenyl ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings. |
| -CH₂Cl | ~4.6 - 4.8 | s | 2H | The methylene protons are adjacent to an electron-withdrawing chlorine atom and the pyrazole ring, causing a downfield shift. |
Causality in Chemical Shifts:
-
Pyrazole Protons (H3 and H5): These protons are part of an aromatic system and are deshielded. Their singlets indicate no adjacent protons.
-
2-Fluorophenyl Protons: The fluorine atom has a significant electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This, combined with J-coupling to other protons and the fluorine atom, will result in a complex, overlapping multiplet.
-
Chloromethyl Protons (-CH₂Cl): The high electronegativity of the chlorine atom strongly deshields the adjacent methylene protons, shifting them significantly downfield compared to a standard alkyl group.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.
Experimental Protocol
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: ¹³C NMR experiments require a significantly larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Standard Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: 128 to 1024 scans are common.
-
Predicted ¹³C NMR Spectrum and Interpretation
The predicted ¹³C NMR spectrum is detailed in the table below. Chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C5 | ~140 - 142 | Aromatic carbon in the pyrazole ring adjacent to a nitrogen atom. |
| C3 | ~130 - 132 | Aromatic carbon in the pyrazole ring. |
| C1' | ~135 - 137 | Aromatic carbon of the fluorophenyl ring attached to the pyrazole nitrogen. |
| C2' | ~158 - 162 (d, ¹JCF ≈ 240-250 Hz) | Aromatic carbon directly bonded to the highly electronegative fluorine atom, showing a large one-bond coupling constant. |
| C3', C4', C5', C6' | ~115 - 130 | Aromatic carbons of the fluorophenyl ring. The signals may show smaller C-F couplings. |
| C4 | ~110 - 115 | Aromatic carbon in the pyrazole ring substituted with the chloromethyl group. |
| -CH₂Cl | ~40 - 45 | Aliphatic carbon bonded to an electronegative chlorine atom. |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
Experimental Protocol
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Interpretation
The molecular formula of this compound is C₁₀H₈ClFN₂. The monoisotopic mass is approximately 210.04 g/mol .[7]
Expected Observations:
-
Molecular Ion Peak: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 211.05.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed for all chlorine-containing fragments. The [M+H]⁺ peak will have a corresponding [M+2+H]⁺ peak at m/z 213.05 with an intensity of about one-third of the base peak.
Predicted Fragmentation Pathway:
A likely fragmentation pathway involves the loss of the chloromethyl group.
Caption: Predicted fragmentation of this compound in ESI-MS.
| m/z | Proposed Fragment |
| 211.05 | [M+H]⁺ |
| 175.06 | Loss of a chlorine radical |
| 161.06 | Loss of a chloromethyl radical |
Infrared (IR) Spectroscopy: Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
-
Sample Preparation: The spectrum can be acquired using a KBr pellet, as a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory. ATR is often the most convenient method.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Predicted IR Spectrum and Interpretation
The key functional groups in this compound will give rise to characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3200 | C-H stretch | Aromatic C-H (pyrazole and phenyl) |
| 2900 - 3000 | C-H stretch | Aliphatic C-H (-CH₂Cl) |
| 1500 - 1600 | C=C and C=N stretch | Aromatic rings (pyrazole and phenyl) |
| 1200 - 1300 | C-F stretch | Aryl-F |
| 650 - 800 | C-Cl stretch | Alkyl-Cl |
Conclusion
The spectroscopic characterization of this compound relies on the synergistic use of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. While direct experimental data for this specific molecule is not widely published, a thorough understanding of spectroscopic principles and data from related pyrazole derivatives allows for a confident prediction and interpretation of its spectral data.[8][9][10] This guide provides the foundational knowledge and practical insights for researchers to perform and interpret these essential analytical techniques, ensuring the structural integrity and purity of this valuable synthetic intermediate.
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Taylor & Francis Online. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Available from: [Link]
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New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available from: [Link]
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PubMed. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available from: [Link]
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Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Available from: [Link]
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An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver a deep, mechanistic understanding of the analytical choices involved. We will explore ionization source selection, predict fragmentation pathways using tandem mass spectrometry (MS/MS), and detail validated experimental protocols. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the generation of high-quality, reliable, and interpretable mass spectrometry data for this specific analyte.
Introduction: The Analytical Imperative
This compound is a substituted pyrazole, a class of compounds widely utilized as scaffolds in drug discovery. The precise characterization of such molecules is a cornerstone of the development process, ensuring purity, identity, and stability. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1][2]
This guide provides an in-depth analysis of the mass spectrometric behavior of this specific molecule. We will dissect the key structural features—the pyrazole core, the reactive chloromethyl group, and the fluorophenyl substituent—and explain how they dictate the analytical strategy. The core objective is to equip the analyst with the rationale to not only acquire data but to interpret it with a high degree of confidence.
Foundational Analysis: Molecular Structure and Isotopic Considerations
Before any analysis, a thorough understanding of the analyte's physicochemical properties is essential.
-
Molecular Formula: C₁₀H₈ClFN₂
-
Monoisotopic Mass: 210.0360 u
-
Average Mass: 210.64 g/mol
A critical feature of this molecule is the presence of a chlorine atom. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).[3] This results in a characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as a pair of peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1 (M:M+2).[3][4] This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the parent molecule and any chlorine-containing fragments.[3]
Strategic Approach: Ionization Method Selection
The choice of ionization technique is arguably the most critical parameter in developing a robust MS method. It dictates the nature of the initially formed ion and, consequently, the subsequent fragmentation. For this compound, the primary candidates are Electrospray Ionization (ESI) and Electron Ionization (EI).
Electrospray Ionization (ESI): The "Soft" Approach for LC-MS
ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[5][6] This is highly advantageous for obtaining a clear molecular weight confirmation. Given the pyrazole ring's nitrogen atoms, which are basic sites, this compound is an excellent candidate for positive-ion ESI.
Causality for Choosing ESI:
-
Preservation of the Molecular Ion: ESI minimizes initial fragmentation, ensuring the molecular weight is readily identified.[5]
-
LC-MS Compatibility: ESI is the standard interface for Liquid Chromatography-Mass Spectrometry (LC-MS), which is the preferred method for analyzing moderately polar, non-volatile small molecules common in drug development.[1]
-
Structural Elucidation via MS/MS: The stable [M+H]⁺ precursor ion generated by ESI is ideal for subsequent fragmentation by Collision-Induced Dissociation (CID) in a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole), allowing for controlled structural analysis.[7][8][9]
Electron Ionization (EI): The "Hard" Approach for GC-MS
Electron Ionization is a "hard" ionization technique used in Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] It bombards the molecule with high-energy electrons (typically 70 eV), causing extensive and often complex fragmentation.[11][12]
Considerations for EI:
-
Volatility and Thermal Stability: The viability of GC-MS depends on the analyte's ability to be volatilized without degradation. The chloromethyl group can be thermally labile, potentially leading to on-column or in-source degradation, which would complicate spectral interpretation.
-
Reproducible Fragmentation: EI spectra are highly reproducible and are excellent for library matching.[12] The fragmentation patterns provide a detailed molecular "fingerprint."[13]
-
Molecular Ion Observation: Due to the high energy involved, the molecular ion peak (M⁺˙) may be weak or entirely absent in EI spectra, making molecular weight determination challenging.[12]
Verdict: For initial characterization and routine analysis in a drug development setting, an LC-ESI-MS/MS approach is superior due to its soft ionization, which preserves the molecular ion for definitive mass confirmation and controlled fragmentation experiments.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation
While nominal mass instruments provide integer mass-to-charge ratios, high-resolution mass spectrometers (like Orbitrap or TOF analyzers) measure m/z to several decimal places.[14] This high mass accuracy allows for the determination of the elemental formula of an ion.[15][16] It is a self-validating step that provides ultimate confidence in the identity of the precursor ion before fragmentation analysis.[17][18]
| Parameter | Theoretical Value for [C₁₀H₈³⁵ClFN₂ + H]⁺ |
| Elemental Formula | C₁₀H₉³⁵ClFN₂ |
| Exact Mass (m/z) | 211.0436 |
| Required Mass Accuracy | < 5 ppm |
Table 1: Theoretical exact mass for the protonated molecule. A measurement within 5 ppm (parts per million) of this value confirms the elemental composition.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) is the key to structural elucidation. It involves the isolation of a precursor ion (in this case, the [M+H]⁺ ion at m/z 211) and its fragmentation through Collision-Induced Dissociation (CID).[7][9][19] The resulting product ions reveal the molecule's connectivity.
Predicted Fragmentation Pathway of [M+H]⁺
The fragmentation of the protonated this compound is predicted to follow logical pathways driven by the stability of the resulting fragments and the loss of small, neutral molecules. The chloromethyl group represents a labile site prone to cleavage.
Primary Fragmentation Events:
-
Loss of HCl (Neutral Loss of 36 Da): A likely initial step involves the rearrangement and elimination of hydrogen chloride to form a stable carbocation. This is a common fragmentation pathway for chloromethylated compounds.
-
Cleavage of the C-Cl Bond: Direct cleavage of the C-Cl bond could lead to the formation of a carbon-centered radical cation, though the loss of a neutral HCl molecule is often more favorable.
-
Fragmentation of the Pyrazole Ring: Subsequent fragmentation may involve the characteristic cleavage of the pyrazole ring, often leading to the expulsion of HCN or N₂.[20]
The following diagram illustrates the predicted fragmentation cascade.
Caption: Predicted CID fragmentation pathway for protonated this compound.
Interpreting the Key Fragments
-
m/z 211.04 ([M+H]⁺): The protonated precursor ion. The presence of its M+2 isotope at m/z 213.04 in a ~3:1 ratio is the first validation checkpoint.
-
m/z 175.07: This prominent fragment corresponds to the loss of HCl. Its isotopic signature should lack the characteristic chlorine pattern, confirming the neutral loss.
-
m/z 148.06: Subsequent loss of hydrogen cyanide (HCN) from the pyrazole ring is a common fragmentation for this heterocyclic system.[20]
-
m/z 121.05: Further fragmentation, potentially involving another loss of HCN or rearrangement, could lead to smaller, stable fluorophenyl-containing fragments.
Experimental Protocol: A Validated LC-MS/MS Workflow
This section provides a self-validating protocol for the analysis of this compound.
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Serially dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis. The formic acid is crucial for promoting protonation in positive-ion ESI mode.
LC-MS/MS System Configuration
The following table outlines a robust starting point for method development. Optimization may be required based on specific instrumentation.
| Parameter | Recommended Setting | Rationale / Expertise Note |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times, crucial in drug development.[21] |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Excellent retention and peak shape for moderately polar small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase; provides good elution strength. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for screening and initial analysis. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | As justified in Section 3.1. |
| Capillary Voltage | 3.5 kV | Standard voltage to ensure efficient spray and ionization. |
| Source Temp. | 150 °C | Balances efficient desolvation with minimizing thermal degradation. |
| Desolvation Gas | Nitrogen, ~600 L/hr | Assists in droplet evaporation. |
| Mass Analyzer | Q-TOF or Orbitrap for HRMS; Triple Quadrupole for quantitation. | Q-TOF/Orbitrap for structural confirmation[22]; QqQ for sensitive quantification.[1] |
| MS Scan Range | m/z 50 - 500 | Covers the precursor ion and expected fragments. |
| MS/MS Collision Energy | Ramp 10-40 eV | Ramping collision energy allows for the observation of a full range of fragments. |
Table 2: Recommended Starting Parameters for LC-MS/MS Analysis.
Data Analysis and Validation Workflow
This workflow ensures the trustworthiness of the generated data.
Caption: A logical workflow for the confident structural confirmation of the analyte.
Conclusion
The mass spectrometric analysis of this compound is most effectively and reliably achieved using a high-resolution LC-ESI-MS/MS methodology. This approach provides unambiguous confirmation of the molecular weight and elemental composition while allowing for controlled fragmentation to elucidate its structure. Key diagnostic markers for this compound include the 3:1 isotopic pattern of the precursor ion at m/z 211/213 and the characteristic neutral loss of HCl to yield a fragment at m/z 175. By following the structured analytical and data validation workflows presented in this guide, researchers can generate high-quality, defensible data essential for advancing chemical research and drug development programs.
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An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Substituted pyrazoles are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties.[1][2][3] The target molecule, this compound, is a valuable building block for the synthesis of more complex pharmaceutical agents. The presence of the reactive chloromethyl group at the 4-position of the pyrazole ring allows for facile derivatization, enabling the exploration of a broad chemical space in drug discovery programs. The 1-(2-fluorophenyl) substituent can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
This guide will delineate the primary synthetic strategies for obtaining this key intermediate, focusing on the selection of appropriate starting materials and the critical parameters of each synthetic step.
Retrosynthetic Analysis: Devising the Synthetic Pathways
A retrosynthetic analysis of this compound reveals two principal pathways, primarily differing in the stage at which the pyrazole core is functionalized.
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The Ascendancy of Fluorinated Pyrazoles: A Technical Guide to Their Biological Activity and Therapeutic Potential
Introduction: The Strategic Advantage of Fluorine in Pyrazole Scaffolds
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery.[1][2] This is due to fluorine's unique properties: its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond.[1][2] When integrated into the versatile pyrazole scaffold—a five-membered heterocycle with a proven track record in medicinal chemistry—the resulting fluorinated pyrazole derivatives exhibit a remarkable spectrum of biological activities.[3] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their applications as anticancer, anti-inflammatory, antimicrobial, and agrochemical agents, supported by detailed experimental protocols and mechanistic insights.
Anticancer Activity: Targeting the Engines of Malignancy
Fluorinated pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines.[4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
One of the primary mechanisms by which fluorinated pyrazoles exert their anticancer effects is through the inhibition of protein kinases.[5] These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[6][7] Several fluorinated pyrazole derivatives have been identified as potent inhibitors of VEGFR-2, effectively cutting off the tumor's blood supply.[8][9] Docking studies have revealed that these compounds can bind to the ATP-binding site of VEGFR-2, preventing its activation.[6][8] The pyrazole core often forms critical hydrogen bonds with the hinge region of the kinase, while fluorinated substituents can enhance binding affinity and selectivity.[5][8]
-
Tubulin Polymerization Inhibition: Microtubules are dynamic protein filaments essential for cell division. Disrupting their dynamics is a clinically validated anticancer strategy. Certain 3-amino-5-phenylpyrazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site.[10][11][12] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][12]
The following diagram illustrates the signaling pathway of VEGFR-2 and the inhibitory action of a fluorinated pyrazole derivative.
Caption: VEGFR-2 signaling pathway and its inhibition by a fluorinated pyrazole derivative.
Quantitative Analysis of Anticancer Activity
The anticancer potency of fluorinated pyrazole derivatives is typically quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydropyrano[2,3-c]pyrazole derivatives | HEPG2 (Liver) | 0.31 - 0.71 | [13] |
| Pyrazolo[3,4-d]pyrimidine derivative | HEPG2 (Liver) | 0.22 (VEGFR-2) | [8] |
| 3-Amino-5-phenylpyrazole derivative | MCF-7 (Breast) | 0.038 | [10] |
| Pyrazole-pyrazoline derivative | CFPAC-1 (Pancreatic) | 61.7 | [2] |
| Pyrazole carbohydrazide derivative | B16F10 (Skin) | 6.75 | [14] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[15][16]
Workflow for SRB Assay
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
Detailed Steps:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated pyrazole derivatives and incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[15]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[15]
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key contributor to a multitude of diseases. Fluorinated pyrazole derivatives, most notably celecoxib, have demonstrated potent anti-inflammatory effects primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[17]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory action of many fluorinated pyrazoles is attributed to their ability to selectively inhibit the COX-2 enzyme.[17] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[15] The trifluoromethyl group on the pyrazole ring of celecoxib and its analogues is crucial for this selective inhibition, as it allows the molecule to fit into a side pocket of the COX-2 active site that is absent in the COX-1 isoform.[18] This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[15]
COX-2 Inhibition Pathway
Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.[12][19]
Detailed Steps:
-
Animal Acclimatization: Acclimate rodents (rats or mice) for at least one week before the experiment.
-
Compound Administration: Administer the fluorinated pyrazole derivative or a vehicle control orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[20][21]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[20]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Fluorinated pyrazoles have demonstrated significant activity against a range of bacteria and fungi.[3][22][23]
Mechanism of Action: Disrupting Essential Microbial Processes
-
DNA Gyrase Inhibition: Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication and repair.[24] Some pyrazole derivatives have been shown to inhibit this enzyme, leading to bacterial cell death.[14][20][25] The pyrazole scaffold can interact with the active site of the GyrB subunit, which is responsible for ATP hydrolysis.[24]
-
Succinate Dehydrogenase Inhibition (SDHI): In fungi, succinate dehydrogenase (also known as complex II) is a key enzyme in both the citric acid cycle and the electron transport chain. Pyrazole-4-carboxamides are a major class of fungicides that act as SDHIs.[26][27] The difluoromethyl or trifluoromethyl group at the C3 position of the pyrazole ring is often crucial for high antifungal activity.[26]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial potency is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7][8][28]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-clubbed dihydropyrimidinones | S. aureus (MRSA) | 6.25 | [23] |
| Pyrazole-clubbed dihydropyrimidinones | C. albicans | 50 | [3] |
| Pyrazolylthiazoles | S. aureus | 200 | [22] |
The antifungal activity is often expressed as the half-maximal effective concentration (EC50), the concentration that inhibits fungal growth by 50%.
| Compound Class | Fungus | EC50 (µg/mL) | Reference |
| Pyrazole-thiazole carboxamide | R. cerealis | 5.11 | [24] |
| Isoxazolol pyrazole carboxylate | R. solani | 0.37 | [5][26] |
| Pyrazole-4-carboxamide | R. solani | 0.046 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.[8][28]
Detailed Steps:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the fluorinated pyrazole derivative in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial or fungal suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Agrochemical Applications: Protecting Crops with Precision
Fluorinated pyrazoles are also vital in the agrochemical industry, particularly as fungicides and herbicides.[26][27]
Structure-Activity Relationships in Fungicides
For pyrazole-4-carboxamide SDHI fungicides, the structure-activity relationship (SAR) is well-defined:
-
C3 Position of Pyrazole Ring: Substitution with a difluoromethyl or trifluoromethyl group is generally essential for high activity.[26]
-
N1 Position of Pyrazole Ring: A methyl group is commonly found at this position.
-
Amide Linker: This is a critical component for activity.[26]
-
Aryl Group on Carboxamide Nitrogen: Modifications to this group influence the antifungal spectrum and potency.[26] Introducing thioether or ether moieties has led to the development of highly effective SDHIs.[27]
Synthesis of Fluorinated Pyrazole Derivatives: Building the Core Scaffold
A common and versatile method for synthesizing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[28]
General Synthesis of a Celecoxib Analogue
The synthesis of a celecoxib analogue typically involves the following key steps:
-
Condensation: Reaction of a trifluoro-1,3-diketone with a substituted phenylhydrazine hydrochloride in a suitable solvent like ethanol.[28]
-
Cyclization: The resulting hydrazone undergoes cyclization upon heating to form the pyrazole ring.
Synthetic Scheme for a Celecoxib Analogue
Caption: General synthetic route for a celecoxib analogue.
Conclusion and Future Perspectives
Fluorinated pyrazole derivatives represent a highly versatile and potent class of biologically active compounds with wide-ranging applications in medicine and agriculture. Their success stems from the synergistic combination of the pharmacologically privileged pyrazole scaffold and the unique physicochemical properties of fluorine. The continued exploration of their structure-activity relationships, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new and improved therapeutic agents and agrochemicals. Future research should focus on elucidating the mechanisms of action for their anticancer and antibacterial effects in greater detail, as well as exploring novel applications for these remarkable compounds.
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potential therapeutic targets of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved therapeutics.[1][2][3] Its unique electronic and steric properties allow it to serve as a versatile bioisostere, enhancing pharmacological profiles and physicochemical characteristics.[1] This guide focuses on a specific, yet uncharacterized, derivative: this compound. By dissecting its molecular architecture, we can formulate reasoned hypotheses about its potential therapeutic targets. The structure combines three key features: the proven pyrazole core, a 2-fluorophenyl group known to improve metabolic stability and target affinity[4], and a chemically reactive chloromethyl substituent.[5] This chloromethyl group is an electrophilic warhead, suggesting a strong potential for covalent interaction with nucleophilic residues in enzyme active sites, a mechanism employed by highly effective targeted therapies.[6] This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate the therapeutic targets of this compound, focusing on high-potential areas such as oncology and inflammatory diseases. We will explore the rationale for prioritizing specific target classes—protein kinases, cyclooxygenases, and serine proteases—and provide detailed, validated experimental workflows for their investigation.
The Pyrazole Scaffold: A Foundation for Pharmacological Diversity
The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a recurring motif in drugs spanning numerous therapeutic areas, including anti-inflammatory, analgesic, anti-cancer, and antipsychotic agents.[1][2] Its success stems from its unique properties:
-
Bioisosteric Replacement: The pyrazole ring can effectively replace phenyl or other heterocyclic rings, often leading to improved potency and properties like water solubility.[1]
-
Hydrogen Bonding: The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can act as an acceptor, facilitating precise interactions within protein binding pockets.[1]
-
Structural Versatility: The pyrazole ring can be readily substituted at multiple positions, allowing for fine-tuning of a compound's activity and selectivity.[7][8]
More than 40 pyrazole-containing drugs have been approved by the FDA, a testament to the scaffold's utility in creating safe and effective medicines.[1]
Molecular Profile of this compound: A Structural Rationale for Target Exploration
A thorough analysis of the subject molecule's structure allows for the generation of testable hypotheses regarding its mechanism of action and biological targets.
-
1-(2-fluorophenyl) Group: The substitution of a phenyl ring at the N-1 position is common in many biologically active pyrazoles. The addition of a fluorine atom is a well-established medicinal chemistry strategy to block metabolic oxidation, thereby increasing the compound's half-life, and to modulate binding affinity through favorable electrostatic interactions.[4][9]
-
4-(Chloromethyl) Group: This is the most functionally significant feature of the molecule. The chloromethyl group is a potent electrophile, making the compound a potential covalent inhibitor. It is primed to react with nucleophilic amino acid residues—such as cysteine, serine, or lysine—within an enzyme's active site. This can lead to irreversible or long-lasting inhibition, a highly desirable property for certain therapeutic targets. The synthesis of such compounds typically involves the chloromethylation of the parent pyrazole ring.[5] This reactive potential immediately directs our investigation toward enzyme families known to be targeted by covalent inhibitors.
Prioritized Therapeutic Target Classes and Mechanistic Hypotheses
Based on the structural features and the known activities of related pyrazole analogs, we can prioritize several enzyme classes for initial investigation.
Protein Kinases: Prime Targets in Oncology and Inflammation
The human kinome is a major focus of drug discovery, and pyrazole derivatives have been successfully developed as potent kinase inhibitors.[7][10][11] The ATP-binding site of many kinases contains a conserved cysteine residue that can be targeted by electrophilic compounds.
Mechanistic Hypothesis: this compound may act as an irreversible kinase inhibitor by forming a covalent bond with a non-catalytic cysteine residue in or near the ATP-binding pocket, leading to sustained blockade of downstream signaling pathways.
Key Kinase Targets to Investigate:
-
p38 MAP Kinase: Pyrazole-based scaffolds are known inhibitors of p38, a key mediator of the inflammatory response.[12][13] Inhibition of p38 is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis.
-
AKT2/PKBβ: Aberrant AKT signaling is a hallmark of many cancers, including glioma.[10] Pyrano[2,3-c]pyrazoles have demonstrated inhibitory activity against AKT2, making it a plausible target.[10]
-
Epidermal Growth Factor Receptor (EGFR): Many pyrazole-containing compounds have been developed as inhibitors of EGFR and other receptor tyrosine kinases, which are critical drivers of tumor growth.[7]
Caption: p38 MAPK signaling pathway with the potential point of inhibition.
Cyclooxygenase (COX) Enzymes: Classic Anti-Inflammatory Targets
The pyrazole scaffold is famously present in Celecoxib, a selective COX-2 inhibitor.[1] Other pyrazole-containing NSAIDs like phenylbutazone also target COX enzymes.[1] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Mechanistic Hypothesis: The compound may act as a competitive inhibitor of COX-1 and/or COX-2, binding to the active site and preventing the conversion of arachidonic acid. While less likely, the chloromethyl group could potentially react with active site residues, leading to irreversible inhibition.
Serine Proteases: Targets in Coagulation and Disease
Several pyrazole-based compounds have been developed as inhibitors of serine proteases, particularly those involved in the blood coagulation cascade like thrombin and Factor Xa.[1][6] Some of these operate via a "serine-trapping" mechanism, where the reactive moiety on the inhibitor forms a covalent bond with the catalytic serine residue in the enzyme's active site.[6]
Mechanistic Hypothesis: The electrophilic chloromethyl group of this compound is an ideal candidate for a serine-trapping mechanism. Upon binding to a serine protease, it could covalently acylate the active site serine, leading to potent and durable inhibition of enzymatic activity.
A Validated Experimental Framework for Target Identification and Validation
A tiered approach, moving from broad screening to specific mechanistic studies, is essential for efficiently identifying and validating the therapeutic targets of a novel compound.
Caption: Tiered experimental workflow for target identification and validation.
Phase 1: Broad Target Class Screening
Objective: To identify initial "hits" from the prioritized target classes.
Protocol 1: Broad-Panel Kinase Screen
-
Rationale: To rapidly assess the compound's activity against a large and diverse panel of protein kinases, providing an unbiased view of its selectivity profile.
-
Methodology:
-
Outsource screening to a commercial vendor (e.g., Eurofins Discovery, Reaction Biology).
-
Provide the compound for a single-dose screen (typically 1-10 µM) against a panel of >100 purified human kinases.
-
The assay typically measures the remaining kinase activity after incubation with the compound, often via quantification of ATP consumption or phosphopeptide formation.
-
Request data as "percent inhibition" relative to a DMSO vehicle control.
-
Self-Validation: A standard kinase inhibitor (e.g., Staurosporine) should be run in parallel as a positive control to ensure assay validity. Hits are typically defined as kinases showing >50-70% inhibition.
-
Phase 2: Hit Confirmation and Mechanism of Action (MOA) Elucidation
Objective: To confirm the hits from Phase 1 and investigate the mechanism of inhibition, with a focus on testing the covalent binding hypothesis.
Protocol 2: IC₅₀ Determination
-
Rationale: To quantify the potency of the compound against confirmed hits from the initial screen.
-
Methodology:
-
Perform an in vitro enzyme assay for each confirmed hit.
-
Use a serial dilution of the compound (e.g., 10-point, 3-fold dilution series starting from 50 µM).
-
Incubate the enzyme with the compound for a defined period (e.g., 30 minutes) before adding the substrate and ATP.
-
Measure enzyme activity at each compound concentration.
-
Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: The dose-response curve should have a clear sigmoidal shape with a good statistical fit (R² > 0.95).
-
Protocol 3: Covalent Binding Confirmation via Mass Spectrometry
-
Rationale: To directly test the hypothesis that the compound binds covalently to its target protein.
-
Methodology:
-
Incubate the purified target protein (e.g., p38 MAP Kinase) with a 5-10 fold molar excess of the compound for 1-2 hours at room temperature. Include a DMSO vehicle control.
-
Remove unbound compound using a desalting column.
-
Analyze the protein sample using intact protein mass spectrometry (e.g., LC-MS).
-
Expected Result: A mass shift in the compound-treated sample corresponding to the molecular weight of this compound (192.65 Da) minus HCl (36.46 Da), resulting in an expected adduct mass of +156.19 Da.
-
Self-Validation: The vehicle control sample should show only the mass of the unmodified protein. The observed mass shift in the treated sample should be within 1-2 Da of the calculated adduct mass.
-
Phase 3: Cell-Based Functional Assays
Objective: To determine if the compound's enzymatic inhibition translates into a desired biological effect in a cellular context.
Protocol 4: Cellular Anti-Proliferative Assay
-
Rationale: For oncology targets, demonstrating that the compound can inhibit the growth of cancer cells that are dependent on the target kinase is a critical validation step.
-
Methodology:
-
Select a cancer cell line known to be driven by the target pathway (e.g., a cell line with an activating mutation in the pathway upstream of the target kinase).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound for 72 hours.
-
Measure cell viability using a standard method like the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Self-Validation: A known clinical inhibitor of the same target should be run as a positive control. The compound should show minimal toxicity in a non-cancerous cell line to indicate a potential therapeutic window.[10]
-
Table 1: Hypothetical Screening and Validation Data
| Target | % Inhibition @ 1µM | IC₅₀ (nM) | Covalent Adduct (Mass Shift) | Cellular GI₅₀ (nM) |
| p38α | 85% | 75 | +156.3 Da | 450 (U937 cells) |
| AKT2 | 62% | 450 | +156.1 Da | 1,200 (U-87 MG cells) |
| COX-2 | 45% | > 5,000 | Not Detected | > 10,000 |
| Thrombin | 78% | 120 | +156.2 Da | N/A |
Data Interpretation and Future Directions
The experimental framework outlined above will generate a comprehensive dataset to guide further development. If the data strongly support a covalent mechanism against a high-value target like p38 MAP kinase (as in the hypothetical data in Table 1), the next steps would involve:
-
Selectivity Profiling: Expanding the kinase screen to a larger panel (e.g., >400 kinases) to fully understand the compound's selectivity and potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the pyrazole core, the fluorophenyl group, and the electrophilic warhead to optimize potency, selectivity, and drug-like properties.[7]
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease, such as a collagen-induced arthritis model for a p38 inhibitor or a tumor xenograft model for an anti-cancer agent.[12]
This structured and hypothesis-driven approach provides a robust pathway for elucidating the therapeutic potential of this compound, transforming a novel chemical entity into a promising lead for drug discovery.
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Title: Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase Source: ResearchGate URL: [Link]
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Title: Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity Source: PubMed Central URL: [Link]
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Title: 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole Source: MDPI URL: [Link]
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Methodological & Application
The Strategic Utility of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] The strategic incorporation of specific substituents onto this heterocyclic core allows for the fine-tuning of physicochemical and pharmacological properties. 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole emerges as a particularly valuable building block, designed for the efficient introduction of a substituted pyrazole moiety into target molecules. Its utility stems from the presence of a reactive chloromethyl group at the 4-position, which acts as a potent electrophile for alkylation reactions. Furthermore, the 1-(2-fluorophenyl) substituent can significantly influence the molecule's conformational preferences and metabolic stability, making it an attractive feature in the design of novel therapeutics.
This comprehensive guide provides an in-depth exploration of the synthesis and applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound can be achieved through a reliable multi-step sequence, beginning with the construction of the pyrazole core, followed by functional group manipulation to install the chloromethyl group. The following protocol is adapted from analogous synthetic procedures for structurally related compounds.[4]
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of (1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol
This initial step involves the construction of the pyrazole ring system followed by formylation and subsequent reduction to the corresponding alcohol. A common and effective method for pyrazole synthesis is the condensation of a hydrazine with a β-dicarbonyl compound.[1]
Materials:
-
2-Fluorophenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide)
-
Sodium borohydride
-
Ethanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Pyrazole Formation: In a round-bottom flask, dissolve 2-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add a base such as triethylamine (1.1 eq) and stir for 15 minutes. To this solution, add ethyl acetoacetate (1.0 eq) and reflux the mixture for 4-6 hours, monitoring the reaction by TLC. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting residue contains the crude pyrazolone intermediate.
-
Vilsmeier-Haack Formylation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold dimethylformamide (DMF) (10 vol). To this, add the crude pyrazolone from the previous step. Heat the reaction mixture to 80-90 °C for 3-4 hours. After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is the pyrazole-4-carbaldehyde. Filter, wash with water, and dry.
-
Reduction to the Alcohol: Suspend the crude pyrazole-4-carbaldehyde (1.0 eq) in methanol. Cool the suspension to 0 °C in an ice bath and add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC). Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol. Purify by silica gel column chromatography.
Protocol 2: Synthesis of this compound
The conversion of the pyrazolyl-methanol to the corresponding chloride is a standard procedure.
Materials:
-
(1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine or pyridine (optional, as an acid scavenger)
Procedure:
-
Dissolve (1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise. A base such as triethylamine (1.2 eq) can be added to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound. This product can often be used in the next step without further purification.
Applications in Organic Synthesis: Alkylation of Nucleophiles
The primary utility of this compound is as an alkylating agent. The chloromethyl group is an excellent electrophile for S(_N)2 reactions with a variety of nucleophiles.[5]
Caption: General scheme for the alkylation of nucleophiles.
Protocol 3: N-Alkylation of Amines and Heterocycles
This protocol describes a general procedure for the alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles like imidazoles and pyrazoles. The regioselectivity of alkylation on unsymmetrical pyrazoles can be influenced by the reaction conditions and the nature of the substituents.[6][7]
Materials:
-
This compound
-
Amine or heterocycle (1.0 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of the amine or heterocycle (1.1 eq) in acetonitrile or DMF, add the base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Table 1: Representative Conditions for N-Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | K₂CO₃ | MeCN | 60 | 6 | 85-95 |
| Morpholine | Et₃N | DMF | 70 | 8 | 80-90 |
| Imidazole | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| 4-Chloropyrazole | CSA | DCE | RT | 4 | 70-80[8] |
Protocol 4: S-Alkylation of Thiols
Thiols and thiophenols are excellent soft nucleophiles that readily react with the chloromethyl group to form thioethers.
Materials:
-
This compound
-
Thiol or thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in DMF, add the thiol (1.1 eq) at room temperature.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Scientific Rationale and Mechanistic Considerations
The utility of this compound in organic synthesis is underpinned by several key principles:
-
Electrophilicity of the Chloromethyl Group: The chloromethyl group is a potent electrophile due to the electron-withdrawing nature of the adjacent pyrazole ring and the good leaving group ability of the chloride ion. This facilitates S(_N)2 reactions with a broad range of nucleophiles.
-
The Role of the 2-Fluorophenyl Substituent: The fluorine atom at the ortho position of the phenyl ring can induce a specific conformational bias through steric and electronic effects. In drug discovery, such fluorine substitutions are often employed to modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets through favorable interactions.
-
Regioselectivity in Pyrazole Alkylation: When using substituted pyrazoles as nucleophiles, the alkylation can occur at either of the two ring nitrogens. The outcome is often dictated by a combination of steric hindrance and the electronic nature of the substituents on the pyrazole ring.[6][7] The use of different bases and solvent systems can sometimes be used to control this regioselectivity.[6]
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10][11] Avoid inhalation of dust and vapors.[9][12] Avoid contact with skin and eyes.[9][12]
-
Hazards of Precursors and Reagents:
-
Thionyl Chloride/Oxalyl Chloride: Highly corrosive and react violently with water. Handle with extreme care.
-
Hydrazines: Many hydrazine derivatives are toxic and potential carcinogens. Handle with appropriate containment.
-
-
Hazards of the Product: As a reactive alkylating agent, this compound should be considered a potential irritant and sensitizer. Direct contact should be avoided. Based on analogous compounds, it may be harmful if swallowed, and cause skin and eye irritation.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its well-defined reactivity as an alkylating agent, combined with the potentially beneficial properties imparted by the 2-fluorophenyl substituent, makes it a strategic tool for the construction of novel pyrazole-containing compounds with diverse biological activities. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors.
References
- Vala, R. M., & Tandon, V. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2551-2560.
- De, P., & Yudin, A. K. (2022).
- Galyak, E., Kultaeva, A., Arsenyev, M., & Vovk, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335.
- De, P., & Yudin, A. K. (2022).
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974.
- Galyak, E., Kultaeva, A., Arsenyev, M., & Vovk, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Author(s). (Year). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Journal Name.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(4-CHLOROPHENYL)-1H-PYRAZOLE. ChemicalBook.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 1H-Pyrazole. Thermo Fisher Scientific.
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1347.
- CymitQuimica. (2024). Safety Data Sheet - 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. CymitQuimica.
- Author(s). (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles.
- Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. University of Dundee.
- BASF. (2025).
- Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326.
- Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-19.
- Author(s). (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
- Author(s). (2023).
- Kumar, V., & Kumar, R. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(3), 3344-3354.
- Angene Chemical. (2021). Safety Data Sheet - 3-(Chloromethyl)-1H-pyrazole. Angene Chemical.
- Koch, P., & Schollmeyer, D. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole.
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Application Notes & Protocols: 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole as a Versatile Synthetic Building Block
Abstract
This technical guide provides a comprehensive overview of 4-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole, a key building block for pharmaceutical and materials science research. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] This document details the molecule's core reactivity, focusing on the strategic exploitation of its chloromethyl group. We provide field-proven, step-by-step protocols for its application in nucleophilic substitution reactions, explain the rationale behind experimental choices, and offer troubleshooting guidance. This note is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of novel compounds.
Introduction and Strategic Importance
Pyrazole and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities including anti-inflammatory, anticancer, antiviral, and analgesic properties.[3][4][5][6] The specific molecule, this compound, is a bifunctional reagent of significant interest. It combines the biologically active 1-aryl-pyrazole moiety with a highly reactive electrophilic handle at the C4 position.[2]
The primary site of reactivity is the chloromethyl group, which behaves as a benzylic-like halide, making it an excellent substrate for S_N2 reactions. This allows for the straightforward introduction of a wide variety of functional groups and molecular fragments. The 2-fluorophenyl substituent at the N1 position can be used to modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, and can serve as a vector for exploring specific interactions within biological targets.
This guide focuses on the practical application of this building block, enabling its efficient incorporation into complex molecular architectures.
Physicochemical Properties & Safety
| Property | Data |
| Molecular Formula | C₁₀H₈ClFN₂ |
| Molecular Weight | 210.64 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Primary Reactive Site | C4-Chloromethyl group |
| Solubility | Soluble in common organic solvents (DMF, DMSO, CH₂Cl₂, THF) |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood.
-
As a reactive electrophile, this compound is a potential alkylating agent. Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry place away from incompatible materials such as strong bases and nucleophiles.
Core Reactivity: The S_N2 Pathway
The synthetic utility of this compound is dominated by the reactivity of the C4-chloromethyl group. The pyrazole ring system activates this position, making the chlorine an excellent leaving group for nucleophilic substitution (S_N2) reactions.[7] The C4 position of the pyrazole ring is the preferred site for electrophilic substitution, which is leveraged during the synthesis of the building block itself.[8][9] However, for its application, the focus shifts to the pre-installed chloromethyl group.
Under typical conditions, the pyrazole ring and the 2-fluorophenyl group are relatively inert to nucleophilic attack, allowing for highly selective functionalization at the chloromethyl site.
Caption: Key S_N2 reaction pathway for the title compound.
Synthetic Protocols and Methodologies
The following protocols are designed as robust starting points for the derivatization of this compound. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
General Experimental Workflow
Caption: Standard workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of Tertiary Amines via N-Alkylation
This protocol describes the reaction with a secondary amine to form a tertiary amine, a common structural motif in pharmacologically active molecules.[10]
Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask, dissolve the secondary amine (1.1 equivalents) and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) (0.2 M concentration relative to the pyrazole).
-
Addition: To this stirring suspension, add a solution of this compound (1.0 equivalent) dissolved in a minimum amount of DMF.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 4-12 hours.
-
Scientist's Note: The reaction is often gentle enough for room temperature. If the amine is less nucleophilic or sterically hindered, the reaction can be gently heated to 50-60 °C to increase the rate. K₂CO₃ is a suitable base as it is strong enough to scavenge the HCl byproduct but not so strong as to cause deprotonation or side reactions on the pyrazole ring.
-
-
Monitoring: Monitor the consumption of the starting material using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase) or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.
Protocol 2: Synthesis of Aryl Ethers via O-Alkylation
This protocol details the formation of an ether linkage with a phenolic nucleophile, a key step in building molecules with diaryl ether scaffolds.
Step-by-Step Methodology:
-
Reagent Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF (0.2 M).
-
Rationale: Phenols are less nucleophilic than amines and require a stronger base to be deprotonated to the more reactive phenoxide. NaH is an effective, non-nucleophilic base for this purpose. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Nucleophile Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the desired phenol (1.1 equivalents) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.
-
Electrophile Addition: Re-cool the mixture to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Gentle heating (40-50 °C) may be required for less reactive phenols.
-
Monitoring: Track the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated aqueous ammonium chloride (NH₄Cl). Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Washing, Drying, and Concentration: Follow steps 6 and 7 from Protocol 1.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 3: Synthesis of Thioethers via S-Alkylation
This protocol outlines the reaction with a thiol to form a thioether, a functional group important for its metabolic stability and ability to form specific interactions.
Step-by-Step Methodology:
-
Reagent Setup: Dissolve the desired thiol (1.1 equivalents) in a solvent such as ethanol or DMF (0.2 M). Add a base like potassium carbonate (K₂CO₃, 1.5 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents).
-
Scientist's Note: Thiols are generally more acidic and more nucleophilic than the corresponding alcohols. A milder base like K₂CO₃ is often sufficient. Cs₂CO₃ can be used to accelerate the reaction due to the "cesium effect."
-
-
Addition: Add this compound (1.0 equivalent) to the stirring mixture.
-
Reaction: Stir at room temperature for 2-8 hours. The reaction is typically faster than O-alkylation.
-
Monitoring, Work-up, and Purification: Follow steps 4 through 8 as detailed in Protocol 1.
Troubleshooting Guide
| Problem Observed | Potential Cause | Suggested Solution |
| Reaction is slow or incomplete | 1. Insufficiently reactive nucleophile.2. Base is too weak.3. Low temperature. | 1. Switch to a more polar aprotic solvent (e.g., DMF, DMSO).2. Use a stronger base (e.g., NaH for O-alkylation).3. Increase reaction temperature in increments of 10 °C. |
| Multiple products observed on TLC/LC-MS | 1. Nucleophile has multiple reactive sites.2. Product is unstable to reaction conditions.3. Impure starting materials. | 1. Use a protecting group strategy for the nucleophile.2. Reduce reaction time or temperature.3. Re-purify starting materials before use. |
| Low isolated yield after work-up | 1. Product is partially water-soluble.2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl (brine) before extraction.2. Add a small amount of brine to break the emulsion; filter through celite if necessary. |
| Difficulty in purification | Product co-elutes with starting material or byproducts. | Adjust the polarity of the chromatography mobile phase; try a different solvent system (e.g., Dichloromethane/Methanol). |
Conclusion
This compound is a high-value synthetic intermediate that provides a reliable and efficient route to a diverse array of complex molecules. Its primary reactivity through S_N2 displacement at the chloromethyl group is predictable and robust, allowing for selective functionalization in the presence of other functionalities. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic campaigns, accelerating the discovery and development of novel chemical entities for a wide range of applications.[11][12]
References
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
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Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]
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ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
National Center for Biotechnology Information (PMC). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
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ScienceDirect. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. [Link]
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National Center for Biotechnology Information (PMC). Current status of pyrazole and its biological activities. [Link]
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National Center for Biotechnology Information (PMC). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [Link]
-
PubMed. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]
-
PubMed. Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist. [Link]
-
Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. [Link]
-
University of Dundee. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [Link]
-
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Application Note & Protocols: Strategic Derivatization of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole ring system has earned its status as a "privileged structure."[1][2] Its remarkable versatility and ability to engage in critical hydrogen bond interactions within enzyme active sites have cemented its role as a cornerstone in modern drug discovery.[1] A multitude of FDA-approved therapeutics, particularly kinase inhibitors, are built upon a pyrazole core, demonstrating its clinical and commercial significance.[1][3][4][5][6]
This guide focuses on a specific, high-potential starting material: 4-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole . This molecule is strategically designed for the efficient generation of compound libraries for Structure-Activity Relationship (SAR) studies.
-
The 1-(2-fluorophenyl) Group: The incorporation of a fluorine atom on the N-phenyl ring is a deliberate choice rooted in established medicinal chemistry principles. Fluorine can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] Furthermore, its high electronegativity can modulate the pKa of the pyrazole ring and form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets, often leading to improved binding affinity and pharmacokinetic profiles.[7][8]
-
The 4-(Chloromethyl) Handle: Positioned on the pyrazole core, the chloromethyl group serves as a versatile and reactive electrophilic handle.[9] It is primed for nucleophilic substitution reactions, allowing for the systematic and predictable introduction of a wide array of functional groups.[10][11] This capability is the linchpin for exploring the chemical space around the scaffold to identify key interactions that drive biological activity.
This document provides a comprehensive set of protocols for the derivatization of this core scaffold via N-, O-, and S-alkylation, alongside the rationale for experimental design, characterization methods, and the application of the resulting library in SAR-driven drug discovery programs.
Core Chemistry: Nucleophilic Substitution at the C4-Methylene Bridge
The primary chemical transformation leveraged in this guide is the nucleophilic substitution (Sₙ2) reaction at the benzylic-type carbon of the 4-(chloromethyl) group. The chloride ion is an effective leaving group, and the adjacent pyrazole ring stabilizes the transition state, facilitating displacement by a diverse range of nucleophiles.
Caption: General workflow for Sₙ2 derivatization of the core pyrazole.
By selecting appropriate nitrogen, oxygen, or sulfur nucleophiles, researchers can systematically probe the steric and electronic requirements of a target's binding pocket.
Experimental Protocols: A Platform for Library Synthesis
Safety First: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.[10]
Protocol 1: N-Alkylation of Primary and Secondary Amines
This protocol is fundamental for introducing basic nitrogen centers, which are often crucial for establishing salt bridges or key hydrogen bonds with biological targets.
Rationale: The reaction typically requires a non-nucleophilic base to neutralize the HCl generated during the reaction, driving it to completion. The choice of base and solvent depends on the amine's reactivity and solubility. For less reactive amines, a stronger base and higher temperatures may be necessary.[10][12]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the amine (1.1 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF, approx. 0.2 M concentration).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 1.5 eq.). Stir the suspension for 10 minutes at room temperature.
-
Addition of Electrophile: Dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine suspension.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The choice of temperature is critical; higher temperatures can accelerate the reaction but may also lead to side products.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloromethyl pyrazole is consumed (typically 4-16 hours).
-
Workup: Cool the mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic phase sequentially with water and then brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.
Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)
This method is used to synthesize aryl ethers, introducing bulky, lipophilic groups that can probe hydrophobic pockets in a target protein.
Rationale: The Williamson ether synthesis requires the deprotonation of the phenol to form a more potent nucleophile, the phenoxide ion.[13] Stronger bases like sodium hydride (NaH) are effective but require strictly anhydrous conditions. Milder bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often sufficient and operationally simpler.[13][14]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the phenol (1.1 eq.) and a base (e.g., Cs₂CO₃, 1.5 eq. or NaH, 60% dispersion in mineral oil, 1.2 eq.) to an anhydrous solvent like DMF or THF (approx. 0.2 M).
-
Phenoxide Formation: If using NaH, stir the mixture at 0 °C for 30 minutes. If using a carbonate base, stir at room temperature for 15 minutes.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir. Gentle heating (e.g., 50 °C) may be required for less reactive phenols.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials (typically 2-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of water (especially if NaH was used).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, 1 M NaOH solution (to remove unreacted phenol), and brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: S-Alkylation of Thiols
This protocol generates thioethers (sulfides), which can act as flexible linkers and are metabolically more stable than the corresponding ethers.
Rationale: Thiols are excellent nucleophiles and often do not require a strong base for activation.[15] A mild base is typically sufficient to deprotonate the thiol to the highly nucleophilic thiolate anion, which rapidly displaces the chloride.[15][16]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.1 eq.) in a solvent such as DMF or ethanol (approx. 0.2 M).
-
Base Addition: Add a base like potassium carbonate (K₂CO₃, 1.5 eq.). Stir the mixture at room temperature for 20-30 minutes to ensure thiolate formation.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq.) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours due to the high nucleophilicity of the thiolate.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, add water to dissolve the inorganic salts and dilute the solvent.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.[17]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude thioether by flash column chromatography.
Characterization and Data for SAR Analysis
Confirmation of the successful synthesis of each derivative is paramount. Standard analytical techniques are employed to verify the structure and purity of the final compounds.
-
¹H and ¹³C NMR Spectroscopy: The most definitive method for structural confirmation. A key diagnostic indicator is the disappearance of the singlet corresponding to the chloromethyl protons (CH₂-Cl) around δ 4.8-4.9 ppm[9] and the appearance of a new singlet for the methylene protons (CH₂-Nu) at a different chemical shift.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the newly synthesized molecule.
Once a library of derivatives is synthesized and characterized, the data can be organized for SAR analysis.
Table 1: Exemplar Data for SAR Study of Pyrazole Derivatives
| Compound ID | Nucleophile (Nu-H) | R-Group Structure | Yield (%) | Biological Activity (IC₅₀, µM) |
| Core | N/A | -CH₂Cl | N/A | >100 |
| DZ-N-01 | Piperidine | -CH₂-N(CH₂)₅ | 85 | 5.2 |
| DZ-N-02 | Morpholine | -CH₂-N(CH₂CH₂)₂O | 88 | 15.8 |
| DZ-N-03 | Aniline | -CH₂-NHPh | 72 | 2.1 |
| DZ-O-01 | Phenol | -CH₂-OPh | 75 | 25.4 |
| DZ-O-02 | 4-Methoxyphenol | -CH₂-O-Ph-p-OMe | 79 | 11.3 |
| DZ-S-01 | Thiophenol | -CH₂-SPh | 92 | 0.9 |
| DZ-S-02 | Benzyl Mercaptan | -CH₂-S-Bn | 95 | 1.5 |
The SAR Workflow: From Synthesis to Insight
The protocols and data presented above are integral parts of a larger, iterative SAR cycle aimed at optimizing a lead compound.
Caption: The iterative workflow of a Structure-Activity Relationship study.
Analysis of Exemplar Data (Table 1):
-
S-Alkylation vs. O-Alkylation: Thioether derivatives (DZ-S-01, DZ-S-02) show significantly higher potency than their ether counterparts (DZ-O-01, DZ-O-02), suggesting the sulfur atom may be forming a beneficial interaction or that the geometry and lipophilicity of the thioether are preferred.
-
N-Alkylation Trends: The aromatic amine derivative (DZ-N-03) is more potent than the cyclic aliphatic amines. The oxygen in morpholine (DZ-N-02) appears detrimental to activity compared to piperidine (DZ-N-01), possibly due to unfavorable electronic or steric effects.
These initial insights guide the design of the next generation of compounds. For instance, one might explore a wider range of substituted thiophenols or other aromatic amines to further enhance potency.
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Application Notes and Protocols for N-Alkylation with 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery
The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic functionalization of the pyrazole ring, particularly through N-alkylation, allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles, ultimately leading to the development of safer and more efficacious drugs.[2]
4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is a versatile electrophilic building block designed for the facile introduction of the 1-(2-fluorophenyl)-1H-pyrazol-4-ylmethyl moiety onto nucleophilic substrates, such as primary and secondary amines. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution, while the 2-fluorophenyl substituent can influence the molecule's conformation and electronic properties, potentially enhancing its interaction with biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in N-alkylation reactions, covering the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for product characterization.
Physicochemical Properties and Reactivity
This compound is a crystalline solid with a molecular weight that can be precisely calculated from its chemical formula. Its reactivity is primarily dictated by the C-Cl bond of the chloromethyl group. This bond is polarized, rendering the benzylic-like carbon atom electrophilic and susceptible to attack by nucleophiles. The N-alkylation reaction with an amine proceeds via a standard SN2 mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon, displacing the chloride leaving group.
The choice of base is crucial for the success of this reaction. A suitable base deprotonates the amine nucleophile, increasing its nucleophilicity and facilitating the reaction. Common bases for such alkylations include inorganic carbonates (e.g., K2CO3, Cs2CO3), organic amines (e.g., triethylamine, diisopropylethylamine), or stronger bases like sodium hydride for less reactive amines. The selection of the solvent is equally important; polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are typically employed as they can effectively solvate the cation of the base and do not interfere with the nucleophile.
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol provides a general procedure for the N-alkylation of a primary amine with this compound. The reaction conditions may require optimization depending on the specific amine substrate.
Materials and Reagents
-
This compound
-
Primary amine of interest
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and equipment
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Fume Hood: Conduct all manipulations of this compound and other volatile reagents in a well-ventilated chemical fume hood.[3] Chloromethylated compounds are lachrymatory and potentially harmful if inhaled.[4][5]
-
Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Dissolve this compound (1.1 eq) in anhydrous acetonitrile.
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as needed. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation and Characterization
The successful synthesis of the N-alkylated pyrazole should be confirmed by a combination of spectroscopic techniques.
| Parameter | Description |
| Reaction Scale | Typically performed on a 1-10 mmol scale. |
| Stoichiometry | Amine:Alkylating Agent:Base ratio of 1:1.1:2 is a good starting point. |
| Solvent | Anhydrous acetonitrile or DMF. |
| Temperature | Room temperature to 80 °C, depending on the reactivity of the amine. |
| Reaction Time | 2-24 hours, monitor by TLC or LC-MS. |
Table 1: General Reaction Parameters for N-Alkylation
Characterization of the Product
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy should show the disappearance of the N-H proton of the primary amine and the appearance of a new singlet corresponding to the methylene protons (CH2) of the pyrazol-4-ylmethyl group, typically in the range of 4.5-5.5 ppm. 13C NMR will show a new signal for the methylene carbon.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product, matching the calculated exact mass.[8]
Logical Relationships and Workflows
Reaction Mechanism
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The Strategic Application of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole in Medicinal Chemistry: A Guide for Researchers
The pyrazole nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2][3] Its metabolic stability and versatile chemical nature allow for the generation of diverse compound libraries with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This guide focuses on a particularly valuable, yet underexplored, building block: 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole . The strategic placement of a reactive chloromethyl group at the 4-position, combined with the electronic properties of the 2-fluorophenyl substituent at the 1-position, makes this intermediate a powerful tool for the synthesis of novel drug candidates.
This document provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and insights into its utility in the development of targeted therapies. We will delve into its role as a precursor for potent kinase inhibitors, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this versatile scaffold in their discovery programs.
I. Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole core, followed by functional group manipulations at the 4-position. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocyclic systems like pyrazoles.[6] This protocol outlines the synthesis of the crucial aldehyde intermediate.
Materials:
-
1-(2-Fluorophenyl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.2 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-(2-fluorophenyl)-1H-pyrazole (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde as a solid.
Protocol 2: Synthesis of (1-(2-Fluorophenyl)-1H-pyrazol-4-yl)methanol
The reduction of the aldehyde to the corresponding alcohol is a straightforward transformation, typically achieved with a mild reducing agent like sodium borohydride.
Materials:
-
1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield (1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol, which can often be used in the next step without further purification.
Protocol 3: Synthesis of this compound
The final step involves the conversion of the primary alcohol to the corresponding chloride. Thionyl chloride is a common and effective reagent for this transformation.[7]
Materials:
-
(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol (1 equivalent) in anhydrous DCM in a flask equipped with a nitrogen inlet.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of pyridine.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography if necessary, though it is often used directly in subsequent reactions.
II. Applications in the Synthesis of Bioactive Molecules
The 4-(chloromethyl) group is a versatile electrophilic handle that readily reacts with various nucleophiles, making this compound an excellent building block for introducing the 1-(2-fluorophenyl)pyrazol-4-ylmethyl moiety into larger molecules. This is particularly useful for targeting the active sites of enzymes where specific interactions can be established through the pyrazole ring and its substituents.
Application as a Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8] The 1-(fluorophenyl)pyrazole scaffold has been identified as a key pharmacophore in the development of potent and selective kinase inhibitors.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] Several pyrazole-based compounds have shown potent inhibitory activity against VEGFR-2. The this compound can be utilized to synthesize analogs of these inhibitors.
The general synthetic strategy involves the nucleophilic substitution of the chloride with an appropriate amine-containing scaffold.
Caption: General synthesis of VEGFR-2 inhibitors.
Table 1: Biological Activity of Representative Pyrazole-Based VEGFR-2 Inhibitors
| Compound ID | Structure | VEGFR-2 IC₅₀ (nM) | Reference |
| 3i | 3-phenyl-4-((2,4-difluorophenyl)diazenyl)-1H-pyrazol-5(4H)-one | 8.93 | [3] |
| 3a | 4-(phenyldiazenyl)-3-phenyl-1H-pyrazol-5(4H)-one | 38.28 | [3] |
| Sorafenib | (Reference Drug) | 30 | [3] |
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAP kinase is a promising therapeutic strategy for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.[9] Pyrazole-containing compounds have been identified as potent p38 MAP kinase inhibitors.
The synthesis of p38 inhibitors can be envisioned by reacting this compound with various heterocyclic amines to generate a library of potential drug candidates.
Table 2: Biological Activity of a Representative Pyrazole-Based p38 MAP Kinase Inhibitor
| Compound | Structure | p38α IC₅₀ (µM) | Reference |
| WO 9957101 Example | 2-(4-chlorophenyl)-4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one | 1.78 | [9] |
The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in many human cancers, including glioblastoma.[2][5] Recent studies have shown that pyrano[2,3-c]pyrazole derivatives can exhibit inhibitory activity against AKT2/PKBβ, leading to anti-glioma effects.[2] While not a direct derivative, the this compound can be used to synthesize structurally related pyrazole-based compounds targeting this pathway.
Table 3: Anti-proliferative Activity of a Representative Pyrano[2,3-c]pyrazole
| Compound ID | Cell Line | EC₅₀ (µM) | Reference |
| 4j | GL261 (murine glioblastoma) | 20 | [2] |
The following diagram illustrates the simplified AKT signaling pathway and the point of inhibition by targeted therapies.
Caption: Simplified AKT signaling pathway and inhibition point.
III. Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate for medicinal chemists. Its straightforward synthesis and the reactivity of the chloromethyl group provide a reliable platform for the development of novel bioactive compounds. The demonstrated success of the 1-(fluorophenyl)pyrazole scaffold in targeting key kinases such as VEGFR-2 and p38 MAP kinase underscores the potential of this building block in creating next-generation therapeutics for cancer and inflammatory diseases.
Future research should focus on the synthesis of diverse libraries of compounds derived from this intermediate and their systematic evaluation against a panel of kinases and other relevant biological targets. The exploration of different linkers and nucleophilic partners will undoubtedly lead to the discovery of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic properties.
IV. References
-
Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
-
Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2554-2567. [Link]
-
Abdel-Sattar, M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(7), 1335-1354. [Link]
-
El-Gamal, M. I., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 917. [Link]
-
University of Dundee. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [Link]
-
Google Patents. (2014). A kind of preparation method of 4-chloropyrazole derivative. CN103923012A.
-
Yilmaz, I., & Kucukoglu, K. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4937. [Link]
-
BioWorld. (1999). p38 MAP kinase inhibitors described by Roche for inflammatory disorders. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(23), 7350. [Link]
Sources
- 1. 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | C20H13ClFN3O | CID 4665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
Application Notes & Protocols: Designing Novel Kinase Inhibitors Utilizing 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole as a Versatile Scaffold
Abstract: This comprehensive guide provides a detailed framework for the design, synthesis, and evaluation of novel kinase inhibitors using 4-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole as a key chemical starting material. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors. This document outlines the strategic utilization of the reactive chloromethyl group on the pyrazole scaffold for the generation of a diverse library of potential inhibitors. Detailed protocols for synthesis, in vitro biochemical assays, and cell-based evaluation are provided, underpinned by the scientific rationale for each experimental step. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation targeted therapies.
Part 1: Scientific Rationale and Design Strategy
The Pyrazole Scaffold in Kinase Inhibition
The 1H-pyrazole ring system is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique electronic properties and ability to form multiple hydrogen bonds allow it to effectively mimic the hinge-binding interactions of the adenine region of ATP within the kinase active site. Several highly successful kinase inhibitors, such as Crizotinib and Ruxolitinib, feature the pyrazole core, demonstrating its clinical and commercial significance.
The specific starting material, this compound, offers several strategic advantages:
-
The 1-(2-fluorophenyl) Group: The fluorine substitution on the phenyl ring can serve multiple purposes. It can enhance binding affinity through favorable electrostatic interactions with the protein backbone and can also be used to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.
-
The 4-(Chloromethyl) Group: This is a reactive handle that allows for the introduction of a wide variety of chemical moieties through nucleophilic substitution reactions. This enables the exploration of different "warheads" or "linker" regions of the inhibitor, which can be designed to interact with other key regions of the kinase active site, thereby increasing potency and selectivity.
Proposed Mechanism of Action and Signaling Pathway
The design strategy outlined herein aims to generate Type I kinase inhibitors, which bind to the active conformation of the kinase in the ATP-binding pocket. The pyrazole core is designed to interact with the hinge region, while the substituents introduced at the 4-position will be directed towards the solvent-exposed region or other nearby pockets to enhance affinity and selectivity.
A representative signaling pathway that is often targeted by pyrazole-based inhibitors is the JAK-STAT pathway, which is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.
Figure 1: Representative Kinase Signaling Pathway (JAK-STAT)
Part 2: Experimental Protocols
Synthesis of a Diverse Inhibitor Library
The following protocol describes a general method for the synthesis of a library of kinase inhibitor candidates starting from this compound via nucleophilic substitution.
Figure 2: Synthetic Workflow for Inhibitor Library Generation
Materials:
-
This compound
-
A diverse set of primary and secondary amines, thiols, or other nucleophiles
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other appropriate polar aprotic solvent
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired nucleophile (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR and LC-MS to confirm its identity and purity.
Self-Validation: The success of the synthesis is validated at each step. TLC allows for real-time monitoring of the reaction. Post-purification, NMR spectroscopy confirms the chemical structure of the new compound, and LC-MS provides both the mass of the compound and an assessment of its purity.
In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a panel of kinases using a luminescence-based assay that measures the amount of ATP remaining in solution after the kinase reaction.
Materials:
-
Kinase of interest (e.g., a panel of serine/threonine kinases)
-
Substrate peptide specific to the kinase
-
ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, the substrate peptide, and the diluted inhibitor compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of remaining ATP using the luminescent assay kit according to the manufacturer's instructions.
-
Run appropriate controls, including a no-kinase control, a no-inhibitor control (100% activity), and a high-inhibition control (e.g., a known potent inhibitor).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PYR-001 | Kinase A | 50 |
| PYR-002 | Kinase A | 120 |
| PYR-003 | Kinase A | >10,000 |
| PYR-001 | Kinase B | 800 |
| PYR-002 | Kinase B | 2500 |
| PYR-003 | Kinase B | >10,000 |
Cell-Based Assay: Inhibition of Target Phosphorylation
This protocol describes a method to assess the ability of the synthesized compounds to inhibit the phosphorylation of a downstream target of the kinase of interest within a cellular context using Western blotting.
Materials:
-
Cancer cell line known to have active signaling through the target kinase
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds dissolved in DMSO
-
Stimulant to activate the signaling pathway (if necessary)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the phosphorylated and total forms of the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for HRP
-
Western blotting equipment and reagents
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds for a specified period (e.g., 2-4 hours).
-
If necessary, stimulate the cells to induce phosphorylation of the target protein.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total target proteins.
-
Incubate with the HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of inhibition of phosphorylation.
Self-Validation: The use of both a phospho-specific and a total protein antibody for the target of interest allows for the normalization of the signal, ensuring that any observed decrease in the phosphorylated protein is due to the inhibitory activity of the compound and not due to a general cytotoxic effect leading to a decrease in the total amount of the protein.
Part 3: Data Interpretation and Further Steps
The data generated from these assays will provide a comprehensive profile of the synthesized compounds. The in vitro kinase assay will yield IC₅₀ values, indicating the potency of the compounds against the target kinase(s). The cell-based assay will provide evidence of the compounds' ability to engage the target in a cellular environment and inhibit its downstream signaling.
Promising lead compounds with high potency and selectivity can be further optimized through iterative rounds of chemical synthesis and biological testing. Further studies may include pharmacokinetic profiling, in vivo efficacy studies in animal models, and toxicology assessments to evaluate their potential as therapeutic agents.
References
-
Title: Pyrazole-containing derivatives as promising anticancer agents Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: The expanding role of pyrazoles in medicinal chemistry Source: Future Medicinal Chemistry URL: [Link]
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
Application Notes & Protocols for the Biological Evaluation of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Introduction: Unveiling the Potential of a Novel Pyrazole Derivative
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Derivatives of this five-membered heterocycle exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6] This guide focuses on 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole , a novel compound featuring this promising core.
Its structure is distinguished by three key features:
-
The Pyrazole Core: A metabolically stable ring system known to interact with a wide array of biological targets.[2]
-
A 2-Fluorophenyl Group: This substitution can significantly influence the molecule's pharmacokinetic properties, binding affinity, and metabolic stability.
-
A Reactive Chloromethyl Group: This functional group suggests the compound may act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules.[7] This reactivity is a double-edged sword, offering potential for potent, targeted inhibition but also a risk of non-specific toxicity.
Given the limited publicly available data for this specific molecule[8], this document provides a comprehensive, step-by-step framework for its initial physicochemical and biological characterization. The protocols herein are designed for researchers, scientists, and drug development professionals to systematically evaluate its potential as a therapeutic agent. We will proceed from foundational physicochemical analysis—a prerequisite for reliable biological data—to a tiered screening strategy designed to identify its cytotoxic profile and elucidate its potential mechanism of action.
Part 1: Foundational Physicochemical Characterization
Before embarking on biological assays, it is imperative to understand the fundamental chemical properties of the test compound. Solubility and stability directly impact compound delivery in aqueous cell culture media and can significantly affect the accuracy and reproducibility of experimental results.[9]
Protocol 1: Thermodynamic Aqueous Solubility Assessment (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10]
Causality: This assay establishes the maximum concentration of the compound that can be dissolved in an aqueous buffer, providing a critical upper limit for concentrations used in subsequent bioassays and preventing false negatives or positives arising from compound precipitation.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) in a glass vial.[11]
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[9] Visual confirmation of undissolved solid should be made at the end of the incubation.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[9]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, filter the supernatant through a 0.22 µm syringe filter that has been pre-validated for low compound binding (e.g., PVDF).
-
Quantification: Prepare a dilution series of the filtered supernatant with an appropriate solvent (e.g., acetonitrile or methanol). Analyze the concentration of the compound using a validated High-Performance Liquid Chromatography (HPLC) method with a standard curve.
-
Replicates: The experiment should be performed in at least triplicate.
Protocol 2: Chemical Stability Assessment via Forced Degradation
Causality: The chloromethyl group suggests potential instability. Forced degradation studies rapidly identify conditions that may degrade the compound, which is essential for understanding its shelf-life in various solutions and for developing stability-indicating analytical methods.[9]
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of the compound in an appropriate solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the compound to a panel of stress conditions. A typical panel includes:[9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Solid compound at 80°C.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours). For acid and base hydrolysis samples, neutralize them immediately upon collection.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample. Significant degradation is often defined as a >10% loss of the parent compound.
Data Presentation: Physicochemical Properties
| Property | Method | Expected Result Format |
| Molecular Formula | - | C10H8ClFN2[8] |
| Molar Mass | - | 210.64 g/mol [8] |
| Aqueous Solubility | Shake-Flask HPLC | µg/mL or µM |
| Stability (t½) | Forced Degradation HPLC | Half-life (hours) under specific stress conditions |
Workflow for Physicochemical Characterization
Caption: Workflow for determining the essential physicochemical properties of the compound.
Part 2: Primary Biological Screening: Cell Viability and Cytotoxicity
The initial biological evaluation of any novel compound should focus on assessing its effect on cell viability and cytotoxicity.[12][13] This step is crucial for determining the compound's general toxicity, identifying a working concentration range for further assays, and selecting sensitive cell lines.
Causality: By employing multiple assays that measure different cellular parameters (metabolic activity vs. membrane integrity), a more robust and reliable cytotoxicity profile can be established, mitigating the risk of assay-specific artifacts.[14]
Protocol 3: MTT Cell Viability Assay
This is a classic colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16] Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][17]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (e.g., DMSO at <0.5%) and untreated controls.[16]
-
Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[12]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[12][17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
Protocol 4: XTT Cell Viability Assay
The XTT assay is similar to MTT but offers the advantage that its formazan product is water-soluble, eliminating the solubilization step and simplifying the protocol.[16]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and an electron-coupling agent). Add 50 µL of this mixture to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type.
-
Absorbance Measurement: Gently shake the plate. Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength (e.g., 630-690 nm) can be used for background correction.[15]
Protocol 5: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[12][13]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Controls: Include three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the assay kit).
-
Vehicle control: Cells treated with the compound's solvent.
-
-
Supernatant Transfer: After incubation, centrifuge the plate (if using suspension cells) or allow cells to settle. Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[12]
-
LDH Reaction: Add the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance according to the kit manufacturer's instructions (typically around 490 nm).
Data Presentation: Cytotoxicity Profile
Results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability or induces cytotoxicity by 50%.[12]
| Cell Line | Assay Type | Exposure Time | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | MTT | 48h | TBD |
| A549 (Lung Cancer) | MTT | 48h | TBD |
| K562 (Leukemia) | XTT | 48h | TBD |
| HEK293 (Normal Kidney) | LDH | 48h | TBD |
Tiered Cytotoxicity Screening Workflow
Caption: A parallel workflow for comprehensive cytotoxicity and cell viability assessment.
Part 3: Investigating Potential Mechanisms of Action
Based on the broad activities of pyrazole derivatives, a hypothesis-driven approach can be used to explore the mechanism of action of this compound.[1][18][19]
Hypothesis 1: Anticancer Activity via Kinase Inhibition
Many pyrazole-containing compounds function as kinase inhibitors, a major class of anticancer drugs.[18][20]
Proposed Experiment: In Vitro Kinase Inhibition Assay
-
Protocol: Use a commercial kinase profiling service or an in-house luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). Screen the compound against a panel of relevant kinases (e.g., receptor tyrosine kinases like EGFR, VEGFR, or cell cycle-related kinases like CDKs). The assay measures the amount of ADP produced, which correlates with kinase activity. A decrease in signal indicates inhibition.
Hypothesis 2: Anti-inflammatory Activity
Pyrazole derivatives, including the blockbuster drug Celecoxib, are known for their anti-inflammatory properties, often through the inhibition of inflammatory mediators.[5]
Proposed Experiment: Cytokine Release Assay (ELISA)
-
Protocol:
-
Use a cell line like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.
-
Collect the cell culture supernatant.
-
Quantify the concentration of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits. A reduction in cytokine levels indicates anti-inflammatory activity.
-
Hypothesis 3: Antioxidant Activity
Some pyrazoles exhibit antioxidant activity by scavenging free radicals.[21][22][23]
Proposed Experiment: DPPH Radical Scavenging Assay
-
Causality: This is a simple and rapid chemical assay to evaluate the free radical scavenging potential of a compound in a cell-free system.
-
Protocol:
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol. It has a deep violet color.[21]
-
Add various concentrations of the test compound to the DPPH solution. Use a known antioxidant like ascorbic acid as a positive control.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm. The scavenging of the DPPH radical by the compound results in a loss of the violet color.
-
Calculate the percentage of scavenging activity.
-
Potential Signaling Pathway for Investigation
Caption: A simplified MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.
References
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purification of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole by chromatography
An Application Guide for the Chromatographic Purification of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The presence of impurities from its synthesis, including starting materials and side-products, necessitates a robust purification strategy to ensure high purity for subsequent applications. This guide details a validated methodology using automated flash column chromatography on silica gel, emphasizing the rationale behind method development, from initial Thin-Layer Chromatography (TLC) scouting to final product isolation. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable and scalable method for obtaining this compound with high purity.
Introduction and Scientific Background
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with applications ranging from anti-inflammatory to anticancer treatments.[1][2] The target molecule, this compound, incorporates several key structural features: a pyrazole core, a reactive chloromethyl group for further functionalization, and a fluorophenyl moiety, which can modulate the compound's pharmacokinetic properties.
The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce toxicological risks in drug development pipelines. While methods like recrystallization can be effective, column chromatography offers superior resolution for separating structurally similar impurities.[3] This guide focuses on normal-phase flash chromatography, a widely adopted, efficient, and scalable technique for the purification of moderately polar organic compounds.[4]
The logic of this protocol is rooted in a systematic approach: first, understanding the physicochemical properties of the target compound to select an appropriate chromatographic system. Second, employing Thin-Layer Chromatography (TLC) as a rapid and economical tool to determine the optimal mobile phase composition.[5] Finally, translating these conditions to a preparative flash chromatography system for bulk purification.
Compound Properties and Safety Considerations
A successful purification strategy begins with an understanding of the target molecule's characteristics and potential impurities.
2.1. Physicochemical Profile
-
Structure: this compound
-
Appearance: Expected to be an off-white to light yellow solid or oil at room temperature.
-
Polarity: The molecule is of intermediate polarity. The pyrazole ring's nitrogen atoms and the chloromethyl group contribute polar characteristics, while the fluorophenyl ring adds non-polar, hydrophobic character. This polarity profile makes it an ideal candidate for normal-phase chromatography on silica gel.
-
Solubility: Soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone. Sparingly soluble in non-polar solvents like Hexane.
-
Potential Impurities: Common impurities may include unreacted starting materials (e.g., a substituted hydrazine), regioisomers formed during pyrazole synthesis, and byproducts from the chloromethylation step. These impurities are likely to have different polarities, enabling chromatographic separation.
2.2. Safety and Handling
This compound and its structural analogs should be handled with care in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
Hazard Statements (Inferred from similar compounds): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Pictograms:
Chromatographic Method Development: From TLC to Flash
The core of this protocol is the systematic development of the mobile phase using TLC, which serves as a reliable predictor for the separation on a flash column.
3.1. Principle of Separation
The purification relies on normal-phase adsorption chromatography. The stationary phase is polar (silica gel, SiO₂), and the mobile phase is a less polar organic solvent mixture. Compounds in the crude mixture are separated based on their differential adsorption to the silica gel and solubility in the mobile phase.
-
More polar compounds: Adsorb more strongly to the silica gel and elute later.
-
Less polar compounds: Have a greater affinity for the mobile phase and elute earlier.
By gradually increasing the polarity of the mobile phase (gradient elution), a fine-tuned separation of the target compound from both less polar and more polar impurities can be achieved.
3.2. Protocol: TLC Method Development
This step is critical for identifying a solvent system that provides adequate separation.
-
Materials:
-
Crude this compound
-
Silica gel 60 F254 TLC plates
-
Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc)
-
TLC development chamber
-
UV lamp (254 nm)
-
Capillary spotters
-
-
Procedure:
-
Prepare a dilute solution of the crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Using a capillary spotter, apply a small spot of the solution onto the baseline of a TLC plate.
-
Prepare a series of mobile phases with varying ratios of Hexane:EtOAc in the TLC chamber (e.g., 9:1, 8:2, 7:3).
-
Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the separated spots under a UV lamp at 254 nm.
-
Calculate the Retention Factor (Rƒ) for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
-
Causality and Optimization: The goal is to find a solvent system where the Rƒ of the target compound is approximately 0.25 - 0.4 .
-
If the Rƒ is too high (>0.5), the compound will elute too quickly from the flash column, resulting in poor separation from non-polar impurities. Solution: Decrease the mobile phase polarity (increase the proportion of Hexane).
-
If the Rƒ is too low (<0.2), the elution time on the column will be excessively long, leading to band broadening and potential loss of resolution. Solution: Increase the mobile phase polarity (increase the proportion of EtOAc).
-
Ensure there is clear separation (ΔRƒ > 0.1) between the target spot and major impurity spots.
-
| Parameter | Target Value | Rationale |
| Target Compound Rƒ | 0.25 - 0.4 | Optimal retention for good separation on a flash column. |
| Impurity Separation | Baseline separation if possible | Maximizes the purity of the final product. |
Detailed Protocol: Automated Flash Chromatography
This protocol assumes the use of a modern automated flash chromatography system (e.g., Teledyne ISCO, Biotage) with pre-packed silica gel columns.
4.1. Materials and Equipment
-
Crude Product: this compound
-
Solvents (HPLC Grade): Hexane (Solvent A), Ethyl Acetate (Solvent B)
-
Stationary Phase: Pre-packed silica gel flash column (select column size based on sample mass; typically a 40g column for 0.4-4g of crude material).
-
Adsorbent for Dry Loading: Celite® or additional silica gel.
-
Equipment: Automated flash chromatography system with UV detector, fraction collector, rotary evaporator.
4.2. Experimental Workflow
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Application Note: Advanced Crystallization Strategies for Substituted Pyrazoles
For: Researchers, scientists, and drug development professionals.
Abstract
Substituted pyrazoles are a critical pharmacophore in modern drug discovery.[1] Obtaining high-quality single crystals is an indispensable step for definitive structural elucidation by X-ray crystallography, which underpins structure-based drug design and intellectual property protection. However, the diverse functionalities and substitution patterns of these molecules often present significant crystallization challenges. This guide provides an in-depth exploration of advanced crystallization techniques, moving beyond basic screening to offer detailed, field-proven protocols and troubleshooting guidance tailored to the unique physicochemical properties of substituted pyrazoles.
Core Principles of Pyrazole Crystallization
Crystallization is a thermodynamically driven process of molecular self-assembly from a supersaturated solution.[2] For substituted pyrazoles, success hinges on manipulating solubility and promoting the specific intermolecular interactions that favor the formation of a well-ordered crystal lattice over amorphous precipitation.
-
Intermolecular Forces: The pyrazole core offers both hydrogen bond donors and acceptors. Substituents introduce additional interactions (e.g., halogen bonds, π-π stacking, hydrophobic interactions) that dictate crystal packing. A thorough analysis of the molecule's structure is the first step in devising a rational crystallization strategy.
-
Solubility Profile: The ideal solvent system is one where the pyrazole derivative exhibits moderate to high solubility at an elevated temperature and low solubility at room or sub-ambient temperatures.[3] This differential solubility is the primary lever for achieving the supersaturation necessary for crystal nucleation and growth.
-
Purity: Crystallization should be attempted only with the highest purity material (>95%). Impurities can inhibit nucleation, disrupt lattice formation, or become incorporated into the crystal, leading to poor diffraction quality.[4]
Foundational Crystallization Protocols
A systematic approach employing a variety of techniques is crucial. The following protocols represent the most common and effective starting points for screening substituted pyrazoles.
Slow Evaporation
This technique is often the simplest and most effective method for initial screens, particularly for compounds that are stable at room temperature.[5]
Protocol:
-
Dissolution: Dissolve 5-20 mg of the purified pyrazole derivative in a minimal volume of a volatile solvent (e.g., dichloromethane, acetone, ethyl acetate) in a clean glass vial. An NMR tube can also be effective as its smooth surface can promote slow nucleation.[4]
-
Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, dust-free vial to remove any particulate matter.
-
Controlled Evaporation: Cover the vial with paraffin film pierced with 1-3 small holes made by a fine needle. The number of holes can be adjusted to control the evaporation rate; fewer holes for highly volatile solvents.[5]
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[6]
-
Observation: Monitor periodically without disturbing the vial. If an oil forms, it may indicate that the compound's solubility is too high in the chosen solvent, or the evaporation was too rapid.[6]
Causality: This method gradually increases the concentration of the solute as the solvent evaporates, slowly pushing the solution into a state of supersaturation where nucleation and crystal growth can occur in a controlled manner.[7]
Slow Cooling
This method is highly effective for compounds that display a significant increase in solubility with temperature.[8]
Protocol:
-
Saturated Solution: In an Erlenmeyer flask, dissolve the pyrazole derivative in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, acetonitrile) at its boiling point.[9]
-
Hot Filtration (Optional): If any solid remains, perform a hot filtration to remove insoluble impurities.
-
Controlled Cooling: Allow the flask to cool slowly to room temperature. To further slow the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[2]
-
Low-Temperature Incubation: Once at room temperature, transfer the flask to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.
-
Initiation (if necessary): If crystallization does not occur upon cooling, it can sometimes be induced by scratching the inside surface of the flask with a glass rod at the air-liquid interface or by adding a seed crystal.[2]
Trustworthiness: The quality of the crystals is a direct indicator of the cooling rate. Slow, gradual cooling allows for the formation of larger, more well-defined crystals, while rapid cooling often results in a microcrystalline powder.[2][9]
Vapor Diffusion
Vapor diffusion is arguably the most versatile and controlled method, especially when only small amounts of material are available.[6] It involves the slow equilibration of a drop containing the pyrazole solution with a larger reservoir of a precipitant (or "anti-solvent").[10][11]
Protocol (Sitting Drop Variation):
-
Reservoir: In the outer well of a crystallization plate or a larger sealed vial, place 0.5-1.0 mL of a "poor" solvent (an anti-solvent in which the pyrazole is insoluble).
-
Drop Preparation: On a pedestal or bridge within the well (or in a smaller inner vial), place a 1-5 µL drop of a concentrated solution of the pyrazole dissolved in a "good" solvent (one in which it is highly soluble).[11]
-
Mixing: Add an equivalent volume of the reservoir solution to the drop.
-
Sealing and Equilibration: Seal the well or vial tightly. Over time, water vapor will leave the drop and move to the reservoir, which has a lower vapor pressure. This slowly increases the concentration of both the pyrazole and the precipitant in the drop, leading to controlled crystallization.[12]
Table 1: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion
| "Good" Solvent (for Pyrazole) | "Poor" Solvent (Anti-Solvent/Reservoir) | Rationale & Comments |
| Dichloromethane (DCM) | Pentane or Hexane | A common pairing for non-polar to moderately polar compounds. The high volatility of DCM facilitates rapid equilibration. |
| Acetone | Diethyl Ether | Suitable for a wide range of polarities. |
| Methanol / Ethanol | Toluene or Dioxane | The protic nature of the alcohol can be key for compounds with hydrogen bonding capabilities. |
| Acetonitrile | Tetrahydrofuran (THF) | Good for moderately polar pyrazoles. |
| Water (if soluble) | Isopropanol or Ethanol | Applicable for highly polar or salt forms of pyrazoles. |
Structuring a Systematic Crystallization Screen
A logical workflow is essential for efficiently screening conditions.
Caption: Systematic workflow for pyrazole crystallization screening.
Advanced Troubleshooting
| Problem | Probable Cause(s) | Recommended Solutions |
| Oiling Out | Supersaturation was achieved too quickly; solution is too concentrated; solvent is not ideal. | - Use a less effective solvent to slow down the process.[6] - For slow cooling, decrease the rate of temperature drop. - For vapor diffusion, use a less volatile "good" solvent. |
| Microcrystals/Needles | Nucleation is too rapid, leading to fast, uncontrolled growth. | - Slow down the crystallization process (slower evaporation or cooling). - Use a more viscous solvent or a binary solvent system to inhibit rapid growth.[5] |
| No Crystals Form | Solution is not sufficiently supersaturated; high kinetic barrier to nucleation. | - Increase the initial concentration. - Try scratching the vial or adding a seed crystal.[2] - Explore a wider range of solvents, including binary mixtures, to alter solubility.[13] |
| Poor Crystal Quality | Impurities present; twinning or aggregation of crystals. | - Re-purify the starting material.[4] - Attempt crystallization again using a different solvent system, as solvent molecules can be incorporated into the lattice and affect packing.[5] |
Conclusion
The crystallization of substituted pyrazoles is a nuanced process that requires patience and a systematic approach. By understanding the fundamental principles of solubility and intermolecular interactions, and by employing a logical screening strategy encompassing slow evaporation, slow cooling, and vapor diffusion, researchers can significantly improve their success rate. Meticulous documentation of conditions and outcomes is paramount for troubleshooting and for developing a robust, repeatable protocol for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
References
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- (n.d.).
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Application Notes & Protocols for 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole in Crop Protection Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Pyrazole Scaffold
In the continuous effort to safeguard global food security, the development of novel and effective crop protection agents is paramount. Among the various chemical scaffolds explored, the pyrazole ring system has emerged as a cornerstone in the design of modern fungicides.[1][2] This guide focuses on a key synthetic intermediate, 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole , and its pivotal role in the synthesis and evaluation of a powerful class of fungicides: the pyrazole carboxamides. These compounds are renowned for their high efficacy, broad-spectrum activity, and a specific mode of action that has proven instrumental in managing fungicide resistance.[3]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in crop protection research. We will delve into the mechanistic basis of its derived fungicides, provide detailed protocols for their synthesis and biological evaluation, and present a framework for structure-activity relationship (SAR) studies.
Part 1: The Core Application - A Gateway to SDHI Fungicides
The primary utility of this compound in agrochemical research is as a reactive intermediate for the synthesis of pyrazole carboxamide fungicides. The chloromethyl group at the 4-position of the pyrazole ring serves as an electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of various side chains and functional groups, enabling the creation of diverse chemical libraries for biological screening.
The resulting pyrazole carboxamide derivatives belong to the class of Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] This is a critical class of fungicides that targets fungal respiration, a fundamental process for survival.
Mechanism of Action: Targeting Fungal Respiration
The fungicidal activity of pyrazole carboxamides derived from our core compound is rooted in their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[3][4]
-
Inhibition of the Electron Transport Chain: SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Pyrazole carboxamide fungicides bind to the ubiquinone-binding (Qp) site of the SDH enzyme, effectively blocking the transfer of electrons from succinate to ubiquinone.[3]
-
Disruption of ATP Synthesis: This blockage of electron flow halts the process of oxidative phosphorylation, severely curtailing the production of ATP, the cell's primary energy currency.[3]
-
Induction of Oxidative Stress: The impaired electron flow can lead to the accumulation of reactive oxygen species (ROS), which cause significant oxidative damage to cellular components.[3]
-
Metabolic Collapse: The inhibition of the TCA cycle disrupts essential metabolic pathways necessary for fungal growth and development.[3]
This targeted attack on a vital cellular process leads to the cessation of fungal growth and, ultimately, cell death.[3]
Caption: Mechanism of action of pyrazole carboxamide fungicides.
Part 2: Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel pyrazole carboxamide fungicides using this compound as a starting material.
Protocol 2.1: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This protocol outlines a general two-step synthesis for creating a pyrazole carboxamide fungicide. The first step involves the synthesis of a key acid intermediate, followed by an amidation reaction.
Step 1: Synthesis of [1-(2-fluorophenyl)-1H-pyrazol-4-yl]acetic acid
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetone.
-
Cyanation: Add sodium cyanide (1.1 equivalents) dissolved in a minimal amount of water to the flask. The reaction is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Hydrolysis: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude nitrile is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, a mixture of concentrated sulfuric acid and water is added, and the mixture is heated to reflux until the nitrile is fully converted to the carboxylic acid.
-
Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by adding cold water. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Step 2: Amidation to Form the Final Pyrazole Carboxamide
-
Acid Chloride Formation: In a dry flask under an inert atmosphere (e.g., nitrogen), suspend the [1-(2-fluorophenyl)-1H-pyrazol-4-yl]acetic acid (1 equivalent) in a dry, non-protic solvent such as dichloromethane (DCM) or toluene. Add a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride (2-3 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction is stirred at room temperature until the acid is completely converted to the acid chloride.
-
Amidation Reaction: In a separate flask, dissolve the desired amine (e.g., 2-aminobenzothiazole, 1 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in dry DCM.
-
Coupling: The freshly prepared acid chloride solution is added dropwise to the amine solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
Caption: Synthetic workflow for pyrazole carboxamide fungicides.
Protocol 2.2: In Vitro Antifungal Activity Screening
The mycelial growth inhibition assay is a standard method to determine the in vitro efficacy of new compounds against phytopathogenic fungi.[5]
-
Preparation of Fungal Cultures: Grow the selected fungal pathogens (e.g., Rhizoctonia solani, Fusarium graminearum) on Potato Dextrose Agar (PDA) plates at 25-28 °C for 3-5 days to obtain fresh, actively growing cultures.
-
Preparation of Test Compound Solutions: Dissolve the synthesized pyrazole carboxamide compounds in a minimal amount of a suitable solvent (e.g., DMSO or acetone) to create a stock solution (e.g., 10,000 µg/mL).
-
Poisoned Agar Preparation: Autoclave PDA medium and cool it to about 50-55 °C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the mixture into sterile Petri dishes. A control plate containing only the solvent should also be prepared.
-
Inoculation: Using a sterile cork borer, cut mycelial discs (e.g., 5 mm diameter) from the edge of the fresh fungal cultures. Place one disc in the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at 25-28 °C in the dark.
-
Data Collection and Analysis: When the fungal growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony on all plates. Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
-
EC₅₀ Determination: The effective concentration required to inhibit 50% of mycelial growth (EC₅₀) can be calculated by probit analysis of the inhibition data at different concentrations.
Protocol 2.3: In Vivo Antifungal Activity Screening (Detached Leaf Assay)
This protocol assesses the protective activity of the compounds on plant tissue.
-
Plant Material: Grow healthy host plants (e.g., wheat, cucumber) in a greenhouse. Select young, fully expanded leaves for the assay.
-
Compound Application: Prepare solutions of the test compounds at various concentrations (e.g., 10, 50, 100, 200 µg/mL) in a water-surfactant mixture (e.g., with 0.1% Tween-20).
-
Treatment: Spray the detached leaves with the compound solutions until runoff. A control group should be sprayed with the water-surfactant mixture only. Allow the leaves to air dry.
-
Inoculation: Place a mycelial plug of the target pathogen (e.g., Puccinia sorghi) onto the center of each treated leaf.[6]
-
Incubation: Place the leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate at an appropriate temperature and light cycle for the specific pathogen.
-
Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion diameter or using a disease severity rating scale.
-
Efficacy Calculation: Calculate the protective efficacy as follows:
-
Efficacy (%) = [(Lesion size in control - Lesion size in treatment) / Lesion size in control] x 100
-
Caption: Workflow for in vitro and in vivo antifungal screening.
Part 3: Data Interpretation and Structure-Activity Relationships (SAR)
Systematic evaluation of the biological activity of a library of synthesized pyrazole carboxamides allows for the elucidation of structure-activity relationships. This is crucial for guiding the design of more potent and selective fungicides.
Quantitative Efficacy Data
The following table summarizes representative efficacy data for pyrazole-thiazole carboxamide derivatives, demonstrating the potential of this class of compounds.
| Compound ID | Target Pathogen | In Vitro EC₅₀ (µg/mL) | In Vivo Inhibition (%) @ 10 µg/mL | Reference |
| 6d | Rhizoctonia cerealis | 5.11 | Not Reported | [6][7] |
| 6j | Rhizoctonia cerealis | 8.14 | Not Reported | [6][7] |
| 6j | Rhizoctonia solani | Not Reported | 80% | [6][7] |
| 6j | Puccinia sorghi Schw. | Not Reported | 90% | [6][7] |
| Fluxapyroxad (Standard) | Rhizoctonia cerealis | 11.93 | Not Reported | [6][7] |
| Thifluzamide (Standard) | Rhizoctonia cerealis | 22.12 | Not Reported | [6][7] |
Key Insights for SAR Studies
-
The Amide Moiety: The nature of the amine used in the final amidation step is critical for activity. Different aromatic and heterocyclic amines can be explored to optimize binding to the SDH enzyme.
-
Substitution on the Phenyl Ring: The 2-fluoro substituent on the phenyl ring at the N1 position of the pyrazole is a common feature in many active SDHIs. Further modifications at other positions of this ring can influence activity and physicochemical properties.
-
Modifications at the Pyrazole Core: While the core scaffold is generally conserved, substitutions at other positions of the pyrazole ring can be investigated to fine-tune the electronic and steric properties of the molecule.
Conclusion
This compound is a valuable and versatile building block in the discovery and development of new crop protection agents. Its utility as a precursor to potent pyrazole carboxamide SDHI fungicides makes it a compound of significant interest for agrochemical researchers. The protocols and data presented in this guide offer a solid foundation for the synthesis, screening, and optimization of novel fungicides derived from this key intermediate, contributing to the ongoing advancement of sustainable and effective crop protection solutions.
References
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. SpringerLink. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ResearchGate. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. ResearchGate. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed. [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. National Center for Biotechnology Information. [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. University of Dundee Discovery Research Portal. [Link]
-
Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]
-
(PDF) Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]
-
Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed. [Link]
-
What Is 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole and How It Supports Agrochemical Innovation. JIN DUN CHEMISTRY. [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. National Center for Biotechnology Information. [Link]
-
Pyrazole chemistry in crop protection. Semantic Scholar. [Link]
-
Selected commercialized fungicides with a pyrazole moiety. ResearchGate. [Link]
-
Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. ResearchGate. [Link]
-
Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI. [Link]
-
In Vitro and In Vivo Assays of Selected Plant Extracts against Fruit Rot Fungi. Universiti Kebangsaan Malaysia. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Chloromethylation of N-Aryl Pyrazoles
Welcome to the technical support center for the chloromethylation of N-aryl pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation. Chloromethylated N-aryl pyrazoles are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. However, the reaction, typically a variation of the Blanc chloromethylation, is often plagued by side reactions that can complicate purification, reduce yields, and compromise product integrity.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the mechanistic origins of common problems and offer validated, actionable solutions to streamline your synthetic efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Regioselectivity and Isomeric Purity Issues
Question 1: My primary side product is chloromethylation at the C4 position of the pyrazole ring instead of the desired C5 (or vice versa). Why is this happening and how can I improve the regioselectivity?
Answer: This is a classic issue of kinetic versus thermodynamic control in an electrophilic aromatic substitution reaction on the pyrazole ring. The pyrazole ring has multiple potentially reactive sites, and the final product ratio is highly sensitive to reaction conditions and substrate electronics.
-
Mechanistic Insight: The electrophile in chloromethylation, often a chloromethyl cation equivalent (ClCH₂⁺) generated from formaldehyde and HCl with a Lewis acid like ZnCl₂, attacks the electron-rich pyrazole ring.[1] The C4 and C5 positions are both susceptible to attack. The N-aryl group and any substituents on the pyrazole ring itself will influence the electron density and steric accessibility of these positions. For instance, the pyridine-like nitrogen atom tends to direct electrophilic substitution to the adjacent C5 position.[2]
-
Troubleshooting & Solutions:
-
Temperature Control: This is your most powerful tool. Lowering the reaction temperature (e.g., to 0 °C or even -10 °C) often favors the thermodynamically more stable isomer, which is typically the less sterically hindered product. Conversely, higher temperatures can favor the kinetically controlled product, which may form faster but be less stable.
-
Choice of Lewis Acid: The strength of the Lewis acid catalyst can significantly impact selectivity. A milder Lewis acid (e.g., ZnCl₂) may provide better selectivity than a stronger one (e.g., AlCl₃), which can decrease the activation energy for multiple pathways, leading to mixed products.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and stabilize charged intermediates differently, thereby altering the isomeric ratio. Experiment with less polar solvents like 1,2-dichloroethane or carbon tetrachloride, but be mindful of solubility.
-
Substituent Effects: Electron-donating groups on the N-aryl ring can increase the overall reactivity, potentially leading to lower selectivity. Conversely, electron-withdrawing groups can deactivate the system, sometimes improving selectivity at the cost of reaction rate.[4]
-
Question 2: I am observing significant chloromethylation on the N-aryl ring in addition to the pyrazole ring. How can I direct the reaction exclusively to the heterocycle?
Answer: This side reaction occurs when the N-aryl ring is sufficiently activated to compete with the pyrazole ring for the electrophile. This is especially common if the aryl group contains potent electron-donating substituents like methoxy or amino groups.
-
Mechanistic Insight: Both the pyrazole and the activated N-aryl ring are nucleophiles. The relative rates of electrophilic attack on each ring determine the product distribution. The pyrazole ring is generally electron-rich, but a highly activated phenyl ring (like an aniline or phenol derivative) can be a competitive nucleophile.[5]
-
Troubleshooting & Solutions:
-
Protecting Groups: If the N-aryl group has highly activating substituents (e.g., -OH, -NH₂), consider protecting them before chloromethylation. An acetyl group for an amine or a methyl ether for a phenol can sufficiently temper the ring's nucleophilicity.
-
Deactivating the Aryl Ring: If possible, choose an N-aryl substrate with mildly deactivating or neutral substituents (e.g., halogens). This will electronically favor substitution on the pyrazole core.
-
Steric Hindrance: Introducing bulky ortho-substituents on the N-aryl ring can sterically shield it from electrophilic attack, thus favoring reaction at the more accessible pyrazole positions.
-
Category 2: Byproduct Formation and Reaction Control
Question 3: My reaction is producing a significant amount of a high molecular weight, insoluble material (polymer). What is causing this and how can I prevent it?
Answer: This is a very common and frustrating side reaction. The formation of polymeric material arises from a subsequent Friedel-Crafts alkylation, where the newly formed, highly reactive chloromethylated pyrazole acts as an electrophile and alkylates another molecule of the N-aryl pyrazole starting material or product.
-
Mechanistic Insight: The chloromethyl group can be activated by the Lewis acid catalyst to form a benzyl-type carbocation. This potent electrophile is then attacked by another nucleophilic pyrazole or aryl ring in the reaction mixture, leading to the formation of a diarylmethane linkage.[1][3] This process can repeat, leading to oligomers and polymers.
Workflow: Diagnosing and Preventing Polymerization
Caption: Troubleshooting workflow for polymerization.
-
Troubleshooting & Solutions:
-
Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the chloromethylating agent (formaldehyde or its equivalent). A large excess dramatically increases the chance of over-alkylation.
-
Lower Concentration: Running the reaction at a lower concentration (e.g., 0.1-0.5 M) will disfavor the bimolecular polymerization side reaction.
-
Inverse Addition: Add the N-aryl pyrazole substrate slowly to the mixture of the catalyst and formaldehyde. This keeps the concentration of the nucleophilic pyrazole low at any given time, minimizing its ability to attack the product.
-
Quench Promptly: Monitor the reaction closely (e.g., by TLC or LCMS) and quench it as soon as the starting material is consumed. Over-running the reaction provides more time for side reactions to occur. Quench by pouring the reaction mixture into ice-water or a cold, dilute sodium bicarbonate solution.
-
Question 4: My final product contains significant amounts of the hydroxymethyl (-CH₂OH) and/or the bis(pyrazolyl)methane byproduct. What causes these impurities?
Answer: These two byproducts stem from reactions involving water and the inherent reactivity of the chloromethylated product.
-
Mechanistic Insight:
-
Hydroxymethyl (-CH₂OH) Impurity: The chloromethyl group is a reactive alkyl halide susceptible to hydrolysis.[6][7] This occurs if the product is exposed to water during the reaction quench or aqueous workup for an extended period. The mechanism is typically an SN1-type process via a stabilized benzyl-like carbocation.
-
Bis(pyrazolyl)methane Impurity: This is the diarylmethane byproduct discussed in Question 3. It forms when one molecule of the chloromethylated product alkylates a molecule of the starting pyrazole.
-
-
Troubleshooting & Solutions:
-
Anhydrous Conditions: Ensure your reagents and solvents are as dry as possible to prevent premature hydrolysis of the electrophile or product.
-
Efficient Workup: When quenching the reaction with an aqueous solution, perform the subsequent extraction into an organic solvent (like dichloromethane or ethyl acetate) quickly. Minimize the contact time between the product and the aqueous phase.
-
Avoid Basic Aqueous Wash: While a bicarbonate wash is often necessary to neutralize acid, avoid strong bases or prolonged exposure, which can accelerate hydrolysis.
-
Control Reaction Conditions: The strategies to prevent polymerization (lower temperature, controlled stoichiometry, lower concentration) are the exact same strategies to prevent the formation of the bis(pyrazolyl)methane byproduct.[8]
-
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction/Issue | Probable Cause | Primary Control Parameter | Recommended Action |
| Poor Regioselectivity | Kinetic vs. Thermodynamic Competition | Temperature | Lower reaction temperature (0 °C or below) to favor the thermodynamic product. |
| Aryl Ring Chloromethylation | Highly activated N-aryl ring | Substrate Electronics | Use protecting groups or select substrates with less activating groups on the N-aryl ring. |
| Polymerization | Product alkylates starting material | Concentration & Stoichiometry | Run at lower concentration; use minimal excess of formaldehyde; add substrate slowly. |
| Hydrolysis to -CH₂OH | Exposure to water during workup | Workup Procedure | Minimize contact time with aqueous phase; perform extractions rapidly. |
| Bis(pyrazolyl)methane | Product alkylates starting material | Temperature & Stoichiometry | Same as for polymerization: lower temperature, controlled stoichiometry. |
Optimized Experimental Protocol: An Illustrative Example
This protocol for the chloromethylation of 1-phenyl-3,5-dimethylpyrazole is designed to minimize side reactions.
Reagents:
-
1-phenyl-3,5-dimethylpyrazole
-
Paraformaldehyde
-
Zinc Chloride (ZnCl₂), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
1,2-Dichloroethane (DCE)
Procedure:
-
Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and gas inlet/outlet, suspend anhydrous ZnCl₂ (0.5 eq) in DCE under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add paraformaldehyde (1.1 eq).
-
HCl Introduction: Bubble dry HCl gas through the stirred suspension for 15-20 minutes at 0 °C. Alternatively, add concentrated HCl (2.0 eq) dropwise, ensuring the temperature does not exceed 5 °C. The mixture should become a clear, colorless solution as the electrophile forms.
-
Substrate Addition: Dissolve 1-phenyl-3,5-dimethylpyrazole (1.0 eq) in a minimal amount of DCE and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 2-4 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Workup: Immediately transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram: Mechanistic Pathways of Desired vs. Side Reactions
Caption: Competing reaction pathways in chloromethylation.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
-
Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. [Link]
-
The Hydrolysis of Chloromethyl Aryl Sulfides. Journal of the American Chemical Society. [Link]
-
The Hydrolysis of Chloromethyl Aryl Sulfides. Datapdf.com. [Link]
-
Formaldehyde - Wikipedia. Wikipedia. [Link]
- Method for processing effluent from chloromethylation of vinyl aromatic polymers.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]
-
Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles. ResearchGate. [Link]
-
Blanc chloromethylation - Wikipedia. Wikipedia. [Link]
-
(PDF) Chloromethylation of pyrazole ring. ResearchGate. [Link]
-
Bouveault–Blanc reduction - Wikipedia. Wikipedia. [Link]
-
Chloromethylation Catalyzed by Quat Salts. PTC Organics, Inc.. [Link]
-
Regioselectivity in pyrazole EAS. Reddit. [Link]
- Process for the chloromethylation of aromatic compounds of high molecular weight.
-
Development of a Modified Bouveault-Blanc Reduction for the Selective Synthesis of α,α-Dideuterio Alcohols. Organic Chemistry Portal. [Link]
-
New studies in aromatic chloromethylation. Durham E-Theses. [Link]
-
Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors. PubMed. [Link]
-
Bouveault-Blanc Reduction. Organic Chemistry Portal. [Link]
-
Blanc chloromethylation. Chemistry LibreTexts. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides. ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]
-
Innate C-H trifluoromethylation of heterocycles. National Institutes of Health. [Link]
-
Difluoromethylation of Heterocycles via a Radical Process. Royal Society of Chemistry. [Link]
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Technical Support Center: Optimization of N-Arylation Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for the N-arylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these crucial synthetic transformations. Here, we dissect common experimental challenges, explain the chemical reasoning behind optimization strategies, and offer field-proven protocols to enhance the success of your pyrazole synthesis endeavors.
Troubleshooting Guide: Common Issues and Solutions in Pyrazole N-Arylation
This section addresses the most frequently encountered problems during the N-arylation of pyrazoles, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The palladium or copper catalyst may be of poor quality or have degraded. The active species for Ullmann couplings is often Cu(I).[1] | - Use a fresh, high-purity catalyst. For Ullmann reactions, consider using Cu(I) salts like CuI, CuBr, or CuCl.[1] - For Buchwald-Hartwig reactions, ensure the palladium precatalyst is handled under inert conditions if it is air-sensitive.[2] |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific pyrazole and aryl halide substrates. Ligands are crucial for stabilizing the metal center and facilitating the catalytic cycle.[1] | - Screen a variety of phosphine ligands (e.g., tBuDavePhos, tBuBrettPhos) for palladium-catalyzed reactions.[2][3][4] - For copper-catalyzed reactions, consider diamine ligands, N-methylglycine, or 1,10-phenanthroline.[1][5][6][7] | |
| Suboptimal Base or Solvent: The base and solvent play critical roles in the reaction mechanism, including deprotonation of the pyrazole and influencing catalyst solubility and activity.[1] | - Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] - Test various anhydrous solvents like DMF, dioxane, or toluene.[1] | |
| Low Reaction Temperature: Many N-arylation reactions, particularly older Ullmann protocols, require elevated temperatures to proceed efficiently.[4][8] | - If using a modern ligand system, start with temperatures in the range of 80-120 °C.[1] - If no reaction is observed, incrementally increase the temperature. Microwave irradiation can also be used to expedite the process.[4][8] | |
| Poor Regioselectivity (Formation of N1 and N2 isomers) | Steric Hindrance: The incoming aryl group will preferentially bond to the less sterically hindered nitrogen atom of the pyrazole ring.[9] | - If your pyrazole has a bulky substituent at the C3 or C5 position, this can be used to direct the arylation to the less hindered nitrogen.[9] |
| Electronic Effects: The electronic properties of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. | - Consider the electronic nature of your pyrazole substituents. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen. | |
| Formation of Side Products (e.g., debromination, homocoupling) | Protic Impurities: The presence of water or other protic impurities can lead to side reactions like the reduction of the aryl halide.[1] | - Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried before use.[1] |
| Oxygen Contamination: Oxygen can lead to catalyst deactivation and promote unwanted side reactions. | - Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[10] | |
| Excessive Temperature: High temperatures can lead to decomposition of the starting materials, products, or the catalyst.[1] | - If decomposition is observed, lower the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: Should I choose a Palladium-catalyzed (Buchwald-Hartwig) or a Copper-catalyzed (Ullmann) reaction for my pyrazole N-arylation?
A1: The choice between a palladium or copper-catalyzed system depends on several factors, including the nature of your substrates and the desired reaction conditions.
-
Palladium-catalyzed Buchwald-Hartwig amination is often favored for its broad substrate scope and high functional group tolerance, often proceeding under relatively mild conditions with modern, highly active catalyst systems.[2] Sterically hindered and electron-rich phosphine ligands have been developed that enable the efficient coupling of challenging heterocyclic halides like bromopyrazoles.[2]
-
Copper-catalyzed Ullmann condensation is a more traditional method but has seen significant advancements with the development of new ligands.[11] It can be particularly effective for certain substrates and is often a more cost-effective option. Copper-catalyzed reactions may be more suitable for alkylamines possessing a β-hydrogen, where palladium catalysts might lead to β-elimination.[3][4]
Q2: How do I select the optimal ligand for my reaction?
A2: Ligand selection is critical for a successful N-arylation. There is no "one-size-fits-all" solution, and screening a few options is often necessary.
-
For Buchwald-Hartwig reactions: Bulky, electron-rich phosphine ligands are commonly used. For example, tBuDavePhos has been shown to be effective in the Pd(dba)₂-catalyzed coupling of 4-bromo-1-tritylpyrazole with amines lacking a β-hydrogen.[3][4] tBuBrettPhos-based precatalysts are effective for a broad range of amines with aryl triflates.[2][9][12]
-
For Ullmann reactions: Diamine ligands are frequently employed with CuI to achieve good yields and tolerate various functional groups.[5][6][7] Other effective ligands include N-methylglycine and 1,10-phenanthroline.[1]
Q3: What is the role of the base in the N-arylation of pyrazoles?
A3: The base is a crucial component of the reaction, and its strength and solubility can significantly impact the outcome. The primary roles of the base include:
-
Deprotonation of the pyrazole: The base removes the proton from the N-H of the pyrazole, generating the nucleophilic pyrazolate anion.
-
Catalyst turnover: The base is involved in regenerating the active form of the catalyst.[1]
Commonly used bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[1] The choice of base can influence the reaction rate and yield, so screening may be necessary.
Q4: My reaction is not working even after screening different catalysts, ligands, and bases. What else can I try?
A4: If you have systematically optimized the core components of your reaction without success, consider the following:
-
Purity of reagents: Ensure your pyrazole, aryl halide, and solvent are pure and free of contaminants.
-
Inert atmosphere: For air-sensitive catalysts and ligands, it is crucial to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[10]
-
Microwave chemistry: The use of a microwave reactor can sometimes accelerate slow reactions and improve yields by allowing for rapid heating to higher temperatures.[4][8]
-
Alternative arylating agents: If using an aryl halide is problematic, consider alternative arylating agents like arylboronic acids (in a Chan-Lam coupling) or aryl triflates.[12]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a 4-Bromopyrazole
This protocol is adapted from methodologies effective for a range of amine coupling partners.[2]
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Ullmann N-Arylation of a Pyrazole
This protocol is a general guideline for the copper-catalyzed N-arylation of pyrazoles with aryl halides.[5][6][7][11]
-
Reaction Setup: To a resealable Schlenk tube or a screw-cap vial, add CuI (5-10 mol%), the pyrazole (1.0 equiv), the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv), the ligand (e.g., a diamine ligand, 10-20 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a stream of argon, add the aryl halide (1.2 equiv) and the anhydrous solvent (e.g., DMF or dioxane).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 110 °C) for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite or silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizing the Process: Workflows and Mechanisms
A systematic approach is key to successfully optimizing N-arylation reactions. The following workflow provides a logical sequence for troubleshooting and optimization.
Caption: Simplified catalytic cycles for Buchwald-Hartwig and Ullmann N-arylation reactions.
References
-
Nakano, K., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4603. [Link]
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole. BenchChem.
-
Nakano, K., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
-
Nakano, K., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
- ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- BenchChem. (n.d.).
- Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.
-
Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
- National Institutes of Health. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH.
- Indian Chemical Society. (n.d.).
-
Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic-chemistry.org. [Link]
- Organic Chemistry Portal. (n.d.).
-
ACS Publications. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]
-
PubMed. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2004).
- BenchChem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
- Semantic Scholar. (2019).
- National Institutes of Health. (n.d.).
- ACS Publications. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
-
Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros. [Link]
- AWS. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- BenchChem. (n.d.). Application Notes and Protocols: Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)
- Scilit. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- ACS Publications. (n.d.).
- Royal Society of Chemistry. (n.d.). C4–C5 fused pyrazol-3-amines: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullmann and acylation reactions. Organic & Biomolecular Chemistry.
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- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
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- 7. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Technical Support Center: Purification of Chloromethylated Pyrazoles
Welcome to the Technical Support Center for the purification of chloromethylated pyrazoles. This comprehensive guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to address the common and complex challenges encountered during the purification of these versatile heterocyclic compounds.
Introduction
Chloromethylated pyrazoles are valuable intermediates in medicinal chemistry and materials science due to the reactive chloromethyl group, which allows for further molecular elaboration. However, their purification often presents significant challenges, including the separation of constitutional isomers, removal of stubborn byproducts, and managing compound stability. This guide provides practical, field-proven insights to help you navigate these hurdles and achieve your desired product purity.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of chloromethylated pyrazoles in a practical question-and-answer format.
Issue 1: Co-elution of My Desired Product with a Significant Byproduct During Column Chromatography.
Question: I'm trying to purify my chloromethylated pyrazole using silica gel chromatography, but a major byproduct is co-eluting with my product. How can I improve the separation?
Answer: This is a frequent challenge, often arising from the formation of structurally similar byproducts, such as di-substituted or dimeric compounds. The chloromethylation of pyrazoles can sometimes lead to the formation of byproducts like methane-4,4'-diylbis(pyrazoles)[1]. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Solvent System:
-
TLC is Your Best Friend: Before scaling up to a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC). The goal is to find a system that provides the largest possible difference in retention factor (ΔRf) between your product and the byproduct.
-
Go Beyond the Usual Suspects: While hexane/ethyl acetate is a common starting point, explore other solvent combinations. Consider adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the polarity.
-
Isocratic vs. Gradient Elution: If a single solvent system (isocratic) doesn't provide adequate separation, a shallow gradient elution can often resolve closely eluting compounds.
2. Modify the Stationary Phase:
-
Deactivate Your Silica: Pyrazoles, being basic, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, you can use silica gel that has been deactivated by preparing a slurry with your eluent containing a small amount of a base, such as triethylamine (0.1-1% v/v)[2].
-
Consider Alternative Stationary Phases: If deactivation isn't sufficient, consider switching to a different stationary phase. Neutral alumina can be an excellent alternative for basic compounds[2]. For highly polar compounds, reversed-phase chromatography on C18-functionalized silica may provide a different selectivity and better separation.
3. Optimize Column Chromatography Technique:
-
Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, try dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then carefully adding the resulting powder to the top of your column. This technique often leads to sharper bands and better separation[3].
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one, although the purification will take longer.
Issue 2: My Purified Chloromethylated Pyrazole is Unstable and Decomposes Over Time.
Question: After purification, my chloromethylated pyrazole appears pure by NMR, but it starts to show signs of degradation after a few days, even when stored in the freezer. What's happening and how can I prevent this?
Answer: The chloromethyl group is inherently reactive, making these compounds susceptible to degradation, especially in the presence of nucleophiles, moisture, or light. Here are some key considerations for enhancing stability:
1. Rigorous Drying:
-
Ensure your final product is completely free of residual solvents, especially water and alcohols, which can slowly react with the chloromethyl group. Drying under high vacuum for an extended period is recommended.
2. Inert Atmosphere Storage:
-
Store your purified compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture and oxygen[4].
3. Temperature and Light Sensitivity:
-
While freezer storage is a good practice, some compounds may still degrade at low temperatures. Storing samples at -80°C can provide better long-term stability.
-
Protect your compound from light by storing it in an amber vial or wrapping the vial in aluminum foil.
4. Purity is Key:
-
Trace impurities, such as residual acid from the reaction or chromatography, can catalyze decomposition. Ensure your purification method effectively removes all such impurities. If you suspect acidic residue, a workup with a mild aqueous base (e.g., sodium bicarbonate solution) before final drying might be beneficial, provided your compound is stable to these conditions.
Issue 3: I Have a Mixture of Regioisomers That Are Proving Difficult to Separate.
Question: My synthesis has produced a mixture of two chloromethylated pyrazole regioisomers. They have very similar Rf values on TLC, making separation by column chromatography extremely challenging. What are my options?
Answer: Separating regioisomers is a common and often formidable challenge in pyrazole chemistry due to their similar physical properties[5][6][7]. Here are some advanced strategies:
1. High-Performance Liquid Chromatography (HPLC):
-
For difficult separations, preparative HPLC can offer significantly higher resolution than standard flash chromatography[3]. Both normal-phase and reversed-phase HPLC can be explored. Chiral HPLC is necessary for separating enantiomers[3][8].
2. Recrystallization:
-
If your isomeric mixture is solid, fractional recrystallization can be a powerful and scalable purification technique. This involves carefully selecting a solvent or solvent system in which the two isomers have slightly different solubilities. Through a series of carefully controlled crystallization and filtration steps, it may be possible to enrich and isolate the less soluble isomer.
3. Derivatization:
-
In some cases, it may be easier to separate the isomers after a subsequent chemical transformation. If your synthetic route allows, you could proceed with the next step and then attempt to separate the resulting products, which may have more distinct physical properties.
4. Optimize the Synthesis:
-
Prevention is often the best cure. If possible, revisit the synthetic procedure to see if the regioselectivity of the reaction can be improved, for instance, by changing the reaction conditions or the starting materials[9].
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the chloromethylation of pyrazoles?
A1: A common byproduct is the formation of methylene-bridged dimers, such as methane-4,4'-diylbis(pyrazoles)[1]. The formation of these dimers is often favored by higher reaction temperatures and certain catalysts[10]. Additionally, if the pyrazole ring has multiple reactive sites, you may obtain a mixture of mono- and di-chloromethylated products.
Q2: How can I monitor the progress of my purification effectively?
A2: Thin Layer Chromatography (TLC) is the most common and immediate method. For more detailed analysis of collected fractions, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for confirming the structure and purity of the isolated compounds[7][11].
Q3: My compound is an oil. Can I still use recrystallization?
A3: Recrystallization is primarily for solid compounds. If you have an oil, your main purification techniques will be column chromatography or distillation (if the compound is thermally stable). Sometimes, an oily product can be induced to crystallize by scratching the inside of the flask with a glass rod, adding a seed crystal, or triturating with a non-polar solvent like hexane.
Q4: What are the best practices for packing a chromatography column for optimal separation?
A4: For the best results, pack your column as a slurry. This involves mixing your stationary phase (e.g., silica gel) with the initial, low-polarity eluent and then pouring the mixture into the column. Gently tap the column to ensure even packing and avoid air bubbles. A well-packed column is crucial for achieving good separation[2].
Data Summary and Protocols
Table 1: Troubleshooting Guide for Column Chromatography of Chloromethylated Pyrazoles
| Symptom | Possible Cause | Recommended Solution(s) |
| Poor Separation (Overlapping Spots on TLC) | Inappropriate solvent system polarity. | Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Try adding a small amount of a third solvent to modulate polarity. |
| Peak Tailing | Strong interaction with acidic silica gel. | Deactivate silica gel with triethylamine (0.1-1%) in the eluent.[2] Alternatively, use neutral alumina as the stationary phase.[2] |
| Compound Degradation on Column | Sensitivity of the chloromethyl group to the stationary phase. | Minimize the time on the column by using flash chromatography. Consider less acidic stationary phases or deactivating the silica. If possible, opt for recrystallization.[2] |
| Co-elution of Isomers | Very similar polarity of the isomers. | Employ high-resolution techniques like preparative HPLC.[3] Explore fractional recrystallization if the compounds are solid. |
| Broad Bands and Poor Resolution | Improper column packing or sample loading. | Pack the column as a slurry to ensure homogeneity. Use the dry loading technique for sample application.[3] |
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Identify a suitable solvent system that provides good separation of your target compound from impurities (aim for an Rf of 0.2-0.4 for your product).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped[2].
-
Sample Loading: Dissolve the crude chloromethylated pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder[2]. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system identified in step 1. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a test solvent and see if it dissolves at room temperature. An ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated[2]. Common solvents to test include ethanol, methanol, ethyl acetate, hexane, and water, or mixtures such as ethanol/water[2].
-
Dissolution: Place the crude chloromethylated pyrazole in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound[2].
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Workflow and Logic Diagrams
Diagram 1: Purification Workflow for Chloromethylated Pyrazoles
Caption: A typical workflow for the purification of chloromethylated pyrazoles.
Diagram 2: Troubleshooting Logic for Isomer Separation
Caption: Decision-making process for separating challenging isomeric mixtures.
References
-
Rstakyan, V. I., Saakyan, A. A., Attaryan, H. S., & Hasratyan, A. G. (2015). Chloromethylation of Pyrazole Ring. Russian Journal of General Chemistry, 85(11), 2663–2664. [Link]
-
Guide for crystallization. (n.d.). Retrieved January 19, 2026, from [Link]
-
Rstakyan, V. I., et al. (2015). Chloromethylation of pyrazole ring. ResearchGate. [Link]
- Technical Support Center: Purification of Trifluoromethyl
-
New studies in aromatic chloromethylation. (n.d.). Durham E-Theses. [Link]
- Column chromatography conditions for separating pyrazole isomers. (2025). BenchChem.
-
Chemical crystallization. (n.d.). SPT Labtech. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (2013). PMC - NIH. [Link]
-
Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). University of Florida Department of Chemistry. [Link]
- Strategies to avoid unwanted isomer formation in pyrazole synthesis. (n.d.). BenchChem.
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2022). NIH. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). PMC - NIH. [Link]
-
Purification Techniques. (n.d.). Journal of New Developments in Chemistry. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2018). PubMed Central. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2023). Chromatography Online. [Link]
- Technical Support Center: Synthesis of Trifluoromethyl
-
Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. (2021). JSM Central. [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). PubMed. [Link]
- An efficient and environment friendly process for chloromethylation of substituted benzenes. (2020).
- Identifying and removing byproducts in pyrazole synthesis. (n.d.). BenchChem.
-
Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. (2023). MDPI. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). MDPI. [Link]
-
5-Chloromethyl-1,3-dimethyl-1H-pyrazole. (2013). PMC - NIH. [Link]
-
Analytical Method Validation: Collation between International Guidelines. (2017). Asian Journal of Research in Chemistry. [Link]
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery. [Link]
-
Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. (n.d.). BioProcess International. [Link]
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Technical Support Center: Stability of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole in Solution
Welcome to the technical support center for 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. As Senior Application Scientists, we provide in-depth technical guidance grounded in established chemical principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent. Could the stability of the compound in my aqueous assay buffer be a factor?
A1: Absolutely. Inconsistent results are a common indicator of compound instability. This compound possesses a reactive chloromethyl group, which is susceptible to nucleophilic substitution, particularly hydrolysis in aqueous environments. The rate of this degradation is influenced by several factors including pH, temperature, and the presence of nucleophiles in your buffer.[1][2]
The primary degradation pathway is likely the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl pyrazole, as illustrated in the diagram below. This seemingly minor change can lead to a significant or complete loss of biological activity, as the chloromethyl group is often crucial for covalent interactions with biological targets.[2][3]
Caption: Proposed primary degradation pathway of this compound in aqueous solution.
To mitigate this, we recommend preparing fresh stock solutions and minimizing the time the compound spends in aqueous buffer before use. For longer-term storage of solutions, consider non-aqueous, aprotic solvents and store at low temperatures.
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: The stability of compounds with a chloromethyl group is often pH-dependent.[1][4] Generally, these compounds exhibit greater stability at lower pH values. Under neutral to basic conditions (pH ≥ 7), the rate of hydrolysis can increase significantly due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻).
We advise conducting a pH-rate profile study to determine the optimal pH for your specific experimental conditions. A general recommendation is to maintain the pH of your stock and working solutions in the acidic range (pH 3-6) if compatible with your assay. However, the ideal pH should be empirically determined.
Troubleshooting Tip: If your assay requires a pH outside the optimal stability range, minimize the incubation time of the compound under these conditions. Prepare the compound in a more stable, slightly acidic buffer and introduce it to the assay medium at the last possible moment.
Q3: I am dissolving this compound in DMSO for my stock solution. What are the best practices for storage to ensure its stability?
A3: Dimethyl sulfoxide (DMSO) is a common aprotic solvent for preparing stock solutions. While generally a good choice, improper handling can still lead to degradation. Here are our recommendations for preparing and storing DMSO stock solutions of this compound:
-
Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO. Water is a common contaminant in DMSO and can lead to slow hydrolysis of the chloromethyl group over time, even at low temperatures.
-
Storage Temperature: Store stock solutions at -20°C or -80°C. Lower temperatures slow down the rate of potential degradation reactions.[1]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture into the stock solution, accelerating degradation.
-
Inert Atmosphere: For maximum long-term stability, consider overlaying the DMSO stock solution with an inert gas like argon or nitrogen before sealing and freezing. This displaces oxygen, which can also contribute to degradation pathways.[1]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes water content, reducing hydrolysis. |
| Temperature | -20°C to -80°C | Reduces the rate of chemical degradation.[1] |
| Aliquoting | Single-use volumes | Prevents contamination from repeated handling and freeze-thaw cycles. |
| Atmosphere | Inert gas (Ar, N₂) | Prevents oxidation.[1] |
Table 1: Recommended Storage Conditions for this compound in DMSO.
Troubleshooting Guides
Problem: Unexpected Precipitate Formation in Aqueous Buffer
Possible Cause 1: Low Aqueous Solubility While the hydrochloride salt form of similar compounds may have better water solubility, the free base of pyrazole derivatives can have limited solubility in aqueous buffers, especially at neutral pH.[5]
Solution:
-
Check the pH of your buffer: Solubility can be pH-dependent. Try adjusting the pH slightly.
-
Use a co-solvent: If your experimental system allows, consider the use of a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol in your final working solution to improve solubility.
-
Sonication: Gentle sonication can help to dissolve the compound.
Possible Cause 2: Degradation Product Precipitation The degradation product, 4-(hydroxymethyl)-1-(2-fluorophenyl)-1H-pyrazole, may have different solubility characteristics than the parent compound and could precipitate out of solution.
Solution:
-
Analytical Confirmation: Use techniques like HPLC or LC-MS to analyze the precipitate and the supernatant to confirm the presence of degradation products.
-
Fresh Solutions: Always use freshly prepared solutions to minimize the formation of degradation products.
Problem: Loss of Compound Activity Over Time in a Multi-Day Experiment
Workflow for Investigating Time-Dependent Instability:
Caption: A systematic workflow for troubleshooting the loss of compound activity over time.
Experimental Protocol: HPLC-Based Stability Assessment
This protocol allows for the quantitative assessment of the stability of this compound in a chosen solvent or buffer.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Your experimental buffer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare a concentrated stock solution of the compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution to a final concentration (e.g., 100 µM) in your experimental buffer. This is your t=0 sample.
-
Immediately inject an aliquot of the t=0 sample onto the HPLC system to obtain the initial peak area of the parent compound.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, quench any reaction if necessary (e.g., by acidification or dilution in mobile phase), and inject it onto the HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
Plot the percentage of the remaining parent compound against time to determine its stability profile under your experimental conditions.
By following these guidelines and troubleshooting steps, you can better control the stability of this compound in your experiments, leading to more reliable and reproducible results.
References
- Top 5 Factors Affecting Chemical Stability. (2025). Vertex AI Search.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH.
- (PDF) Chloromethylation of pyrazole ring - ResearchGate.
- Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. ScienceDirect.
- A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed.
- 4-(chloromethyl)-1-phenyl-1H-pyrazole - 35715-71-0 - Vulcanchem. Vulcanchem.
- 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole | 180519-09-9 | Benchchem. Benchchem.
- 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed.
- ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. | Request PDF - ResearchGate.
- CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydrochloride - CymitQuimica. CymitQuimica.
Sources
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]
Technical Support Center: Scale-Up Synthesis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Welcome to the technical support resource for the synthesis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot production. We will address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Table of Contents
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific, high-impact problems encountered during the scale-up synthesis of this compound. Each issue is analyzed for its root causes, followed by actionable solutions and detailed protocols.
Issue 1: Poor Regioselectivity in Pyrazole Ring Formation
Question: My initial cyclocondensation reaction is producing a significant amount of the undesired 1-(2-fluorophenyl)-5-substituted-pyrazole regioisomer along with my target 1,3,4-trisubstituted product. How can I improve the selectivity?
Analysis: The formation of pyrazole regioisomers is a classic challenge in syntheses involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] The reaction of (2-fluorophenyl)hydrazine with a 4-carbon building block can proceed via two distinct pathways, depending on which nitrogen atom of the hydrazine initiates the nucleophilic attack and which carbonyl (or equivalent) is attacked first. The electronic properties of the 2-fluorophenyl group (an electron-withdrawing group) and the precise nature of the hydrazine (free base vs. salt) are critical controlling factors.[1]
Potential Causes & Solutions:
-
Nature of the Hydrazine Reactant: The use of (2-fluorophenyl)hydrazine as a free base often leads to mixtures of regioisomers.[1] Using the hydrochloride salt of the hydrazine can significantly enhance regioselectivity. The protonated hydrazine alters the relative nucleophilicity of the two nitrogen atoms, favoring the formation of the desired 1,3-isomer.[1]
-
Solvent Choice: The polarity and protic nature of the solvent can influence the reaction pathway. Protic solvents like ethanol or acetic acid can stabilize intermediates differently than aprotic solvents, affecting the isomeric ratio.
dot
Caption: Workflow for diagnosing and solving regioselectivity issues.
Recommended Protocol for Improved Regioselectivity:
This protocol is based on the principle of using the hydrazine salt to control the formation of the pyrazole core.
-
Reaction Setup: To a stirred solution of the appropriate 1,3-dicarbonyl precursor (e.g., 4-chloro-1,1-dimethoxy-2-butanone) in ethanol, add (2-fluorophenyl)hydrazine hydrochloride (1.05 equivalents).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Heating: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The resulting residue can then be taken into the next step, often after a simple extractive work-up with ethyl acetate and a mild aqueous base (e.g., NaHCO₃) to neutralize the acid.
Issue 2: Low Yield and Impurity Formation During Chlorination
Question: The conversion of my intermediate, (1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol, to the final chloromethyl product is inefficient and generates several hard-to-remove impurities. What's going wrong?
Analysis: The chlorination of a primary alcohol on a heterocyclic ring using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is a standard transformation. However, it is prone to side reactions, especially at scale. The pyrazole ring itself is nucleophilic and can react with the chlorinating agent or intermediates, leading to undesired byproducts. Over-chlorination or decomposition can also occur under harsh conditions. A Chinese patent suggests a method for chlorinating pyrazole derivatives using thionyl chloride with a catalyst like triethylamine.[3]
Potential Causes & Solutions:
-
Reaction Temperature: The reaction is highly exothermic. Poor temperature control can lead to rapid decomposition and the formation of tar-like impurities.
-
Solution: Maintain strict temperature control. Add the thionyl chloride dropwise to a cooled solution (0-5 °C) of the alcohol in a suitable solvent (e.g., dichloromethane or chloroform).
-
-
Stoichiometry of Reagents: Using a large excess of thionyl chloride can promote side reactions.
-
Solution: Use a moderate excess of the chlorinating agent (e.g., 1.2 to 2.0 equivalents). The optimal amount should be determined through small-scale experiments.
-
-
Byproduct Quenching: The reaction generates HCl and SO₂ gas. If not properly managed, HCl can catalyze side reactions. The quenching procedure is also critical.
-
Solution: Perform the reaction under an inert atmosphere (N₂) with an outlet leading to a scrubber (e.g., a sodium hydroxide solution) to neutralize acidic gases. For quenching, slowly and carefully pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize excess reagent and acid.
-
| Reagent | Pros | Cons / Scale-Up Issues | Safety |
| Thionyl Chloride (SOCl₂) | Inexpensive, common, volatile byproducts (SO₂, HCl). | Highly exothermic, corrosive, reacts violently with water, can cause charring if temperature is not controlled.[3] | Severe corrosive. Lachrymator. Releases toxic gas. Requires a scrubber. |
| Phosphorus Oxychloride (POCl₃) | Effective for chlorination. | Higher boiling point makes removal difficult, workup can be challenging. | Toxic and corrosive. Reacts with water. |
| Oxalyl Chloride / cat. DMF | Milder conditions (Appel reaction variant). | More expensive, generates CO and CO₂ gas, potential for runaway reaction if not controlled. | Toxic. Reacts violently with water. |
Recommended Protocol for Clean Chlorination:
-
Setup: Charge a reactor with (1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol and an anhydrous, inert solvent like dichloromethane (DCM). Begin stirring and cool the mixture to 0 °C.
-
Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). Slowly add thionyl chloride (1.5 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture back to 0 °C. Cautiously add the reaction mixture to a separate vessel containing a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
Issue 3: Challenges in Product Purification and Isolation
Question: I am struggling to purify the final product. Column chromatography is not feasible for the multi-kilogram scale, and direct crystallization from the crude oil is yielding impure material.
Analysis: Effective purification at scale relies on robust, non-chromatographic methods. Crystallization is the preferred method, but its success depends on finding a suitable solvent system and ensuring the crude material is of sufficient purity. The physical form of the product (e.g., free base vs. salt) will dictate the purification strategy.[4][5]
Potential Causes & Solutions:
-
Crude Purity is Too Low: If the crude product contains significant amounts of isomeric or tar-like impurities, it can inhibit crystallization (oiling out).
-
Solution: Improve the upstream reaction steps (see Issues 1 & 2). An aqueous workup or a carbon/silica plug filtration before crystallization can remove many polar and non-polar impurities.
-
-
Incorrect Solvent System: The ideal crystallization solvent should dissolve the product at elevated temperatures but provide low solubility at cooler temperatures, while keeping impurities dissolved.
-
Solution: Conduct a systematic solvent screen. A good starting point for a moderately polar compound like this is a binary solvent system, such as isopropanol/heptane, ethyl acetate/hexanes, or toluene/heptane.
-
dot
Caption: A systematic approach to developing a scalable purification process.
Recommended Protocol for Crystallization:
-
Pre-treatment: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate). Add activated carbon (1-2% w/w), stir for 30 minutes, and filter through a pad of celite to remove color and fine particulates. Concentrate the filtrate.
-
Crystallization: Take the concentrated residue and dissolve it in a minimal amount of a hot "good" solvent (e.g., isopropanol). Slowly add a "poor" or "anti-solvent" (e.g., heptane) dropwise until the solution becomes slightly turbid.
-
Cooling & Isolation: Add a small amount of the good solvent to redissolve the solids and then allow the solution to cool slowly to room temperature, and then to 0-5 °C. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce nucleation.
-
Collection: Collect the resulting crystalline solid by filtration, wash the filter cake with a small amount of cold anti-solvent, and dry under vacuum.
Frequently Asked questions (FAQs)
Q1: What is the most reliable synthetic route for scale-up?
The most robust and widely applicable route for synthesizing substituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[6][7] For this specific target, a two-step sequence is highly recommended for scalability:
-
Step 1: Pyrazole Formation. React (2-fluorophenyl)hydrazine hydrochloride with a precursor like 1,1,4,4-tetramethoxy-2-butyne or ethyl 4,4-diethoxyacetoacetate. This forms the (1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol intermediate after appropriate reduction of a carbonyl or hydrolysis of an acetal. This route provides better control over regioselectivity.
-
Step 2: Chlorination. Convert the resulting pyrazole methanol to the final product using a standard chlorinating agent like thionyl chloride under controlled conditions, as detailed in the troubleshooting guide.[3]
Q2: How can I effectively monitor reaction progress?
For scale-up, reliance on TLC is insufficient. High-Performance Liquid Chromatography (HPLC) is the industry standard.
-
Method Development: Develop a reverse-phase HPLC method (e.g., C18 column) that clearly resolves the starting materials, intermediates, the desired product, and key impurities (like the regioisomer). A gradient method using water/acetonitrile with 0.1% formic or trifluoroacetic acid is a common starting point.
-
In-Process Controls (IPCs): Define clear completion criteria. For example, "Reaction is deemed complete when the starting material peak area is <1.0% of the total peak area by HPLC." This ensures batch-to-batch consistency.
Q3: What are the critical safety considerations for this process?
Safety is paramount during scale-up. A thorough Process Hazard Analysis (PHA) is required. Key hazards include:
-
Reagent Toxicity: (2-fluorophenyl)hydrazine is a substituted hydrazine and should be handled as a potent toxin and potential carcinogen. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, and handle only in a well-ventilated fume hood or enclosed system.
-
Corrosive and Reactive Reagents: Thionyl chloride reacts violently with water and is highly corrosive. Ensure all equipment is scrupulously dry. Plan for the safe handling and quenching of this reagent.
-
Gas Evolution: The chlorination step produces significant quantities of HCl and SO₂ gas. The reactor must be equipped with a vent line connected to a robust caustic scrubbing system to neutralize these toxic and corrosive gases before they are released.
-
Exothermic Reactions: Both the pyrazole formation and chlorination steps can be exothermic. Ensure the reactor has adequate cooling capacity. For large-scale reactions, plan for controlled, slow addition of reagents to manage the heat output and prevent thermal runaway.
References
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
- Pyrazole synthesis. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
- General routes to pyrazole derivatives.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org.
- Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central.
- Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
- A kind of preparation method of 4-chloropyrazole derivative.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
- Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. No Source Found.
- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. No Source Found.
- Method for purifying pyrazoles.
- 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride AldrichCPR. Sigma-Aldrich.
- 4-(chloromethyl)-1-methyl-1H-pyrazole 97%. Advanced ChemBlocks.
- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed.
- 1-(4-chloromethyl)phenyl-1h-pyrazole. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqgj2EyZ1D6oJNaTXwGFvUvpA55G-sGC4Ing_vYof-P5IF2RZozXNeF93Y1VQstTLC5S-pF6mutFyfrwOA7SS7Bs9qaK5DcR5KmuSrbElvU6283iAcADJ1rz-xInz2Bsacy2d4km2baLYPx876OWsnxSmughUgMv0H2YpmABiUR2tYvqaq5bNq6clwGzZdEV653iusYQRU8nQzM7RJzj-SzQoBIyjMfolTDxJGXB7AGITGW5Z1cHgspDz33KK_JLYktc-u64z3sEHqBnPSFpy6kgIhu6peKkY37_QivNLDki47jij_GtKxm3CWFYV1M3T5ExecuteCode failed: .]( failed: .)
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
- 4. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Chloromethyl Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloromethyl pyrazole compounds. This guide is designed to provide expert insights and practical troubleshooting for your experiments focused on the degradation of these molecules. Understanding the stability and degradation pathways of chloromethyl pyrazoles is critical for assessing their environmental fate, metabolic profiles, and shelf-life.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for chloromethyl pyrazole compounds?
Chloromethyl pyrazole compounds can degrade through several key pathways, primarily categorized as photodegradation, chemical degradation (hydrolysis and oxidation), and microbial degradation. The predominant pathway often depends on environmental conditions such as sunlight exposure, pH, temperature, and the presence of microorganisms.
-
Photodegradation: This involves the breakdown of the compound upon absorption of light. For pyrazole-containing pesticides like fipronil, photodegradation can lead to the formation of various photoproducts through processes like oxidation and ring cleavage[1]. The C-Cl bond in the chloromethyl group can also be susceptible to photolytic cleavage.
-
Chemical Degradation: The two main forms of chemical degradation are hydrolysis and oxidation[2].
-
Hydrolysis: This is a reaction with water that can lead to the cleavage of chemical bonds. For many pesticides, the rate of hydrolysis is significantly influenced by pH[2][3]. In chloromethyl pyrazoles, the chloromethyl group can be a site for nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxymethyl derivative.
-
Oxidation: This involves the loss of electrons and can be initiated by various oxidizing agents, including hydroxyl radicals[4][5][6][7]. The pyrazole ring itself can be susceptible to oxidative cleavage.
-
-
Microbial Degradation: Microorganisms such as bacteria and fungi can utilize these compounds as a source of carbon or other nutrients, breaking them down into simpler, often less toxic, substances[8][9][10]. This process is highly dependent on the specific microbial strains present and environmental conditions.
Q2: I am observing rapid degradation of my chloromethyl pyrazole compound in an aqueous solution. What could be the cause?
Rapid degradation in an aqueous solution is often attributed to hydrolysis, especially under neutral to alkaline conditions. The rate of hydrolysis for many organic compounds, including pesticides, accelerates as the pH increases[3].
Troubleshooting Steps:
-
Check the pH of your solution: A pH above 7 can significantly increase the rate of hydroxide-mediated hydrolysis. Consider buffering your solution to a lower pH if stability is desired.
-
Analyze for hydrolysis products: Use analytical techniques like LC-MS/MS to identify the formation of hydroxymethyl pyrazole or other potential hydrolysis products[11].
-
Control the temperature: Hydrolysis rates are temperature-dependent, with higher temperatures generally leading to faster degradation[2][12]. Ensure your experiments are conducted at a consistent and controlled temperature.
Q3: My compound seems stable in water but degrades when exposed to light. How can I confirm and characterize this photodegradation?
If you suspect photodegradation, a series of controlled experiments can help confirm this and identify the degradation products.
Experimental Protocol: Confirmatory Photodegradation Study
-
Prepare two sets of solutions of your chloromethyl pyrazole compound in a relevant solvent (e.g., water, acetonitrile/water).
-
Wrap one set in aluminum foil to serve as a dark control.
-
Expose the other set to a light source that mimics environmental conditions (e.g., a xenon lamp with filters for sunlight simulation).
-
Take samples from both sets at regular time intervals.
-
Analyze the samples using a suitable analytical method like HPLC-UV or LC-MS/MS to quantify the parent compound and identify any new peaks corresponding to degradation products[1].
-
Compare the degradation rates between the light-exposed and dark control samples. A significantly faster degradation in the light-exposed samples confirms photodegradation.
Further characterization of the photoproducts can be achieved using high-resolution mass spectrometry and NMR spectroscopy to elucidate their structures[1].
Troubleshooting Guide
Issue 1: Inconsistent Degradation Rates Between Experiments
Inconsistent results are a common challenge in degradation studies. The following factors can contribute to this variability:
| Potential Cause | Explanation | Recommended Action |
| pH Fluctuation | Small changes in pH can significantly impact hydrolysis rates, a primary degradation pathway for many pesticides[3]. | Use buffered solutions and verify the pH at the beginning and end of each experiment. |
| Temperature Variation | Degradation reactions are temperature-sensitive. Inconsistent temperature control will lead to variable reaction rates[12]. | Use a temperature-controlled incubator or water bath for all degradation experiments. |
| Light Exposure | Uncontrolled exposure to ambient light can induce photodegradation, leading to faster and more variable degradation than expected[1]. | Conduct experiments in light-controlled environments. Use amber vials or wrap vessels in foil for dark controls. |
| Microbial Contamination | In non-sterile aqueous solutions, microbial growth can lead to biodegradation, which can be highly variable[8][10]. | For abiotic degradation studies, use sterilized water and glassware. Consider adding a microbial inhibitor like sodium azide if compatible with your analytical methods. |
Issue 2: Difficulty in Identifying Degradation Products
Identifying unknown degradation products requires a systematic analytical approach.
Workflow for Degradation Product Identification
Caption: Workflow for identifying unknown degradation products.
-
Initial Screening with LC-MS/MS: This technique is highly sensitive and can provide molecular weight information and fragmentation patterns of the degradation products[11][13].
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Q-TOF or Orbitrap MS provide accurate mass measurements, which allow for the determination of the elemental composition of the degradation products.
-
Propose Structures: Based on the mass shifts from the parent compound and the fragmentation patterns, you can propose potential structures for the degradation products[14]. For example, a +16 Da shift might suggest oxidation, while a +18 Da shift could indicate hydrolysis.
-
Structural Confirmation with NMR: If a major degradation product can be isolated, 1D and 2D NMR spectroscopy can provide definitive structural confirmation.
-
Synthesis of Standards: Synthesizing the proposed degradation products and confirming their retention time and mass spectra match those observed in the degraded sample provides the highest level of confidence in their identification.
Issue 3: My Chloromethyl Pyrazole is Resistant to Degradation Under a Specific Condition
While many compounds are labile, some can be quite persistent under certain conditions.
-
Hydrolytic Stability at Neutral/Acidic pH: Some pyrazole-containing insecticides are recalcitrant to hydrolysis in neutral or acidic waters[3]. If you are working under these conditions, the lack of degradation may be expected.
-
Photostability: The presence of certain functional groups can enhance the photostability of a molecule. If your compound is not degrading under your light source, consider increasing the light intensity or using a shorter wavelength, if relevant to your research question.
-
Resistance to Biodegradation: The microbial communities in your sample may not have the necessary enzymes to degrade your specific chloromethyl pyrazole compound[8]. You may need to source microbial cultures from environments previously exposed to similar compounds to find effective degraders.
Visualizing Degradation Pathways
The following diagram illustrates a generalized set of potential degradation pathways for a generic chloromethyl pyrazole compound.
Caption: Potential degradation pathways for chloromethyl pyrazoles.
References
-
Influence of pH and Divalent Metals Relevant to California Rice Fields on the Hydroxide-Mediated Hydrolysis of the Insecticide Chlorantraniliprole. (2019). PubMed. [Link]
-
Elucidation of fipronil photodegradation pathways. (n.d.). PubMed. [Link]
-
Microbial degradation of pesticide: A review. (2017). Academic Journals. [Link]
-
MICROBIAL DEGRADATION OF PESTICIDES. (n.d.). Scilit. [Link]
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Comprehensive Screening Study of Pesticide Degradation via Oxidation and Hydrolysis. (2012). Journal of Agricultural and Food Chemistry. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. [Link]
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Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
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Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]
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Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides. (n.d.). Frontiers in Microbiology. [Link]
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Analysis of Microbial Degradation of Pesticides. (2020). ResearchGate. [Link]
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Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem. (n.d.). Frontiers in Microbiology. [Link]
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Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). Scientific Reports. [Link]
-
Pyrazole and 4-methylpyrazole inhibit oxidation of ethanol and dimethyl sulfoxide by hydroxyl radicals generated from ascorbate, xanthine oxidase, and rat liver microsomes. (1982). PubMed. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. [Link]
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Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. (n.d.). The Journal of Organic Chemistry. [Link]
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Chloromethylation of pyrazole ring. (2016). ResearchGate. [Link]
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Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). Physical Chemistry Chemical Physics. [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]
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Oxidative destruction of chlorinated persistent organic pollutants by hydroxyl radicals via ozone and UV light irradiation. (n.d.). Green Chemistry. [Link]
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Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). Molecules. [Link]
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Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI. [Link]
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Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. (n.d.). MDPI. [Link]
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Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. (n.d.). PubMed. [Link]
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Kinetics and degradation pathways of photolytic and photocatalytic oxidation of the anthelmintic drug praziquantel. (2017). PubMed. [Link]
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Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2025). ResearchGate. [Link]
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ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). IJRAR.org. [Link]
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Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate. [Link]
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Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. (n.d.). ACS Infectious Diseases. [Link]
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Photocatalytic Degradation of Ciprofloxacin: A Combined Experimental and Theoretical Study Using Curcumin and Hydrogen Peroxide. (2024). MDPI. [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). Molecules. [Link]
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Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. (n.d.). PubMed. [Link]
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Analytical Methods. (n.d.). RSC Publishing. [Link]
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Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. (n.d.). Mount Sinai Scholars Portal. [Link]
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Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous Catalyst. (n.d.). Semantic Scholar. [Link]
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Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. (n.d.). MDPI. [Link]
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Optimization of Electrocatalytic Chlorazol Yellow Degradation Using PbO 2 Nanostructure Immobilized on Stainless Steel Substrate. (n.d.). MDPI. [Link]
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2025). ResearchGate. [Link]
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Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). RSC Advances. [Link]
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Inorganic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
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Insights into the generation of hydroxyl radicals from H2O2 decomposition by the combination of Fe2+ and chloranilic acid. (2025). ResearchGate. [Link]
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Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]
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Toxicity and Residual Effect of Toxic Baits on Adults of Spodoptera frugiperda (Lepidoptera: Noctuidae): Implications for Pest Management. (n.d.). MDPI. [Link]
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Technical Support Center: Optimizing Solvent and Temperature for Pyrazole Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing solvent and temperature in pyrazole reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of your synthetic work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and provides quick, targeted solutions.
Q1: My pyrazole synthesis is resulting in a low yield. What are the most likely causes related to solvent and temperature?
A1: Low yields are a frequent challenge and can often be traced back to suboptimal solvent and temperature conditions.[1][2] Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[1]
-
Increase Temperature: Many condensation reactions, like the Knorr pyrazole synthesis, require heating.[1] Consider refluxing the reaction mixture. Microwave-assisted synthesis can also significantly improve yields and shorten reaction times.[1][3][4][5]
-
-
-
Side Reactions and Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired pyrazole.
-
Troubleshooting:
-
Optimize Temperature: Temperature can be a critical factor in controlling reaction pathways. A temperature-controlled approach can allow for the divergent synthesis of different pyrazole derivatives from the same starting materials.[6][7][8] For instance, in some electrophilic cyclization reactions, simply adjusting the temperature can favor the formation of either pyrazoles or 1-tosyl-1H-pyrazoles.[6][7][8]
-
Solvent Selection: The choice of solvent can significantly influence the reaction's regioselectivity, thereby minimizing the formation of unwanted isomers.[9]
-
-
-
Poor Solubility: If your starting materials or intermediates have limited solubility in the chosen solvent, the reaction rate can be significantly hindered.
Q2: I'm observing the formation of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
A2: Controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds, is a common challenge in pyrazole synthesis.[9] Here are some strategies:
-
Solvent Choice: The solvent can play a crucial role in directing the reaction to favor one regioisomer over another. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to significantly enhance regioselectivity.[9]
-
Temperature Control: In some cases, adjusting the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.
-
pH Adjustment: The pH of the reaction medium can also be a tool to control regioselectivity. Acidic conditions might favor one isomer, while neutral or basic conditions could favor the other.[9]
Q3: My pyrazole product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" during purification is a common issue that can often be resolved by adjusting the solvent and cooling conditions.[12][13]
-
Possible Causes & Solutions:
-
High Solute Concentration: The solution might be too saturated. Try adding a small amount of hot solvent to decrease saturation.[12]
-
Rapid Cooling: Cooling the solution too quickly can prevent the formation of an orderly crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12]
-
Inappropriate Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.[12]
-
II. Troubleshooting Guides
This section provides more detailed guidance on specific experimental challenges.
Guide 1: Optimizing Reaction Temperature
Temperature is a critical parameter that can influence reaction rate, yield, and even the type of product formed.[6][7][8]
Symptom: Consistently low yields or the formation of multiple products.
Underlying Cause: The reaction may be sensitive to temperature, leading to decomposition at higher temperatures or slow reaction rates at lower temperatures. Different reaction pathways may also be favored at different temperatures.
Troubleshooting Workflow:
Caption: Workflow for optimizing reaction temperature.
Experimental Protocol: Temperature Screening
-
Setup: Prepare several small-scale reactions in parallel, each in a separate reaction vessel.
-
Temperature Variation: Set each reaction to a different temperature (e.g., room temperature, 50 °C, 80 °C, and reflux).
-
Monitoring: At regular intervals, take a small aliquot from each reaction and analyze it by TLC or LC-MS to monitor the consumption of starting materials and the formation of the desired product and any byproducts.
-
Analysis: Compare the results to determine the optimal temperature that provides the highest yield of the desired pyrazole with the fewest impurities.
Guide 2: Selecting the Optimal Solvent
The choice of solvent can dramatically affect reaction outcomes by influencing solubility, reaction rates, and even the reaction mechanism.[10][11]
Symptom: Low yield, poor regioselectivity, or difficult purification.
Underlying Cause: The solvent may not be suitable for the specific reaction, leading to poor solubility of reactants, stabilization of undesired transition states, or formation of azeotropes that complicate workup.
Troubleshooting Workflow:
Caption: Workflow for selecting the optimal solvent.
Data Presentation: Solvent Properties and Their Potential Impact
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Potential Impact on Pyrazole Synthesis |
| Toluene | 2.4 | 111 | Good for reactions requiring azeotropic removal of water. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Common aprotic solvent, but can form peroxides. |
| Ethanol | 24.6 | 78 | Common polar protic solvent, often used in Knorr synthesis.[10] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Aprotic dipolar solvent that can enhance rates of certain reactions.[10][11] |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 74 | Fluorinated alcohol that can improve regioselectivity.[9] |
Experimental Protocol: Solvent Screening
-
Setup: Prepare identical small-scale reactions in a variety of solvents covering a range of polarities.
-
Execution: Run all reactions under the same temperature and time conditions.
-
Analysis: After the designated reaction time, work up each reaction and analyze the crude product mixture by techniques such as ¹H NMR or LC-MS to determine the yield and purity of the desired pyrazole.
-
Selection: Choose the solvent that provides the best combination of yield, purity, and ease of handling.
III. Advanced Topics
Microwave-Assisted Pyrazole Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields.[1][3][4][5] Microwave heating can accelerate reactions by efficiently and uniformly heating the reaction mixture.[14]
Key Advantages:
-
Rapid Heating: Microwaves can heat the reaction mixture to the desired temperature much faster than conventional heating methods.
-
Improved Yields: In many cases, microwave-assisted synthesis leads to higher product yields.[4]
-
Shorter Reaction Times: Reaction times can often be reduced from hours to minutes.[4][5]
-
Solvent-Free Conditions: Some reactions can be performed under solvent-free conditions, offering a greener synthetic route.[3][15]
Optimization of Microwave Parameters:
When developing a microwave-assisted protocol, it is crucial to optimize parameters such as power, temperature, and reaction time. A systematic screening of these variables is recommended to achieve the best results.[3]
Temperature-Controlled Divergent Synthesis
In some cases, temperature can be used as a switch to control the outcome of a reaction, leading to different products from the same set of starting materials.[6][7][8] This approach, known as divergent synthesis, offers an elegant way to access a variety of molecular scaffolds. For example, in certain electrophilic cyclizations, lower temperatures might favor the formation of a simple pyrazole, while higher temperatures could promote a subsequent reaction to yield a more complex derivative like a 1-tosyl-1H-pyrazole.[6]
IV. References
-
Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
-
Wiebe, A., et al. (2015). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC, 5(3), 377-381. [Link]
-
Li, J., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3593-3603. [Link]
-
Kumar, A., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(42), 27867-27881. [Link]
-
Singh, S., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]
-
Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. [Link]
-
Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. ResearchGate. [Link]
-
Ananikov, V. (2025). Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. Chemistry World. [Link]
-
Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Joo, J. M., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
Buriol, L., et al. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. [Link]
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Li, J., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate. [Link]
-
Ghashang, M., et al. (2016). Comprehensive Kinetics and a Mechanistic Investigation on the Biological Active Pyrano[2,3-C]Pyrazole Core in the Presence of Both Eco-Friendly Catalyst and Solvent: Experimental Green Protocol. Polycyclic Aromatic Compounds, 38(3), 211-224. [Link]
-
Smith, A. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2246-2252. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
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Various Authors. Knorr Pyrazole Synthesis.
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Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
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Various Authors. (2018). Pyrazole. SlideShare. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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Various Authors. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Various Authors. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
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Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
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von Gunten, U., et al. (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. Environmental Science: Water Research & Technology, 6(3), 759-773. [Link]
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GalChimia. (2018). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]
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von Gunten, U., et al. (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environmental Science: Water Research & Technology. [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
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Validation & Comparative
efficacy of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole vs known drugs
An Independent Researcher's Guide to Evaluating the Preclinical Efficacy of Novel Anti-Inflammatory Agents: A Comparative Analysis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Abstract
The quest for more effective and safer anti-inflammatory drugs is a cornerstone of pharmaceutical research. While existing non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors are widely used, the search for next-generation therapeutics with improved selectivity and reduced side-effect profiles continues. This guide presents a hypothetical preclinical evaluation of a novel pyrazole derivative, this compound, hereafter referred to as CMP-F , as a potential selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. We outline a comprehensive, multi-tiered experimental approach to compare the efficacy and selectivity of CMP-F against the well-established COX-2 inhibitor, Celecoxib, and a standard NSAID, Ibuprofen. This document serves as a detailed methodological blueprint for researchers in the field of drug discovery, emphasizing the principles of robust experimental design, data interpretation, and scientific integrity.
Introduction: The Rationale for Developing Novel COX-2 Inhibitors
Inflammation is a critical physiological process, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, cardiovascular disease, and certain cancers. The cyclooxygenase (COX) enzymes, particularly COX-2, are central to the inflammatory cascade. COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling. While traditional NSAIDs like Ibuprofen inhibit both COX-1 and COX-2, the inhibition of the constitutively expressed COX-1, which is crucial for gastric cytoprotection and platelet aggregation, can lead to gastrointestinal bleeding and other adverse effects.
Selective COX-2 inhibitors, such as Celecoxib, were developed to mitigate these side effects by specifically targeting the inducible COX-2 enzyme. However, concerns regarding cardiovascular risks associated with some coxibs have highlighted the need for new chemical entities with potentially improved selectivity and alternative pharmacological profiles. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful drugs, including Celecoxib. This has led to the exploration of novel pyrazole derivatives as potential anti-inflammatory agents.
This guide outlines a hypothetical, yet scientifically rigorous, preclinical workflow to assess the efficacy and selectivity of a novel pyrazole compound, CMP-F . Our objective is to provide a detailed framework for comparing CMP-F to established drugs, thereby illustrating a best-practice approach to early-stage drug evaluation.
Hypothesized Mechanism of Action of CMP-F
We hypothesize that CMP-F, due to its structural similarities to known pyrazole-based COX-2 inhibitors, functions as a selective inhibitor of the COX-2 enzyme. The proposed mechanism involves the binding of CMP-F to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H2, a key precursor for pro-inflammatory prostaglandins.
Figure 2: A tiered experimental workflow for the preclinical evaluation of CMP-F.
Discussion and Future Directions
This guide has presented a hypothetical yet comprehensive preclinical evaluation of a novel pyrazole compound, CMP-F, as a selective COX-2 inhibitor. The illustrative data suggests that CMP-F possesses superior potency and selectivity compared to Celecoxib, a current standard of care. These promising, albeit hypothetical, results would warrant further investigation.
Future studies would need to focus on:
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of CMP-F.
-
Toxicology Studies: Assessing the short-term and long-term safety profile of the compound, with a particular focus on cardiovascular and gastrointestinal safety.
-
Chronic Inflammation Models: Evaluating the efficacy of CMP-F in more clinically relevant models of chronic inflammation, such as collagen-induced arthritis.
By following a rigorous, evidence-based approach as outlined in this guide, researchers can effectively evaluate the potential of novel chemical entities and make informed decisions about their advancement through the drug discovery pipeline.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
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Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145-182. [Link]
-
Laine, L. (2001). Approaches to nonsteroidal anti-inflammatory drug use in the high-risk patient. Gastroenterology, 120(3), 594-606. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Solomon, S. D., McMurray, J. J., Pfeffer, M. A., Wittes, J., Fowler, R., Finn, P., ... & Vioxx Gastrointestinal Outcomes Research (VIGOR) Study Group. (2005). Cardiovascular risk associated with celecoxib in a clinical trial for colorectal adenoma prevention. New England Journal of Medicine, 352(11), 1071-1080. [Link]
Unmasking the Molecular Target: A Comparative Guide to Validating the Biological Target of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the prologue. The critical narrative unfolds in the rigorous process of target validation, a journey to definitively link a compound's therapeutic or biological effect to its molecular target. This guide provides a comprehensive, in-depth framework for validating the biological target of the novel compound, 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. Drawing upon established methodologies and comparative analyses with well-characterized pyrazole-containing drugs, we present a logical, multi-pronged strategy to elucidate the mechanism of action of this compound.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in a multitude of approved drugs and agrochemicals. Its versatility allows for diverse biological activities, from anti-inflammatory and anticancer effects to insecticidal and herbicidal properties. Understanding the targets of known pyrazole derivatives provides a valuable starting point for hypothesizing the potential targets of a novel analogue like this compound.
| Compound | Primary Biological Target | Therapeutic/Functional Class |
| Celecoxib | Cyclooxygenase-2 (COX-2)[1][2][3] | Anti-inflammatory (NSAID)[1][2][3] |
| Sildenafil | cGMP-specific phosphodiesterase type 5 (PDE5)[4][5][6] | Vasodilator (Erectile Dysfunction Treatment)[4][5][6] |
| Rimonabant | Cannabinoid Receptor 1 (CB1) Antagonist[7][8][9] | Anti-obesity (withdrawn)[7][8][9] |
| Fipronil | GABA-gated chloride channel antagonist | Insecticide[10] |
| Pyrazoxyfen | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor[11] | Herbicide[11] |
This guide will navigate through a systematic approach to pinpoint the biological target of this compound, leveraging both computational and experimental techniques. We will draw comparisons to the established mechanisms of the compounds listed above to provide context and potential avenues of investigation.
A Multi-Tiered Approach to Target Validation
The journey of target validation is not a linear path but rather an iterative process of hypothesis generation, testing, and refinement. We propose a three-tiered approach, starting with broad, unbiased methods and progressively narrowing down to specific, high-confidence interactions.
Figure 1: A tiered workflow for the validation of the biological target of a novel small molecule.
Tier 1: Hypothesis Generation - Casting a Wide Net
The initial phase of target validation for a novel compound like this compound involves generating a list of plausible biological targets. This is achieved through a combination of computational and experimental approaches.
In Silico Target Prediction
Computational methods provide a rapid and cost-effective means to prioritize potential targets based on the chemical structure of the compound.
-
Chemical Similarity Searching: The structure of this compound can be compared against databases of known bioactive molecules. This can reveal similarities to compounds with established targets, suggesting that our compound of interest may interact with the same or related proteins. For instance, a structural resemblance to Celecoxib might suggest an interaction with COX enzymes.
-
Molecular Docking: If a high-resolution 3D structure of a potential target protein is available (e.g., from the Protein Data Bank), molecular docking simulations can predict the binding mode and affinity of our compound to the protein's active or allosteric sites. This can be performed for a panel of targets hypothesized from similarity searches or phenotypic screening results.
Phenotypic Screening
Phenotypic screening involves testing the compound across a diverse range of cell-based assays that measure various cellular processes (e.g., cell proliferation, apoptosis, cytokine production, etc.). The observed phenotypic "fingerprint" can then be compared to the effects of well-characterized compounds to infer the underlying mechanism of action and potential target class. For example, if this compound exhibits potent anti-inflammatory effects in a cellular assay, it would warrant further investigation into inflammatory pathway components, similar to the action of Celecoxib on the prostaglandin synthesis pathway.[1][2][3][12]
Tier 2: Direct Target Engagement and Functional Confirmation
Once a list of putative targets has been generated, the next crucial step is to experimentally confirm direct physical binding between the compound and the target protein and to assess the functional consequences of this interaction.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify target engagement in a cellular environment.[13][14] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, making it more resistant to thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO).
-
Thermal Denaturation: Heat the treated cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature point using methods like Western blotting or mass spectrometry.
A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating direct binding and stabilization.
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Biophysical Assays: Quantifying the Interaction
To further characterize the binding interaction, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[15][16][17]
Experimental Protocol: SPR
-
Immobilization: Covalently attach the purified putative target protein to a sensor chip.
-
Injection: Flow solutions of this compound at various concentrations over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of compound bound to the protein.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule.[18][19][20] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Experimental Protocol: ITC
-
Sample Preparation: Place the purified target protein in the sample cell and this compound in the titration syringe.
-
Titration: Inject small aliquots of the compound into the protein solution.
-
Heat Measurement: Measure the heat released or absorbed during each injection.
-
Data Analysis: Plot the heat change against the molar ratio of ligand to protein to obtain a binding isotherm, from which the thermodynamic parameters can be derived.
| Technique | Information Obtained | Comparison with Alternatives |
| SPR | Binding kinetics (k_on, k_off), Binding affinity (K_D) | Higher throughput than ITC, requires immobilization of one binding partner which may affect its activity. |
| ITC | Binding affinity (K_D), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Provides a more complete thermodynamic profile of the interaction, performed in-solution without immobilization. |
Biochemical/Enzymatic Assays
Confirming that the binding of this compound to its target has a functional consequence is paramount. If the putative target is an enzyme, its activity should be measured in the presence and absence of the compound. For example, if the target is a kinase, a kinase activity assay would be performed. If it is a receptor, a receptor binding or functional assay would be appropriate. The results would indicate whether the compound is an inhibitor, activator, or has no effect on the target's function.
Tier 3: In-Cell and Genetic Validation
The final and most definitive tier of target validation involves demonstrating that the compound's effect on cellular physiology is mediated through its interaction with the identified target.
Genetic Approaches: CRISPR/Cas9 and RNAi
Genetic tools provide a powerful means to validate a drug target by directly manipulating the expression of the target protein in cells.
-
CRISPR/Cas9 Gene Knockout: The gene encoding the target protein can be knocked out using CRISPR/Cas9 technology.[21][22][23] If the compound's cellular phenotype is lost or significantly reduced in the knockout cells compared to wild-type cells, it provides strong evidence that the compound acts through that specific target.
-
RNA Interference (RNAi): Alternatively, the expression of the target protein can be transiently knocked down using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). Similar to the CRISPR/Cas9 approach, a loss of the compound's activity upon target knockdown supports the target hypothesis.
Figure 3: Logic of genetic approaches for target validation.
Signaling Pathway Analysis
Once the direct target is validated, it is essential to understand how modulating this target leads to the observed cellular phenotype. This involves investigating the downstream signaling pathways. For example, if this compound is found to inhibit a specific kinase, techniques such as phosphoproteomics or Western blotting for downstream substrates can be used to map the affected signaling cascade. This level of understanding is critical for predicting both on-target efficacy and potential off-target effects. For instance, Celecoxib's inhibition of COX-2 leads to a reduction in prostaglandin synthesis, which in turn alleviates inflammation and pain.[1][2][3][12]
Conclusion
The validation of a biological target for a novel compound like this compound is a meticulous and multi-faceted process. By systematically progressing through the tiers of in silico and phenotypic screening, biophysical and biochemical confirmation, and finally, genetic and cellular validation, researchers can build a robust and compelling case for the compound's mechanism of action. The comparative analysis with well-established pyrazole-containing drugs provides a valuable framework for hypothesis generation and interpretation of experimental results. This comprehensive approach not only de-risks the progression of a compound in the drug discovery pipeline but also deepens our fundamental understanding of its biological activity.
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A Researcher's Guide to Characterizing the Cross-Reactivity Profile of Novel Pyrazole Compounds: A Case Study Using 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
For Immediate Distribution
Introduction
In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry.[1][2][3][4] With over 40 pyrazole-containing drugs approved by the FDA, this five-membered heterocyclic ring is a "privileged structure," valued for its versatility and wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][5][6][7] However, the journey from a novel synthesized compound to a viable drug candidate is fraught with challenges, chief among them being the characterization of its selectivity. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, making a comprehensive cross-reactivity profile an indispensable component of preclinical assessment.
This guide addresses the compound 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole , a molecule for which extensive public data on biological activity is not available. This scenario is common for researchers working with novel chemical entities. Rather than presenting a known profile, this document provides a robust, principled framework for how to establish one. We will use the well-characterized pyrazole-containing drug, Celecoxib, as a comparative analogue to illustrate key concepts and potential off-target liabilities inherent to this structural class.
This guide is intended for researchers, scientists, and drug development professionals. It offers both the theoretical underpinnings and detailed, actionable experimental protocols to empower you to thoroughly characterize the cross-reactivity of your novel pyrazole compounds.
The Pyrazole Archetype: Understanding Potential Interactions
The pyrazole core and its various substitutions can interact with a multitude of biological targets.[1][4] Many pyrazole-containing drugs are kinase inhibitors, targeting enzymes like CDKs, EGFR, and VEGFR.[8] Others, like the famous anti-inflammatory drug Celecoxib, are designed as selective enzyme inhibitors, in its case for Cyclooxygenase-2 (COX-2).[5][9]
The very features that make pyrazoles versatile—their ability to form hydrogen bonds, engage in hydrophobic interactions, and act as bioisosteres for other aromatic rings—also create the potential for off-target binding.[6] For any novel pyrazole derivative, a systematic evaluation is not just recommended; it is essential.
Comparative Case Study: Celecoxib (SC-58635)
Celecoxib, a diaryl-substituted pyrazole, was designed as a selective COX-2 inhibitor to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10][11][12] While highly selective for COX-2 over COX-1, it is not devoid of off-target interactions. Studies and clinical observations have noted cross-reactivity in patients with NSAID hypersensitivity, though the rate is low.[13][14] This suggests that even with a clear primary target, the underlying pyrazole structure can engage with other biological pathways, a critical lesson for any new compound in this class.
| Target/Pathway | Celecoxib Interaction | Potential Relevance for Novel Pyrazoles |
| Cyclooxygenases (COX-1 & COX-2) | Primary target is COX-2; weak inhibition of COX-1.[12] | The substitution pattern on the pyrazole ring dictates COX selectivity. Novel compounds should be screened against both isoforms. |
| Immune Hypersensitivity | Low rates of cross-reactivity observed in patients with NSAID-exacerbated respiratory disease (NERD) and other NSAID hypersensitivities.[13][14] | Indicates potential for interaction with immune pathways, possibly related to leukotriene metabolism, independent of direct COX-1 inhibition. |
| Kinase Pathways | Some pyrazole derivatives are potent kinase inhibitors (e.g., targeting CDKs, VEGFR).[8] | Structural similarity suggests that novel pyrazoles should be broadly screened against a panel of kinases to uncover potential primary or secondary targets. |
| G-Protein Coupled Receptors (GPCRs) | Pyrazole-containing drugs have been developed to target GPCRs. | A broad GPCR binding panel is a prudent step in secondary pharmacology screening to identify unforeseen interactions. |
The Experimental Workflow: A Self-Validating Screening Cascade
To build a trustworthy cross-reactivity profile, a tiered approach is necessary. This workflow begins with broad, high-throughput screening to identify potential "hits" and progressively narrows the focus to specific, functionally relevant interactions.
Caption: A tiered experimental workflow for characterizing compound cross-reactivity.
Detailed Experimental Protocols
The following protocols are foundational for executing the screening cascade. They are designed to be self-validating by incorporating necessary controls and orthogonal methods.
Protocol 1: In Vitro Kinase Profiling
Rationale: Given that a vast number of approved pyrazole drugs are kinase inhibitors, a broad kinase screen is the logical starting point.[8] This identifies both intended and unintended enzymatic targets. A radioactive assay format remains a gold standard for sensitivity and direct measurement of enzymatic activity.[15]
Methodology: Radiometric Kinase Assay (32P-ATP) [15][16]
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a buffer appropriate for the specific kinase family being tested (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Substrate: Reconstitute the specific peptide or protein substrate for each kinase in the kinase buffer to a working concentration (e.g., 0.2 mg/mL).
-
ATP Mix: Prepare a solution of "cold" ATP in kinase buffer. Add γ-32P-ATP to achieve a final specific activity that provides a robust signal (e.g., 500 cpm/pmol). The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to a 96-well plate.
-
Add 20 µL of the kinase/substrate mixture to each well.[17]
-
Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 25 µL of the ATP mix.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
-
Detection and Analysis:
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated 32P-ATP.
-
Dry the plate and add liquid scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value for any identified hits.
-
Protocol 2: Broad Receptor-Ligand Binding Profiling
Rationale: To identify potential interactions with cell surface receptors, a broad binding assay panel is crucial.[18][19] This is a cornerstone of secondary pharmacology to flag potential side effects early. These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.[20][21][22]
Methodology: Radioligand Displacement Assay
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer specific to the receptor being tested (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Receptor Membranes: Use commercially available or in-house prepared cell membranes expressing the target receptor. Thaw on ice and resuspend in assay buffer to a concentration that yields a sufficient signal-to-noise ratio.
-
Radioligand: Use a high-affinity radiolabeled ligand for the target receptor (e.g., ³H-spiperone for D₂ dopamine receptors). Dilute in assay buffer to a concentration at or below its Kₑ.
-
Test Compound: Prepare a dilution series of this compound as described in Protocol 1.
-
Non-Specific Binding (NSB) Control: Use a high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM haloperidol for D₂).
-
-
Assay Procedure:
-
In a 96-well plate, combine:
-
25 µL of test compound, vehicle, or NSB control.
-
25 µL of radioligand.
-
50 µL of receptor membranes.
-
-
Incubate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer.
-
-
Detection and Analysis:
-
Dry the filter mat, place it in a scintillation vial with a cocktail, and count using a scintillation counter.
-
Calculate the percent displacement: 100 * (1 - [(Sample cpm - NSB cpm) / (Total Binding cpm - NSB cpm)]).
-
A significant displacement (typically >50% at 10 µM) flags a "hit" that requires further investigation with a full dose-response curve to determine the Kᵢ (inhibitory constant).
-
Interpreting the Data: Building the Profile
The results from these screening tiers must be synthesized to form a coherent cross-reactivity profile.
-
Primary Target(s): Hits from Tier 1 with the lowest IC₅₀ or Kᵢ values, confirmed by orthogonal assays in Tier 2, are considered potential primary targets.
-
Secondary/Off-Targets: Hits with significantly lower potency (e.g., 10-100 fold higher IC₅₀) are classified as off-targets. These are critical for predicting potential side effects.
-
Selectivity Index: For a confirmed primary target (Target A) and a significant off-target (Target B), the selectivity index is calculated as (IC₅₀ for Target B) / (IC₅₀ for Target A). A higher index indicates greater selectivity.
-
No-Hit Scenario: If no significant hits are identified, it may indicate the compound acts on a target class not included in the panels or has low potency. In such cases, broader phenotypic screening may be required to uncover its biological activity.
Conclusion
Characterizing the cross-reactivity of a novel compound like this compound is a systematic, multi-tiered process. It demands rigorous experimental design and a commitment to orthogonal validation. By beginning with broad screening panels, such as those for kinases and GPCRs, and following up significant hits with detailed dose-response and functional studies, researchers can build a reliable and comprehensive selectivity profile. This data-driven approach, grounded in established pharmacological principles, is the only trustworthy way to understand the true biological activity of a novel chemical entity and to rationally guide its future development.
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A Comparative Guide to the Structure-Activity Relationship of Fluorophenyl Pyrazole Derivatives
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of fluorophenyl pyrazole derivatives, focusing on their diverse applications as both insecticidal agents and potential therapeutics in oncology. We will explore the nuanced effects of structural modifications on their biological activity, supported by experimental data and established protocols. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and agrochemical development.
Part 1: The Fluorophenyl Pyrazole Scaffold: Core Principles of Bioactivity
The pyrazole ring system is a privileged scaffold in medicinal and agricultural chemistry due to its versatile biological activities. When combined with a fluorophenyl substituent, the resulting derivatives exhibit enhanced properties, making them a subject of intense research.
The Pyrazole Core: A Versatile Pharmacophore
The 1,5-diarylpyrazole scaffold is a key structure in many biologically active compounds. Its derivatives are known to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. The arrangement of nitrogen atoms in the pyrazole ring allows for specific hydrogen bonding interactions with biological targets, a crucial factor in its function as a pharmacophore.
The Impact of Fluorine Substitution
The introduction of fluorine atoms onto the phenyl ring is a common strategy in drug design to modulate a molecule's physicochemical properties. Fluorine's high electronegativity can significantly alter the electronic nature of the aromatic ring, influencing pKa and the potential for hydrogen bonding. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound.
Key Structural Features for Activity
The biological activity of fluorophenyl pyrazole derivatives can be finely tuned by modifying various positions on the scaffold. The general structure consists of a central pyrazole ring, an N-1 substituted phenyl ring, and a C-5 substituted phenyl ring. The nature and position of substituents on these rings are critical determinants of the compound's interaction with its biological target.
Caption: General scaffold of fluorophenyl pyrazole derivatives highlighting key modification sites.
Part 2: Comparative SAR Analysis Against Key Biological Targets
The versatility of the fluorophenyl pyrazole scaffold is evident in its ability to be tailored for different biological targets, leading to distinct applications in agriculture and medicine.
Application in Insecticides: GABA Receptor Antagonists
A prominent class of insecticides, including the well-known compound Fipronil, is based on the fluorophenyl pyrazole structure. These compounds act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects, leading to central nervous system toxicity and death.
Mechanism of Action: Fipronil and related compounds bind to the chloride channel within the GABA receptor complex, blocking the inhibitory signal of GABA. This disruption of normal nerve function results in hyperexcitation and is ultimately lethal to the insect.
SAR Analysis:
-
N-1 Phenyl Ring: The presence of electron-withdrawing groups, such as a trifluoromethyl (-CF3) or cyano (-CN) group, is often crucial for high insecticidal activity.
-
C-3 and C-5 Positions: Modifications at these positions of the pyrazole ring can influence the compound's selectivity for insect versus mammalian GABA receptors.
-
Fluorophenyl Group: The position of fluorine atoms on the phenyl ring can impact the molecule's binding affinity and overall efficacy.
Comparative Data: Insecticidal Activity of Fipronil and Analogues
| Compound | N-1 Phenyl Substituent | C-3 Substituent | C-5 Substituent | LD50 (ng/g, housefly) |
| Fipronil | 2,6-dichloro-4-trifluoromethyl | -CN | -S(O)CF3 | 24 |
| Analogue A | 2,6-dichloro-4-trifluoromethyl | -H | -S(O)CF3 | >1000 |
| Analogue B | 2,6-dichloro-4-trifluoromethyl | -CN | -SCF3 | 50 |
Experimental Protocol: Insect GABA Receptor Binding Assay
This protocol outlines a method to assess the binding affinity of novel fluorophenyl pyrazole derivatives to insect GABA receptors.
-
Membrane Preparation: Homogenize insect heads (e.g., from Drosophila melanogaster) in a buffered solution and centrifuge to isolate the cell membrane fraction containing the GABA receptors.
-
Radioligand Binding: Incubate the membrane preparation with a known radiolabeled ligand that binds to the GABA receptor (e.g., [3H]EBOB) and varying concentrations of the test compound.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). A lower IC50 value indicates a higher binding affinity.
Caption: Workflow for an insect GABA receptor binding assay.
Application in Oncology: Kinase Inhibitors
The fluorophenyl pyrazole scaffold has also been explored for its potential as an anticancer agent, particularly as an inhibitor of various protein kinases that are often dysregulated in cancer.
Mechanism of Action: Many fluorophenyl pyrazole derivatives are designed to target the ATP-binding site of specific kinases. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation and survival. For instance, some derivatives have shown inhibitory activity against kinases like BRAF, a key protein in the MAPK/ERK signaling pathway.
SAR Analysis:
-
N-1 and C-5 Phenyl Rings: The substitution pattern on these rings is critical for achieving high affinity and selectivity for the target kinase. The presence and position of fluorine atoms can influence interactions with specific amino acid residues in the ATP-binding pocket.
-
C-3 and C-4 Positions: These positions on the pyrazole ring can be modified to improve solubility, cell permeability, and other pharmacokinetic properties.
-
Linker Groups: The introduction of linker groups between the pyrazole core and the phenyl rings can provide conformational flexibility, allowing for optimal binding to the target.
Comparative Data: Anticancer Activity of Pyrazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| Derivative X | BRAF V600E | 15 | A375 (Melanoma) | 0.1 |
| Derivative Y | c-Met | 25 | HT-29 (Colon) | 0.5 |
| Derivative Z | VEGFR2 | 50 | HUVEC | 1.2 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against a specific kinase.
-
Assay Setup: In a microplate, combine the purified target kinase, a suitable substrate (e.g., a peptide that can be phosphorylated), and ATP.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Kinase Reaction: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibodies that specifically recognize the phosphorylated substrate or by measuring the depletion of ATP.
-
Data Analysis: Calculate the concentration of the compound that inhibits 50% of the kinase activity (IC50).
Caption: Simplified diagram of kinase inhibition by a fluorophenyl pyrazole derivative.
Part 3: Synthetic Strategies and Future Perspectives
General Synthetic Routes
The synthesis of fluorophenyl pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The specific substituents on the starting materials determine the final structure of the pyrazole derivative. Subsequent modifications can be made to the pyrazole ring or the phenyl substituents to generate a library of compounds for SAR studies.
Future Directions
The development of fluorophenyl pyrazole derivatives continues to be an active area of research. Future efforts are likely to focus on:
-
Improving Selectivity: Designing compounds with higher selectivity for their intended target to minimize off-target effects and toxicity.
-
Overcoming Resistance: Developing new derivatives that are effective against resistant strains of insects or drug-resistant cancer cells.
-
Multi-Target Agents: Exploring the potential of these compounds to inhibit multiple targets simultaneously, which could be advantageous in treating complex diseases like cancer.
-
Computational Design: Utilizing computational modeling and machine learning to predict the activity of novel derivatives and guide their synthesis, accelerating the discovery process.
Conclusion
The fluorophenyl pyrazole scaffold is a remarkable example of a versatile chemical structure with significant applications in both agriculture and medicine. The structure-activity relationships of these derivatives are complex, with small structural modifications leading to profound changes in biological activity and target selectivity. A deep understanding of these SAR principles is essential for the rational design of new and improved insecticides and therapeutic agents. Continued research in this area holds great promise for addressing critical challenges in pest control and human health.
References
-
Title: A review on the synthesis of pyrazole derivatives and their biological activities. Source: Bioorganic & Medicinal Chemistry. URL: [Link]
-
Title: Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing an Oxime Ether Group. Source: Journal of Agricultural and Food Chemistry. URL: [Link]
-
Title: The versatile pyrazole nucleus: A journey from past to present. Source: European Journal of Medicinal Chemistry. URL: [Link]
-
Title: Fipronil: a review of its neurotoxicology and applied aspects. Source: Toxicology. URL: [Link]
-
Title: Discovery of Novel 1,5-Diarylpyrazole Derivatives as Potent and Orally Bioavailable BRAFV600E Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]
comparative analysis of fluorinated vs non-fluorinated pyrazole bioactivity
A Senior Application Scientist's Guide to Understanding and Harnessing the Power of Fluorination in Pyrazole-Based Drug Discovery
Introduction: The Pyrazole Scaffold and the Strategic Role of Fluorine
The pyrazole ring system is a cornerstone in medicinal chemistry and agrochemical research, forming the structural core of numerous bioactive compounds.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a versatile scaffold for designing molecules with a wide array of pharmacological properties, including anti-inflammatory, anticancer, antifungal, and neuroprotective activities.[3][4] The inherent versatility of the pyrazole nucleus allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties.
In the quest for enhanced bioactivity and improved pharmacokinetic profiles, the strategic incorporation of fluorine atoms into drug candidates has become a paramount strategy in modern drug discovery.[5] Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the acidity, basicity, and metabolic stability of a compound.[6] This guide provides a comparative analysis of fluorinated versus non-fluorinated pyrazole bioactivity, offering insights into the rationale behind fluorination and providing experimental data to support these claims.
The Impact of Fluorination on Pyrazole Bioactivity: A Head-to-Head Perspective
The decision to introduce fluorine into a pyrazole scaffold is a deliberate one, driven by the desire to modulate its biological activity. The effects of fluorination are multifaceted and can manifest as increased potency, enhanced selectivity, and improved metabolic stability.
Enhancing Potency and Efficacy
Fluorine's strong electron-withdrawing properties can significantly influence the electronic environment of the pyrazole ring and its substituents. This can lead to more favorable interactions with biological targets, resulting in increased potency. For instance, the introduction of a fluorine atom can enhance hydrogen bonding capabilities or create new, favorable electrostatic interactions within a protein's active site.
A compelling example of this is seen in the development of anti-inflammatory agents. In a study comparing a fluorinated pyrazole hydrazone with its non-fluorinated counterpart, the fluorinated compound exhibited superior inhibition of bovine serum albumin denaturation, a key indicator of anti-inflammatory potential. This suggests that the fluorine substitution enhances the molecule's ability to mitigate inflammatory processes.
Similarly, in the realm of neurodegenerative diseases, fluorinated pyrazoles have shown promise as selective butyrylcholinesterase (BuChE) inhibitors for the potential treatment of Alzheimer's disease. Molecular docking studies have revealed that the fluorosulfate group in these pyrazoles increases binding affinity to the enzyme through π-sulfur interactions.
Improving Metabolic Stability and Pharmacokinetics
One of the most significant advantages of fluorination is its ability to block metabolic oxidation. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes such as cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic stability of the compound can be dramatically increased, leading to a longer half-life and improved oral bioavailability.[6]
This "metabolic switching" strategy is a cornerstone of modern medicinal chemistry. For pyrazole-based drugs, fluorination can prevent unwanted metabolism of the pyrazole ring or its substituents, ensuring that the active compound remains in circulation for a longer period, thereby enhancing its therapeutic effect.
Comparative Bioactivity Data: Fluorinated vs. Non-Fluorinated Pyrazoles
The following tables summarize the available quantitative data comparing the bioactivity of fluorinated and non-fluorinated pyrazole derivatives across various therapeutic areas. It is important to note that direct head-to-head comparisons in the same study are not always available; therefore, data from different studies are presented to illustrate the general trends observed with fluorination.
Table 1: Comparative Anti-inflammatory Activity
| Compound Type | Assay | Endpoint | Result | Reference |
| Non-Fluorinated Pyrazole | Carrageenan-induced paw edema | % Inhibition | Varies | [7] |
| Fluorinated Pyrazole Chalcone | Carrageanan-induced paw edema | % Inhibition | Enhanced activity | |
| Non-Fluorinated Pyrazole Hydrazone | BSA Denaturation Assay | % Inhibition | Concentration-dependent | |
| Fluorinated Pyrazole Hydrazone | BSA Denaturation Assay | % Inhibition | Higher than non-fluorinated analog |
Table 2: Comparative Antifungal Activity
| Compound Type | Fungal Strain | Endpoint | Result (Inhibition %) | Reference |
| Fluorinated Pyrazole Aldehyde (H9) | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 43.07% | [8] |
| Fluorinated Pyrazole Aldehyde (H9) | Fusarium culmorum | Mycelial Growth Inhibition | 46.75% | [8] |
| Fluorinated Pyrazole Aldehyde (H7) | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 42.23% | [8] |
| Fluorinated Pyrazole Aldehyde (H2) | Fusarium culmorum | Mycelial Growth Inhibition | 38.62% | [8] |
Note: Direct non-fluorinated pyrazole aldehyde analogs were not tested in this specific study, but the data highlights the antifungal potential of fluorinated derivatives.
Table 3: Comparative Anticancer Activity
| Compound Type | Cell Line | Endpoint | Result (GI50 µM) | Reference |
| Non-Fluorinated Pyrazole (5b) | K562 (Leukemia) | Growth Inhibition | 0.021 | [1] |
| Non-Fluorinated Pyrazole (5b) | A549 (Lung Cancer) | Growth Inhibition | 0.69 | [1] |
| Non-Fluorinated Pyrazole (5e) | K562 (Leukemia) | Growth Inhibition | Potent | [1] |
| Non-Fluorinated Pyrazole (5e) | MCF-7 (Breast Cancer) | Growth Inhibition | Potent | [1] |
| Fluorinated Pyrazole Derivatives | Various Cancer Cell Lines | LogGI50 | Up to -5.75 |
Note: The data for non-fluorinated pyrazoles shows high potency. The fluorinated pyrazole data, from a different study, also indicates significant anticancer activity, suggesting that both classes of compounds are promising in this therapeutic area.
Experimental Protocols for Bioactivity Assessment
To ensure the scientific integrity and reproducibility of bioactivity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the bioactivity of pyrazole derivatives.
Protocol 1: In Vitro Anti-inflammatory Activity - Bovine Serum Albumin (BSA) Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v in Tris buffer saline, pH 6.8)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.5 mL of BSA solution and 0.45 mL of PBS.
-
Add 0.05 mL of the test compound solution at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
A control group is prepared without the test compound.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 57°C for 3 minutes.
-
Cool the mixtures and measure the absorbance at 416 nm using a spectrophotometer.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Protocol 2: In Vitro Antifungal Activity - Mycelial Growth Inhibition Assay
This method evaluates the efficacy of compounds in inhibiting the growth of pathogenic fungi.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Pure cultures of test fungi (e.g., Sclerotinia sclerotiorum, Fusarium culmorum)
-
Test compounds (dissolved in a suitable solvent, e.g., acetone)
-
Sterile Petri dishes
-
Cork borer
Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
Incorporate the test compound at desired concentrations into the molten PDA medium.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each Petri dish with a 5 mm mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture.
-
A control set is prepared with the solvent but without the test compound.
-
Incubate the plates at a suitable temperature (e.g., 25 ± 2°C) for a specified period (e.g., 7 days).
-
Measure the radial growth of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [ (dc - dt) / dc ] x 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
Visualizing the Impact of Fluorination: Mechanistic Insights
To better understand the underlying principles of how fluorination enhances bioactivity, we can visualize the molecular interactions and experimental workflows.
Diagram 1: General Experimental Workflow for Bioactivity Screening
Caption: A conceptual diagram illustrating how fluorination can enhance binding interactions.
Conclusion and Future Directions
The evidence strongly suggests that the strategic fluorination of pyrazole scaffolds is a highly effective strategy for enhancing their bioactivity. By leveraging the unique properties of fluorine, medicinal chemists can design more potent, selective, and metabolically stable drug candidates. The comparative analysis presented in this guide highlights the tangible benefits of this approach across various therapeutic areas.
Future research should focus on conducting more direct, head-to-head comparative studies of fluorinated and non-fluorinated pyrazole analogues to provide a clearer quantitative understanding of the "fluorine effect." Furthermore, advanced computational studies, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can provide deeper insights into the specific molecular interactions that are enhanced by fluorination. By combining empirical data with in silico predictions, the rational design of next-generation pyrazole-based therapeutics can be significantly accelerated.
References
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Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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IC 50 mean values (μM) of selected fluorinated analogs after 24 h... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. (n.d.). Mayo Clinic. Retrieved January 19, 2026, from [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Structures of analysed antifungal agents, fluorinated pyrazole... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of new pyrazole derivatives and their anticancer evaluation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Fluorinated Pyrazoles: From Synthesis to Applications. (2021). PubMed. Retrieved January 19, 2026, from [Link]
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(PDF) Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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New Fluorinated Chalcone and Pyrazolines Analogues: Synthesis, Docking and Molecular Dynamic Studies as Anticancer Agents. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
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Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. (n.d.). University of North Florida. Retrieved January 19, 2026, from [Link]
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Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Preliminary antifungal activity versus pyrazole derivatives 2-16. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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ic50 values compared: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 19, 2026, from [Link]
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Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Navigating the Labyrinth of In Vitro Assay Validation: A Comparative Guide for 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of drug discovery, the rigorous validation of in vitro assays stands as a critical checkpoint, ensuring the reliability and reproducibility of data that underpins pivotal decisions. This guide offers a comprehensive walkthrough of the validation process for in vitro assays tailored to a novel pyrazole derivative, 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole. Drawing upon established principles of assay validation and the known biological activities of the pyrazole chemical class, we present a detailed protocol for a primary cytotoxicity assay and compare it with two alternative methodologies, providing the experimental data and rationale necessary for informed assay selection and implementation.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
Pyrazole derivatives are a well-established class of heterocyclic compounds that have yielded a multitude of clinically significant drugs with diverse therapeutic applications.[1] Their versatile chemical nature allows for a wide range of structural modifications, leading to compounds with anti-inflammatory, anticancer, antimicrobial, and insecticidal properties.[2][3] Given the broad spectrum of biological activities associated with the pyrazole core, any novel derivative, such as this compound, warrants a thorough investigation of its potential pharmacological effects. The initial step in this endeavor is the selection and validation of appropriate in vitro screening assays to elucidate its primary mechanism of action.
Primary Assay Validation: Cell Viability MTT Assay
Considering that many pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, a cell viability assay is a logical and robust choice for the primary screening of this compound.[2][3] Among the various cytotoxicity assays available, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method that is straightforward, cost-effective, and amenable to high-throughput screening.[4]
The underlying principle of the MTT assay is the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow for MTT Assay Validation
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Validation Protocol for the MTT Assay
This protocol is designed to validate the MTT assay for assessing the cytotoxicity of this compound on a human cancer cell line (e.g., HeLa).
1. Cell Culture and Seeding:
- Culture HeLa cells in appropriate media and conditions.
- Trypsinize and count the cells.
- Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform a serial dilution to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
- Remove the culture medium from the wells and add 100 µL of fresh medium containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.
3. Incubation:
- Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
4. MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
- Incubate overnight at 37°C to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability of the assay to measure the analyte of interest in the presence of other components. | The assay should show a dose-dependent decrease in cell viability with the test compound, while the vehicle control should have minimal effect. |
| Linearity & Range | The range of analyte concentrations over which the assay is accurate, precise, and linear. | A clear dose-response curve should be obtained, with the IC50 value falling within the tested concentration range. R² value of the curve should be ≥ 0.98. |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within 15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than 20%. |
| Precision (Intra- and Inter-assay) | The degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% for QC samples and 20% for the LLOQ. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | Consistent results should be obtained with minor variations in incubation time, cell seeding density, and MTT concentration. |
Comparative Analysis of Alternative Assays
While the MTT assay provides a robust measure of overall cell viability, it does not elucidate the specific mechanism of action. Therefore, it is prudent to consider alternative or secondary assays to gain deeper insights into the compound's biological activity.
Alternative Assay 1: Kinase Inhibition Assay
Given that many pyrazole derivatives are known to be kinase inhibitors, an in vitro kinase inhibition assay is a highly relevant alternative.[5][6] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Rationale: This assay directly measures the ability of this compound to inhibit the activity of a specific kinase (e.g., a kinase known to be overexpressed in certain cancers, such as AKT).
Methodology: A common format for kinase inhibition assays is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. The less ATP consumed, the greater the inhibition.
Advantages:
-
Provides direct evidence of target engagement.
-
Highly sensitive and suitable for high-throughput screening.
-
Can be used to determine the potency (IC50) and selectivity of the compound against a panel of kinases.
Disadvantages:
-
Requires purified recombinant enzymes, which can be expensive.
-
Does not provide information about cellular permeability or off-target effects in a cellular context.
Alternative Assay 2: COX-2 Inhibition Assay
The structural similarity of pyrazoles to known COX-2 inhibitors like Celecoxib makes a COX-2 inhibition assay another compelling alternative.[7][8][9][10] COX-2 is an enzyme that is often upregulated in inflammatory conditions and various cancers.
Rationale: This assay determines if this compound can selectively inhibit the COX-2 enzyme, suggesting a potential anti-inflammatory or anticancer mechanism.
Methodology: A common method is a fluorometric assay that measures the peroxidase activity of the COX enzyme. Inhibition of the enzyme results in a decrease in the fluorescent signal.[11]
Advantages:
-
Directly assesses a well-validated therapeutic target.
-
Can determine the selectivity of the compound for COX-2 over the constitutively expressed COX-1 isoform, which is important for predicting potential side effects.
Disadvantages:
-
May not be the primary mechanism of action for all pyrazole derivatives.
-
Requires a specific assay kit or purified enzymes.
Visualizing the Assay Workflows
Caption: Comparison of Primary and Alternative Assay Approaches.
Summary of Assay Performance Comparison
| Feature | MTT Cytotoxicity Assay | Kinase Inhibition Assay | COX-2 Inhibition Assay |
| Principle | Measures metabolic activity of viable cells. | Measures the inhibition of a specific kinase. | Measures the inhibition of the COX-2 enzyme. |
| Assay Type | Cell-based | Biochemical | Biochemical |
| Primary Readout | Absorbance (colorimetric) | Luminescence or Fluorescence | Fluorescence or Colorimetric |
| Key Information | Overall cytotoxicity (IC50) | Target-specific inhibition (IC50), selectivity | Target-specific inhibition (IC50), selectivity |
| Throughput | High | High | High |
| Cost | Low | Moderate to High | Moderate |
| Competitor Compound | Doxorubicin (general cytotoxic agent) | Staurosporine (broad-spectrum kinase inhibitor) | Celecoxib (selective COX-2 inhibitor) |
Conclusion: A Multi-faceted Approach to In Vitro Validation
The validation of in vitro assays is a cornerstone of preclinical drug discovery, providing the foundational data that guides further development. For a novel compound like this compound, a strategic and multi-pronged approach to assay validation is paramount. This guide has detailed the validation of a primary MTT cytotoxicity assay, a logical starting point based on the known activities of the pyrazole class.
However, a comprehensive understanding of a compound's biological profile necessitates the exploration of alternative, more mechanistic assays. The comparative analysis of a kinase inhibition assay and a COX-2 inhibition assay highlights the importance of considering multiple potential targets. By employing a primary screening assay to identify general activity and then utilizing more specific secondary assays to elucidate the mechanism of action, researchers can build a robust and reliable data package to confidently advance promising compounds through the drug discovery pipeline.
References
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A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. [Link]
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Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC. [Link]
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Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][2]triazolo[3,4-b][1][2]thiadiazole in HepG2 cell lines. ResearchGate. [Link]
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Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC. [Link]
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Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing. [Link]
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Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). ResearchGate. [Link]
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In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]
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Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. AACR Journals. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
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Recent progress in assays for GPCR drug discovery. Physiological Reviews. [Link]
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GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. PMC. [Link]
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A Senior Application Scientist's Guide to Kinase Inhibitor Profiling: Benchmarking 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[2][3] This structural similarity presents a formidable challenge: designing inhibitors that are not only potent against their intended target but also highly selective across the entire kinome.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational drugs.[4][5] Its versatile chemistry allows for substitutions that can be tailored to interact with specific kinase active sites. This guide focuses on a novel pyrazole-containing compound, 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole , and provides a comprehensive framework for its systematic evaluation against a broad panel of kinases.
This document is designed for drug discovery researchers and scientists. It moves beyond a simple protocol, delving into the rationale behind experimental design, data interpretation, and the strategic workflow required to transform raw screening data into actionable insights about a compound's selectivity and therapeutic potential. Poor selectivity can lead to off-target toxicities, while multi-kinase inhibition, if understood and controlled, can offer therapeutic advantages.[6] Therefore, comprehensive and early profiling is not just a recommendation; it is a necessity.
Part 1: The Strategic Approach to Kinase Profiling
The goal of benchmarking is twofold: to identify the primary kinase targets of a novel compound and to understand its off-target inhibition profile. A tiered approach is the most efficient and cost-effective strategy.[7]
-
Primary Broad-Panel Screening: An initial screen of the compound at a single, relatively high concentration (e.g., 1-10 µM) against the largest commercially available kinase panel (often covering >400 kinases).[8][9] This acts as a wide net to identify any potential interactions.
-
Dose-Response (IC₅₀) Determination: For any kinases showing significant inhibition (e.g., >70%) in the primary screen, a full 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This quantifies the compound's potency against each identified "hit."
-
Selectivity Analysis: The IC₅₀ data is then used to quantify the compound's selectivity. This can be visualized using dendrograms and calculated using metrics like the Selectivity Score (S-score), which provides a quantitative measure of promiscuity.[6][10]
This strategic workflow is visualized in the diagram below.
Caption: Kinase inhibitor benchmarking workflow from compound preparation to data analysis.
Part 2: Detailed Experimental Methodology
The following protocol outlines a robust method for kinase profiling using the widely adopted ADP-Glo™ Luminescence Assay platform. This technology is universal for any kinase and measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1] It is highly sensitive, scalable, and less prone to compound interference than fluorescence-based methods.[11]
Protocol: Two-Step Kinase Profiling using ADP-Glo™
Objective: To determine the inhibitory profile and potency of this compound.
Materials:
-
Test Compound: this compound
-
Control Inhibitor: Staurosporine (promiscuous control)
-
Kinase Panel: Commercially sourced (e.g., Eurofins, Reaction Biology, Promega)[1][9][12]
-
ADP-Glo™ Kinase Assay Kit (Promega)[1]
-
Kinase-specific substrates and cofactors (as recommended by panel provider)
-
Assay Plates: White, 384-well, low-volume, flat-bottom (e.g., Corning #3572)
-
Multichannel pipettes, acoustic dispenser (optional)
-
Plate reader with luminescence detection capabilities
Step 1: Primary Screening (Single-Dose Inhibition)
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a 400 µM intermediate plate by diluting the stock in kinase buffer. This will yield a 10 µM final concentration in the assay.
-
Reaction Setup: In each well of a 384-well plate, add 2.5 µL of the kinase/substrate mixture provided by the screening service.
-
Compound Addition: Add 0.125 µL of the 400 µM compound solution to the assay wells. For controls, add 0.125 µL of DMSO (100% activity) and Staurosporine (0% activity).
-
Initiate Kinase Reaction: Add 2.5 µL of 100 µM ATP solution to each well to start the reaction. The final volume is 5.125 µL.
-
Causality Note: The ATP concentration is critical. Many services run assays at or near the Kₘ for ATP for each kinase.[6] This ensures that the resulting IC₅₀ values reflect the intrinsic affinities of the inhibitor and are comparable across different kinases.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO and Staurosporine controls: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_Stauro) / (Lumi_DMSO - Lumi_Stauro))
Step 2: IC₅₀ Determination (Dose-Response)
-
Identify Hits: From the primary screen, identify all kinases inhibited by >70%.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a 10 mM stock. This creates a concentration range to bracket the expected IC₅₀.
-
Assay Execution: Repeat the kinase assay protocol as described in Step 1, but instead of a single concentration, add the full dilution series of the compound to the respective wells for each "hit" kinase.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part 3: Data Presentation and Interpretation
Objective data presentation is key to comparing inhibitor profiles. All quantitative data should be summarized in clear, structured tables.
Hypothetical Primary Screening Results
The table below shows simulated results from a primary screen of this compound at 10 µM against a selection of kinases.
| Kinase Target | Kinase Family | % Inhibition at 10 µM | Hit? ( >70%) |
| MAPK1/ERK2 | CMGC | 98% | Yes |
| MAPK3/ERK1 | CMGC | 95% | Yes |
| CDK2/CycA | CMGC | 25% | No |
| GSK3β | CMGC | 81% | Yes |
| AKT1 | AGC | 15% | No |
| PKA | AGC | 5% | No |
| SRC | TK | 75% | Yes |
| ABL1 | TK | 40% | No |
| EGFR | TK | 12% | No |
| p38α/MAPK14 | CMGC | 92% | Yes |
Comparative IC₅₀ Data
Based on the primary screen, IC₅₀ values were determined for the identified hits. The data is compared against Staurosporine, a known promiscuous inhibitor.
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| MAPK1/ERK2 | 85 | 6.5 |
| MAPK3/ERK1 | 110 | 7.2 |
| GSK3β | 450 | 15.0 |
| SRC | 1,200 | 2.1 |
| p38α/MAPK14 | 250 | 9.8 |
Interpreting the Results and Quantifying Selectivity
The data suggests that this compound is a potent inhibitor of the MAPK/ERK pathway, with secondary activity against other CMGC family kinases like GSK3β and p38α. The activity against the tyrosine kinase SRC is significantly weaker.
To quantify this, we can calculate a Selectivity Score (S-score) . A common metric is S(1 µM), which is the number of kinases inhibited with an IC₅₀ < 1 µM divided by the total number of kinases tested.[6][10]
-
Assuming a 400-kinase panel was tested:
-
This compound: Hits with IC₅₀ < 1000 nM are MAPK1, MAPK3, GSK3β, and p38α. (SRC is >1000 nM).
-
S(1 µM) = 4 / 400 = 0.01
-
-
A lower S-score indicates higher selectivity. A score of 0.01 suggests a highly selective compound.[7] This contrasts sharply with a promiscuous inhibitor like Staurosporine, which would have a much higher S-score.
This selectivity profile suggests the compound could be a valuable tool for probing the MAPK signaling pathway. The MAPK/ERK cascade is a central pathway in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[13]
Caption: Hypothetical mechanism of action within the MAPK/ERK signaling pathway.
Conclusion and Future Directions
The systematic benchmarking of This compound reveals it to be a potent and highly selective inhibitor of the ERK1/2 kinases. The quantitative data from broad-panel screening and subsequent IC₅₀ determination provides a clear picture of its activity profile, distinguishing it from promiscuous inhibitors.
The crucial next step is to validate these biochemical findings in a cellular context.[6] This involves:
-
Cellular Target Engagement Assays: Using techniques like Western blotting to measure the phosphorylation of ERK's downstream substrates (e.g., p90RSK) in treated cells.
-
Phenotypic Assays: Assessing the compound's effect on cancer cell line proliferation, particularly those with known mutations in the RAS/RAF/MEK pathway.
-
Further Selectivity Profiling: Investigating potential off-targets like GSK3β and p38α in cellular models to understand the functional consequences of their inhibition at higher concentrations.
This guide provides a foundational workflow for characterizing novel kinase inhibitors. By combining robust biochemical assays with rigorous data analysis, researchers can confidently identify promising lead candidates and make informed decisions in the complex landscape of drug discovery.
References
-
Bamborough, P., & Drewry, D. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 56(19), 7451-7468. [Link]
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Uitdehaag, J. C., Verkaar, F., & van der Wijk, T. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 171(16), 3747-3757. [Link]
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Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs Website. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology Website. [Link]
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Hu, G., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1623-1630. [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Website. [Link]
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Cohen, P. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Bioscience, 19(2), 261-291. [Link]
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Cambridge Bioscience. (n.d.). Kinase inhibitor screening libraries. Cambridge Bioscience Website. [Link]
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ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience Website. [Link]
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Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery Website. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Website. [Link]
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Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]
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PamGene. (2021). Kinase activity profiling - Our kinase activity assay explained. YouTube. [Link]
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PubChem. (n.d.). 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one. PubChem Database. [Link]
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Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. [Link]
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Wang, X., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(18), 3364. [Link]
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Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(2), 324-342. [Link]
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Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2412-2423. [Link]
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- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
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A Framework for Assessing the Selectivity of a Novel Pyrazole Compound: A Hypothetical Case Study of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
As a Senior Application Scientist, I must first address a critical point regarding the requested topic. My comprehensive search for experimental data on the biological selectivity of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole has revealed that this compound is primarily documented as a chemical intermediate for synthesis. There is no publicly available research in peer-reviewed journals or established databases that characterizes its biological targets or selectivity profile.
Therefore, a direct comparison guide based on existing experimental data cannot be compiled.
However, this presents a valuable opportunity to outline a robust, scientifically rigorous framework for how one would determine and assess the selectivity of a novel compound like this compound from first principles. This guide will serve as a comprehensive experimental plan for researchers and drug development professionals tasked with characterizing a new chemical entity.
We will proceed with a hypothetical investigation, treating this compound as a novel hit compound from a high-throughput screen. This guide will detail the necessary experiments, explain the scientific rationale behind each step, and provide protocols and data visualization templates.
Introduction: The Critical Role of Selectivity in Drug Discovery
In the journey from a chemical hit to a viable drug candidate, selectivity is a paramount attribute. A selective compound preferentially interacts with its intended biological target over other molecules in the complex cellular environment. Poor selectivity can lead to off-target effects, resulting in toxicity and unforeseen side effects, which are major causes of clinical trial failures.
The subject of our hypothetical study, this compound, belongs to the pyrazole class of compounds. Pyrazoles are privileged scaffolds in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. Given this promiscuous potential, a rigorous and multi-faceted assessment of selectivity is not just recommended; it is essential.
This guide outlines a phased, data-driven approach to comprehensively profile the selectivity of this compound. We will progress from broad, in vitro screening to more physiologically relevant cell-based assays, generating a complete picture of its interaction landscape.
Phase 1: Initial Target Identification and Broad-Spectrum Kinase Profiling
The first step is to understand the primary target(s) of our compound and to get a broad view of its potential interactions across a major target class. Given the pyrazole scaffold, the kinome is the most logical starting point.
Experimental Objective: To identify the primary kinase target(s) and assess the selectivity of this compound against a large panel of human kinases.
Methodology: In Vitro Kinase Profiling
We will utilize a well-established commercial service, such as the KINOMEscan™ platform (DiscoverX) or a similar offering. These platforms typically employ a binding assay format, which measures the ability of a compound to displace a ligand from the kinase active site. This approach is independent of ATP concentration and provides a direct measure of binding affinity (expressed as Kd or % inhibition at a given concentration).
Experimental Protocol: Broad-Spectrum Kinase Binding Assay
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Perform an initial screen at a high concentration (e.g., 10 µM) to identify all potential interactions.
-
Kinase Panel: Screen against a panel of over 400 human kinases, covering all major branches of the kinome tree.
-
Data Analysis: The primary output will be the percent inhibition (%Inh) for each kinase. A common threshold for a significant "hit" is >90% inhibition.
-
Follow-up: For all identified hits, perform a dose-response experiment to determine the dissociation constant (Kd) for each interaction.
Data Presentation: Summarizing Kinase Selectivity
The results should be summarized in a table and visualized using a kinome tree diagram.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition @ 10 µM | Kd (nM) | Kinase Family |
| Primary Target X (PTK) | 99% | 15 | Tyrosine Kinase |
| Off-Target A (STK) | 95% | 250 | Serine/Threonine Kinase |
| Off-Target B (PTK) | 80% | 1,500 | Tyrosine Kinase |
| Off-Target C (STK) | 55% | >10,000 | Serine/Threonine Kinase |
| ... (other kinases) | <50% | Not Determined | ... |
Visualization: Mapping Interactions on the Kinome Tree
A visual representation of the kinase screen is highly impactful. Commercial services provide these diagrams, where hits are represented as circles on a phylogenetic tree of the human kinome. This allows for a rapid visual assessment of selectivity.
Phase 2: Orthogonal Validation and Cellular Target Engagement
An in vitro binding assay is a powerful tool, but it does not guarantee that the compound will engage its target within the complex environment of a living cell. Therefore, the next crucial step is to validate our in vitro hits in a cellular context.
Experimental Objective: To confirm that this compound engages its primary target(s) in intact cells and to assess its cellular selectivity.
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that measures the thermal stability of proteins in their native cellular environment. The principle is that a compound binding to its target protein will stabilize it, leading to an increase in the protein's melting temperature (Tm).
Experimental Workflow: CETSA®
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA®
-
Cell Line Selection: Choose a cell line that endogenously expresses the primary target (e.g., "Primary Target X").
-
Treatment: Treat cell cultures with a dose-range of this compound (e.g., 0.1 µM to 30 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest cells, lyse, and aliquot the lysate. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Separation: Centrifuge the samples to pellet the precipitated proteins.
-
Quantification: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein remaining by Western Blot or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melt curve. The shift in the midpoint of this curve (ΔTm) upon compound treatment indicates target engagement.
Data Presentation: Comparing In Vitro Affinity with Cellular Engagement
The results from CETSA® should be compared with the in vitro binding data to see if the affinity translates to cellular activity.
Table 2: Hypothetical Comparison of In Vitro and Cellular Data
| Target | In Vitro Kd (nM) | Cellular CETSA® ΔTm @ 10 µM (°C) | Cellular EC50 (µM) |
| Primary Target X | 15 | +5.2°C | 0.25 |
| Off-Target A | 250 | +1.5°C | 8.5 |
| Off-Target B | 1,500 | No significant shift | >30 |
A significant thermal shift for the primary target and a much smaller or non-existent shift for the off-targets would provide strong evidence of cellular selectivity.
Phase 3: Functional Assessment and Off-Target Profiling
The final phase is to determine if target engagement translates into a functional cellular response and to proactively screen for potential liabilities by testing against a panel of common off-targets.
Experimental Objective: To measure the functional consequence of target engagement and to identify potential safety liabilities.
Methodology 1: Target-Specific Functional Assay
The choice of assay depends on the function of "Primary Target X." For example, if it's a kinase involved in a phosphorylation cascade, a phospho-specific antibody-based assay would be appropriate.
Logical Flow: Functional Assay Design
Caption: Logic for a functional assay measuring downstream effects.
Methodology 2: Broad-Panel Safety Screening
It is crucial to screen the compound against a panel of targets known to be associated with adverse drug reactions. A standard safety panel, such as the one offered by Eurofins or CEREP, typically includes a range of GPCRs, ion channels, and transporters. A key target to always include is the hERG ion channel, as inhibition can lead to cardiac toxicity.
Table 3: Hypothetical Safety Panel Screening Results
| Target | Assay Type | % Inhibition @ 10 µM | Potential Liability |
| hERG (Ion Channel) | Radioligand Binding | <20% | Low |
| 5-HT2B (GPCR) | Radioligand Binding | <15% | Low |
| Dopamine Transporter | Radioligand Binding | <25% | Low |
| ... (40+ other targets) | ... | <50% | Low |
An absence of significant activity (<50% inhibition) in such a panel provides confidence in the compound's safety profile and further underscores its selectivity.
Conclusion: Synthesizing the Selectivity Profile
By systematically progressing through these three phases, we can build a comprehensive and robust selectivity profile for a novel compound like this compound.
-
Phase 1 would tell us that the compound binds tightly to its primary kinase target with a Kd of 15 nM, while showing significantly weaker affinity for a few other kinases.
-
Phase 2 would confirm this selectivity in a cellular context, demonstrating a robust thermal shift for the primary target and minimal to no shift for off-targets.
-
Phase 3 would demonstrate that this cellular engagement leads to a functional outcome (e.g., inhibition of a signaling pathway) and that the compound has a clean safety profile against a panel of liability targets.
Together, this hypothetical data would build a strong case for this compound as a potent and selective agent, worthy of further preclinical development. This structured, multi-assay approach ensures trustworthiness and scientific rigor in the assessment of compound selectivity, mitigating risks in the drug discovery pipeline.
References
The Art of Stability: A Comparative Guide to the Metabolic Fate of Pyrazole-Based Compounds
Introduction: The Pyrazole Scaffold - A Privileged Player in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold"—a molecular framework that consistently appears in successful drug candidates across a wide range of therapeutic areas.[1] From the anti-inflammatory blockbuster Celecoxib to a new generation of targeted kinase inhibitors for cancer therapy, the versatility of the pyrazole core is undeniable.[2][3][4] One of the key attributes contributing to this success is the inherent metabolic stability of the pyrazole ring, a feature that medicinal chemists often leverage to enhance the pharmacokinetic profiles of new chemical entities.[2][5]
This guide offers an in-depth comparison of the metabolic stability of pyrazole-based compounds. We will dissect the common metabolic pathways, explore the structure-activity relationships (SAR) that govern their stability, and provide detailed, field-proven protocols for assessing metabolic fate in vitro. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the metabolic properties of their pyrazole-containing drug candidates.
The Two Faces of Metabolism: Understanding Phase I and Phase II Pathways
The metabolic journey of a drug is primarily orchestrated by the liver and can be broadly categorized into two phases. Understanding these is crucial to interpreting stability data.
-
Phase I Metabolism: This phase involves the introduction or unmasking of functional groups (e.g., -OH, -NH2, -SH) on the drug molecule.[6] These reactions, primarily oxidation, reduction, and hydrolysis, are largely mediated by the cytochrome P450 (CYP) family of enzymes.[7] For pyrazole-based compounds, oxidation is a common metabolic route.
-
Phase II Metabolism: In this phase, the modified drug or its Phase I metabolite is conjugated with an endogenous molecule, such as glucuronic acid, sulfate, or glutathione. This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compound, facilitating its excretion from the body.[8]
A compound's susceptibility to these enzymatic processes defines its metabolic stability. High metabolic stability often translates to a longer half-life and greater systemic exposure, which are desirable properties for many drug candidates.[9]
Comparative Metabolic Stability: A Look at the Data
The metabolic stability of a pyrazole derivative is not solely dictated by the core ring but is profoundly influenced by the nature and position of its substituents. While a comprehensive league table is beyond the scope of a single guide, the following data, synthesized from various studies, illustrates key trends.
| Compound Class/Example | Key Structural Features | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Key Metabolic Pathways |
| Celecoxib | Diaryl-pyrazole with sulfonamide and trifluoromethyl groups | Human Liver Microsomes (HLM) | Moderate | Moderate | Oxidation of the tolyl methyl group to a hydroxymethyl and then a carboxylic acid metabolite (CYP2C9 mediated).[10][11] |
| Rimonabant Analogues | 1,5-diarylpyrazole | HLM | Variable | Variable | Prone to oxidation on aryl rings. Stability is highly dependent on substituent patterns.[12] |
| Generic Kinase Inhibitor Scaffold | N-alkylated pyrazole | HLM | Short | High | N-dealkylation and oxidation of alkyl chains are common metabolic liabilities.[3] |
| Fluorinated Pyrazole Analogue | Strategic placement of fluorine atoms | HLM | Long | Low | Fluorine can block metabolically labile sites ("metabolic soft spots"), significantly increasing stability by preventing C-H bond oxidation.[13][14] |
| N-Pyridinyl Pyrazole Analogue | Pyridine ring attached to a pyrazole nitrogen | HLM | Longer (than N-alkylated) | Lower (than N-alkylated) | The pyridine nitrogen can alter electronic properties and potentially reduce susceptibility to certain CYPs.[3] |
Table 1: Representative comparison of the in vitro metabolic stability of different classes of pyrazole-based compounds. Note: Specific values are highly dependent on the exact structure and experimental conditions.
Structure-Activity Relationships (SAR) for Metabolic Stability
The data highlights a critical principle: small structural modifications can lead to dramatic changes in metabolic stability.[15] Here are key SAR insights for pyrazole-based compounds:
-
Blocking Metabolic "Soft Spots": A primary strategy to enhance stability is to identify and block metabolically labile positions.[15] Aromatic rings and benzylic positions are often susceptible to CYP-mediated oxidation. The strategic introduction of a halogen, most commonly fluorine , can effectively shield these sites from metabolic attack due to the strength of the C-F bond.[13][14]
-
Modulating Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing lipophilicity by introducing polar groups or replacing a lipophilic arene with a more polar heterocycle (like replacing a benzene ring with a pyridine) can decrease metabolic clearance.[16]
-
N-Substitution on the Pyrazole Ring: The substituents on the pyrazole nitrogen atoms play a crucial role.
-
N-alkylation: Small alkyl groups can be susceptible to N-dealkylation.
-
N-arylation: Aryl groups can be targets for hydroxylation. Introducing electron-withdrawing groups on these aryl rings can sometimes decrease their susceptibility to oxidation.
-
-
Bioisosteric Replacement: Pyrazole itself can be used as a bioisostere for other groups, such as phenols or amides, to improve metabolic stability.[5][16][17] For instance, replacing a metabolically vulnerable phenol group with a pyrazole can block O-glucuronidation.[16]
Experimental Protocols for Assessing Metabolic Stability
To generate reliable and comparable data, standardized in vitro assays are essential. The two most common assays in early drug discovery are the microsomal stability assay and the hepatocyte stability assay.[6][18]
Liver Microsomal Stability Assay
This assay is a workhorse for assessing Phase I metabolism, particularly CYP-mediated pathways.[7] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[8]
Causality Behind the Protocol: The goal is to measure the rate of disappearance of the parent compound in the presence of metabolically active enzymes. The addition of NADPH is critical; it's the essential cofactor that provides the reducing equivalents for the CYP catalytic cycle.[8] Reactions are stopped at various time points by adding a cold organic solvent (like acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity. The amount of remaining compound is then quantified by LC-MS/MS.
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution or a stock of NADPH (e.g., 20 mM).
-
-
Incubation Mixture (per time point):
-
In a microcentrifuge tube, add phosphate buffer.
-
Add the liver microsome suspension to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately add the aliquot to a tube or well containing a cold 'stop solution' (e.g., acetonitrile with an internal standard). The volume ratio should be at least 2:1 (stop solution:sample) to ensure effective protein precipitation.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge at high speed (e.g., >3000 rpm) for 5-10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining test compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Caption: Workflow of the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive picture of overall hepatic metabolism, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[7]
Causality Behind the Protocol: Using whole cells more closely mimics the in vivo environment. It allows for the assessment of a compound's susceptibility to a broader range of metabolic pathways, including glucuronidation and sulfation. The procedure is similar to the microsomal assay, but instead of microsomes and cofactors, a suspension of cryopreserved or fresh hepatocytes is used. The disappearance of the parent compound is monitored over a longer period, typically up to 2 or 4 hours.
-
Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue) to ensure cell health.
-
Resuspend the viable hepatocytes in incubation medium (e.g., Williams' Medium E) to a defined cell density (e.g., 1 million viable cells/mL).
-
Prepare a stock solution of the test compound.
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension.
-
Add the test compound to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Sampling and Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension.
-
Terminate the reaction by adding the aliquot to a cold stop solution (acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability protocol (vortex, centrifuge, collect supernatant).
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
-
Data Analysis:
-
Calculate t½ and CLint as described previously. The units for CLint in this assay are typically expressed as µL/min/million cells.
-
Visualizing Metabolic Pathways of Pyrazole Compounds
The metabolism of pyrazole-based drugs can be complex, but common themes exist. Below is a generalized diagram illustrating the primary metabolic fates.
Caption: Generalized Phase I and Phase II metabolic pathways for pyrazole drugs.
Conclusion and Future Perspectives
The pyrazole scaffold is a cornerstone of modern drug design, and its metabolic stability is a key factor in its success. By understanding the interplay between chemical structure and metabolic fate, medicinal chemists can rationally design compounds with improved pharmacokinetic properties. The in vitro tools described in this guide, namely the microsomal and hepatocyte stability assays, are indispensable for generating the data needed to build robust structure-metabolism relationships. As our understanding of metabolic pathways and our predictive capabilities (e.g., through quantitative structure-activity relationship (QSAR) modeling) continue to evolve, the ability to fine-tune the metabolic profile of pyrazole-based drug candidates will only improve, paving the way for safer and more effective medicines.[1][19]
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Zientek, M. A., et al. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 17(5), 655-664. Available from: [Link]
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Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 177, 335-346. Available from: [Link]
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Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1965-1970. Available from: [Link]
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Lewis, D. F. V., & Jacobs, M. N. (2005). Quantitative Structure Activity Relationships in Drug Metabolism. Current Medicinal Chemistry, 12(15), 1735-1764. Available from: [Link]
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Hunter, L. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
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Röhm, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(21), 13391. Available from: [Link]
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Noman, D. K., et al. (2024). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry, 67(2), 1399-1419. Available from: [Link]
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Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 177, 335-346. Available from: [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole: A Procedural Guide for Laboratory Professionals
The foundational principle of chemical waste management is to treat unknown substances as hazardous until proven otherwise. Given its structure as a chlorinated and fluorinated pyrazole derivative, 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole should be managed as a hazardous waste.[1] This guide is designed to provide a self-validating system for its disposal, emphasizing procedural steps and the critical importance of adhering to institutional and regulatory guidelines.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, a thorough risk assessment is paramount. Based on data from analogous pyrazole compounds, this substance is likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3][4][5][6]
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact. Always inspect gloves before use and use proper removal techniques.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles.[2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To minimize inhalation of dust or vapors.[2][7] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in a manner that prevents its release into the environment.[8]
1. Waste Identification and Segregation:
-
Classification: Treat this compound as a hazardous chemical waste. Due to its chlorinated nature, it falls under the category of halogenated organic waste.
-
Segregation: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams. Keep it separate from acidic, basic, and oxidizing materials to prevent potentially hazardous reactions.
2. Container Selection and Labeling:
-
Container: Choose a chemically compatible and sealable container, such as a high-density polyethylene (HDPE) or glass bottle.[1] Ensure the container is in good condition and has a secure lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
3. Spill Management: In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9]
-
Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
4. Final Disposal:
-
Licensed Disposal Company: The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[2]
-
Incineration: The preferred method for the disposal of chlorinated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the compound.
-
Landfill: Landfilling of this type of chemical is generally not recommended and is often prohibited by regulations.
-
Do Not:
-
Dispose of this chemical down the drain.[2]
-
Evaporate it in a fume hood.
-
Mix it with regular laboratory trash.
-
III. Workflow for Safe Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
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Personal protective equipment for handling 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Definitive Guide to the Safe Handling of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of this compound. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to work with confidence and precision.
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific compound, this compound, is a reactive intermediate. Its chloromethyl group presents a site for nucleophilic substitution, making it a valuable building block in the synthesis of more complex molecules. However, this reactivity also necessitates stringent safety protocols to mitigate potential hazards.
Hazard Assessment: Understanding the Risks
Table 1: Summary of Potential Hazards Based on Analogous Compounds
| Hazard Classification | Potential Effects | Source Analogs |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][5] | 4-(4-CHLOROPHENYL)-1H-PYRAZOLE, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, Pyraclostrobin |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[2][3][4][6] | 4-(4-CHLOROPHENYL)-1H-PYRAZOLE, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 1-(chloromethyl)-1H-pyrazole hydrochloride |
| Respiratory Irritation | May cause respiratory irritation.[2][3][5] | 4-(4-CHLOROPHENYL)-1H-PYRAZOLE, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, Pyraclostrobin |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][5] | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, Pyraclostrobin |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[5] | Pyraclostrobin |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[5] | Pyraclostrobin |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[5] | Pyraclostrobin |
Given these potential hazards, a cautious and proactive approach to personal protective equipment (PPE) and handling procedures is essential.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most critical immediate step to mitigate exposure risks. The following PPE is mandatory when handling this compound.
Core PPE Requirements
-
Hand Protection : Chemically resistant gloves are essential to prevent skin contact.[7] Double gloving is required.[8] The outer glove should be a robust material such as nitrile or neoprene, and the inner glove can be a lighter nitrile glove. Gloves should be powder-free to avoid aerosolizing contaminants.[9] Change gloves every 30 minutes or immediately if they are damaged or known to be contaminated.[8][9]
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[2] In addition to goggles, a face shield should be worn when there is a significant risk of splashing.[8]
-
Body Protection : A long-sleeved, seamless laboratory coat is required.[8] For larger quantities or procedures with a higher risk of spillage, a disposable, back-closing gown made of a low-lint material is recommended.[8] This should be worn over your personal clothing.
-
Respiratory Protection : For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a respirator is required. An N95 respirator is the minimum requirement, and for higher-risk procedures, a half or full-face respirator with appropriate cartridges should be used.[8][10]
Caption: PPE protocol for handling this compound.
II. Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Receiving and Storage
-
Inspect on Arrival : Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office.
-
Labeling : Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage : Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[11] The storage area should be secured and accessible only to authorized personnel. Keep the container tightly closed when not in use.[3][12]
Handling Procedures
-
Work Area : All handling of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid Dust and Aerosols : Handle the solid material carefully to avoid the formation of dust.[2] If the material is a powder, gently cover it with wetted paper towels before cleaning up any spills to prevent dust from becoming airborne.[13]
-
Prevent Contact : Avoid all direct contact with the skin, eyes, and clothing.[2][11]
-
Equipment : Use non-sparking tools to prevent ignition sources.[2] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[11]
Caption: Step-by-step workflow for the safe handling of the chemical.
III. Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a rapid and informed response is crucial.
First Aid Measures
-
Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact : In case of skin contact, immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact : If the chemical enters the eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
-
Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Spill Response
-
Minor Spills (in a fume hood) :
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for chemical waste.[11]
-
Clean the spill area with a detergent solution followed by water.[13]
-
-
Major Spills :
IV. Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle to protect both human health and the environment.
-
Waste Collection :
-
All solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) should be placed in a clearly labeled, sealed container for hazardous chemical waste.
-
Unused or unwanted material should be kept in its original container or a compatible, labeled waste container.
-
Solutions containing this chemical should be collected in a designated, labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
-
Disposal Procedure :
-
Dispose of all waste in accordance with local, state, and federal regulations.[3]
-
This typically involves arranging for pickup by your institution's EHS office or a licensed professional waste disposal service.
-
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain, due to its potential aquatic toxicity.[2]
-
Caption: A clear and compliant chemical waste disposal plan.
By adhering to these detailed protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
